Tecovirimat
Description
Although this compound is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. This compound is available for mpox treatment through a clinical trial or through an expanded access program (also known as compassionate use).
Mpox can be an opportunistic infection (OI) of HIV.
The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. This compound is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. this compound was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. This compound was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, this compound is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. This compound is available as both oral and intravenous formulations.
This compound is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of this compound is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. This compound therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.
This compound is an orally available small molecule with activity against orthopoxviruses. This compound is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for smallpox and has 2 investigational indications.
A potent and specific inhibitor of orthopoxvirus replication. It is used for the treatment of SMALLPOX and other orthopoxvirus infections, including MONKEYPOX under expanded access investigational new drug protocol (https://www.cdc.gov/poxvirus/monkeypox/clinicians/Tecovirimat.html).
Properties
IUPAC Name |
N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-VWLPUNTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026474 | |
| Record name | Tecovirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Tecovirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869572-92-9 | |
| Record name | Tecovirimat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecovirimat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecovirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecovirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECOVIRIMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tecovirimat's Antiviral Spectrum Against Orthopoxviruses: A Technical Guide
An in-depth analysis of the potent antiviral agent Tecovirimat, detailing its broad efficacy against orthopoxviruses, mechanism of action, and the experimental methodologies used for its evaluation.
Introduction
This compound (also known as TPOXX® or ST-246) is a first-in-class antiviral drug approved for the treatment of smallpox, and it has demonstrated a broad spectrum of activity against numerous orthopoxviruses.[1][2] Its development and stockpiling have been a cornerstone of biodefense preparedness against the potential re-emergence of smallpox or the outbreak of other pathogenic orthopoxviruses. This technical guide provides a comprehensive overview of this compound's antiviral activity, its molecular mechanism, and detailed protocols for key experimental assays used to characterize its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its antiviral effect by targeting the orthopoxvirus p37 protein, which is encoded by the highly conserved F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[3][4] The p37 protein is a crucial component of the viral egress machinery, specifically involved in the wrapping of intracellular mature virions (IMVs) with a double membrane derived from early endosomes or the trans-Golgi network. This wrapping process is essential for the formation of extracellular enveloped virions (EEVs), which are critical for cell-to-cell spread and long-range dissemination of the virus within a host.
This compound binds to the p37 protein, inducing its dimerization and effectively inhibiting its function.[5] This blockage prevents the formation of EEVs, thereby trapping the newly formed virions inside the infected cell and preventing their spread to neighboring cells. This targeted mechanism of action is highly specific to orthopoxviruses and does not interfere with host cell processes, contributing to its favorable safety profile.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. TPOXX (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue: An In-depth Technical Guide to Tecovirimat's Inhibition of Orthopoxvirus Egress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecovirimat (TPOXX®) is a critical antiviral therapeutic in the global effort to counter orthopoxvirus threats, including smallpox and mpox. Its unique mechanism of action, targeting the viral protein p37 (also known as F13), sets it apart from other antiviral agents. This technical guide provides a comprehensive overview of the molecular basis of this compound's function, detailing its role as a "molecular glue" that inhibits viral egress. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Orthopoxviruses, a genus of the Poxviridae family, pose a significant threat to global health. While smallpox was declared eradicated in 1980, the potential for its re-emergence and the recent global outbreak of mpox underscore the need for effective antiviral therapies.[1] this compound is an orally bioavailable antiviral drug that has demonstrated broad-spectrum activity against orthopoxviruses.[2] It functions not by inhibiting viral replication directly, but by preventing the release of enveloped virions from infected cells, thereby halting the spread of the virus.[3] This guide delves into the precise molecular interactions that underpin this inhibitory effect.
The Target: The Viral p37 Protein
The primary target of this compound is the viral protein p37, encoded by the highly conserved F13L gene in orthopoxviruses.[4][5] p37 is a crucial component of the viral egress machinery, acting as a phospholipase.[6] It is essential for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from early endosomes or the trans-Golgi network, a process that forms intracellular enveloped virions (IEVs).[7] These IEVs are then transported to the cell periphery and released as extracellular enveloped virions (EEVs), which are critical for cell-to-cell spread and long-range dissemination within the host.[8]
Mechanism of Action: A Molecular Glue
Recent structural and biochemical studies have elucidated the sophisticated mechanism by which this compound inhibits p37 function. This compound acts as a "molecular glue," binding to a pocket at the interface of two p37 monomers and inducing their dimerization.[6][7][9] This drug-induced homodimerization of p37 is the key inhibitory event.[6] The stabilized p37 dimer is unable to interact with host cell proteins, such as Rab9 GTPase and TIP47, which are essential for the recruitment of the wrapping membranes.[8][10] By preventing this interaction, this compound effectively blocks the formation of IEVs and subsequent viral egress.[6]
Signaling Pathway of Viral Egress and this compound's Intervention
The following diagram illustrates the normal pathway of orthopoxvirus egress and the point of intervention by this compound.
Caption: this compound induces dimerization of the viral p37 protein, preventing viral egress.
Quantitative Data
In Vitro Efficacy of this compound
The efficacy of this compound is typically measured by its half-maximal effective concentration (EC50), the concentration of the drug that inhibits the viral cytopathic effect by 50%.
| Orthopoxvirus | Strain(s) | EC50 (µM) |
| Variola Virus | Multiple | 0.016 - 0.067 |
| Mpox Virus | Multiple | 0.014 - 0.039 |
| Vaccinia Virus | Multiple | 0.009 - 0.01 |
| Cowpox Virus | Not specified | 0.48 |
| Rabbitpox Virus | Not specified | 0.015 |
| Ectromelia Virus | Not specified | 0.05 |
| (Data sourced from multiple studies)[1][11][12] |
Binding Affinity of this compound to p37
| Method | Binding Energy (kcal/mol) | Reference |
| Molecular Docking | -8.2 to -8.5 | [13] |
| Molecular Dynamics | -5.7 (to monomer) | [6] |
| Molecular Modeling | -48 (at binding site) | [14] |
This compound Resistance Mutations in p37
Resistance to this compound is associated with mutations in the F13L gene, primarily at the dimer interface of the p37 protein. These mutations prevent the "molecular glue" effect of the drug.
| Mutation | Fold Change in EC50 | Reference(s) |
| H238Q | >10 | [15] |
| P243S | >10 | [15] |
| N267D | >10 | [15] |
| N267del | 85 - 230 | [12] |
| A288P | >10 | [15] |
| T289A | up to 8 | [11] |
| A290V | 12 - 13 | [15][16] |
| D294V | >10 | [15] |
| A295E | >10 | [15] |
| I372N | >10 | [15] |
| (Data compiled from multiple sources. Fold change is relative to wild-type virus.) |
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a gold-standard method to determine the in vitro efficacy of an antiviral compound.
Objective: To quantify the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Seed a confluent monolayer of a susceptible cell line (e.g., Vero or BS-C-1 cells) in 6-well plates.[6][17]
-
Virus Preparation: Prepare a stock of the orthopoxvirus to be tested with a known titer (plaque-forming units per milliliter, PFU/mL).
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 PFU/well).
-
Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a "no drug" control.
-
Overlay: After a 1-2 hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[17]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a dye such as crystal violet to visualize the plaques.[17] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro efficacy of this compound using a PRNA.
Mass Photometry Assay
This technique is used to measure the mass of single molecules in solution and is ideal for studying drug-induced protein dimerization.
Objective: To determine the EC50 of this compound for inducing the dimerization of the p37 protein.
Methodology:
-
Protein Preparation: Purify soluble p37 protein (sF13).[6]
-
Sample Preparation: Prepare a series of samples containing a constant concentration of sF13 (e.g., 25 nM) and varying concentrations of this compound.
-
Instrument Setup: Calibrate the mass photometer with a known protein standard.
-
Data Acquisition: Introduce each sample into the mass photometer and record the mass distribution of the particles.
-
Data Analysis: For each sample, determine the proportion of monomeric and dimeric sF13. Plot the percentage of dimer against the this compound concentration and fit the data to a dose-response curve to calculate the EC50 for dimerization.[6][18]
Caption: Workflow for assessing this compound-induced p37 dimerization by mass photometry.
Proximity Ligation Assay (PLA)
PLA is an in situ technique used to visualize and quantify protein-protein interactions within cells.
Objective: To confirm that this compound induces the dimerization of p37 in infected cells.
Methodology:
-
Cell Culture and Transfection: Seed cells on coverslips and transfect them with a plasmid expressing a tagged version of p37 (e.g., FLAG-tagged).[6]
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[19]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes the tag on the p37 protein (e.g., anti-FLAG antibody).
-
PLA Probe Incubation: Incubate with two secondary antibodies (PLA probes), each conjugated to a unique short DNA oligonucleotide, that recognize the primary antibody.
-
Ligation: If the two p37 proteins are in close proximity (i.e., dimerized), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule by a ligase.[19]
-
Amplification: The circular DNA is then amplified via rolling circle amplification, generating a long DNA product.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the DNA product, resulting in a bright fluorescent spot.
-
Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a p37 dimerization event. Quantify the number of spots per cell to compare the level of dimerization in this compound-treated versus control cells.[20]
Caption: Workflow for visualizing this compound-induced p37 dimerization in cells via PLA.
Conclusion
This compound represents a significant advancement in antiviral therapy against orthopoxviruses. Its unique mechanism of action as a molecular glue, inducing the dimerization of the essential viral egress protein p37, provides a highly specific and potent means of inhibiting viral spread. Understanding the molecular basis of this interaction, as detailed in this guide, is crucial for the continued development of effective countermeasures against existing and emerging orthopoxvirus threats. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation into this compound's function and the development of next-generation antivirals that can overcome potential resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Resistance in Mpox Patients, United States, 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Community spread of a human monkeypox virus variant with a this compound resistance-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of this compound Resistance-Associated Mutations in Human Monkeypox Virus - Los Angeles County - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Use of a Vaccinia Virus Neutralization Assay Based on Flow Cytometric Detection of Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
Tecovirimat's Interruption of the Orthopoxvirus Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecovirimat is a potent antiviral agent with significant activity against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus. Its mechanism of action is highly specific, targeting a key viral protein involved in the later stages of the viral life cycle. This targeted approach disrupts the formation of extracellular enveloped virus (EEV), thereby preventing cell-to-cell spread and systemic dissemination of the virus. This technical guide provides an in-depth analysis of this compound's effect on the orthopoxvirus life cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Mechanism of Action: Targeting Viral Egress
This compound's primary target is the highly conserved orthopoxvirus F13L protein (also known as p37 or VP37), a viral phospholipase essential for the formation of the viral envelope.[1][2] Unlike many antiviral drugs that target viral replication, this compound does not inhibit viral DNA or protein synthesis.[2] Instead, it acts as a "molecular glue," binding to the F13 protein and promoting its homodimerization.[3][4][5] This stabilization of the F13 homodimer inhibits its interaction with essential cellular machinery, including Rab9 GTPase and TIP47, which are crucial for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network or early endosomes.[3][6] By preventing this wrapping process, this compound effectively blocks the formation of intracellular enveloped virus (IEV), the precursor to the cell-associated enveloped virus (CEV) and the extracellular enveloped virus (EEV).[7][8] Consequently, the virus is unable to efficiently spread from cell to cell, limiting the progression of the infection within the host.[1][9]
Signaling Pathway of this compound's Action
The following diagram illustrates the molecular interactions disrupted by this compound.
Quantitative Data on this compound's Antiviral Activity
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its activity against various orthopoxviruses.
Table 1: In Vitro Efficacy of this compound (EC50/IC50 Values)
| Orthopoxvirus | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| Smallpox (Variola) Virus | Cytopathic Effect | - | 0.016 - 0.067 | [10] |
| Monkeypox Virus | Cytopathic Effect | - | 0.014 - 0.039 | [10] |
| Rabbitpox Virus | Cytopathic Effect | - | 0.015 | [10] |
| Vaccinia Virus | Cytopathic Effect | - | 0.009 | [10] |
| Monkeypox Virus (Clade IIb) | Plaque Inhibition | Vero | 0.017 | [11] |
| Monkeypox Virus | Cytopathic Effect | BSC-40 | 0.0035 - 0.0053 | [12] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus Challenge | Treatment Regimen | Outcome | Reference |
| Non-human Primates | Monkeypox Virus (lethal dose) | 3, 10, or 20 mg/kg/day for 14 days | 100% survival vs. 0% in placebo | [8] |
| Rabbits | Rabbitpox Virus (lethal dose) | - | Significant protection | [1] |
| Mice | Ectromelia, Cowpox, Vaccinia Virus | - | Protective efficacy | [1] |
Table 3: Effect of this compound on Viral Replication and Spread
| Experimental System | This compound Concentration | Endpoint Measured | Result | Reference |
| MPXV-infected Calu-3 cells | 10 nM | Viral genome copies (supernatant) | 81% reduction | [13] |
| MPXV-infected Calu-3 cells | 10 nM | Viral genome copies (intracellular) | 77% reduction | [13] |
| MPXV-infected Calu-3 cells | 10 nM | Viral infectivity | 92% reduction at 48 h.p.i. | [13] |
| MPXV-infected BSC-40 cells | 100 nM | Infectious progeny production | >99.4% inhibition | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.
Cytopathic Effect (CPE) Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the virus-induced destruction of host cells.
Materials:
-
Cell Line: BSC-40 (African green monkey kidney) cells or Vero E6 cells.
-
Virus: Orthopoxvirus of interest (e.g., Monkeypox virus, Vaccinia virus).
-
This compound: Stock solution in DMSO.
-
Culture Medium: DMEM supplemented with 2-10% FBS.
-
Assay Plates: 96-well clear-bottom, black-walled plates.
-
Staining Solution: Crystal violet solution (0.5% in 20% methanol).
-
Fixative: 10% formalin.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Protocol:
-
Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24-48 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Once cells are confluent, remove the growth medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the this compound dilutions to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification by Crystal Violet Staining: a. Gently wash the plates with PBS. b. Fix the cells with 10% formalin for 20 minutes. c. Stain the cells with crystal violet solution for 20 minutes. d. Wash the plates with water and allow them to dry. e. Solubilize the stain with methanol and read the absorbance at 570 nm.
-
Quantification by Luminescence: a. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a microplate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of an antiviral compound to reduce the number of viral plaques formed in a cell monolayer.
Materials:
-
Cell Line: BSC-40 or Vero cells.
-
Virus: Orthopoxvirus of interest.
-
This compound: Stock solution in DMSO.
-
Culture Medium: DMEM with 2% FBS.
-
Overlay Medium: Culture medium containing 0.5-1% methylcellulose or agarose.
-
Assay Plates: 6-well or 12-well plates.
-
Staining Solution: Crystal violet solution.
-
Fixative: 10% formalin.
Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units) with the this compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 3-5 days to allow for plaque formation.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.
Resistance to this compound
While this compound is highly effective, resistance can emerge through mutations in the F13L gene.[10] These mutations often occur at the dimer interface of the F13 protein, preventing the drug-induced dimerization.[4] Monitoring for the emergence of resistant strains is crucial, particularly in immunocompromised patients undergoing prolonged treatment.[14]
Conclusion
This compound represents a significant advancement in antiviral therapy for orthopoxvirus infections. Its unique mechanism of action, which targets viral egress rather than replication, provides a highly specific and potent means of controlling viral spread. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further understand and combat orthopoxvirus threats. Continued research into this compound's interactions with the viral and host machinery, as well as surveillance for resistance, will be critical for its long-term success as a key medical countermeasure.
References
- 1. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structural insights into this compound antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of this compound against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siga.com [siga.com]
- 10. Emerging variants of Mpox virus and this compound resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
Early Research on the Efficacy of Tecovirimat (ST-246): A Technical Guide
Introduction: Tecovirimat, also known as ST-246 and sold under the brand name TPOXX®, is a first-in-class antiviral agent developed for the treatment of infections caused by orthopoxviruses, including smallpox (variola virus) and mpox.[1][2] Its development was a significant step in biodefense preparedness, addressing the threat posed by the potential re-emergence of smallpox.[3][4] Due to the eradication of smallpox, the efficacy of this compound in humans could not be tested directly. Therefore, its approval by the U.S. Food and Drug Administration (FDA) was granted under the "Animal Rule," which relies on robust evidence from well-designed animal studies to support its effectiveness.[5][6] This guide provides an in-depth technical overview of the core early research that established the in vitro and in vivo efficacy of this compound.
Mechanism of Action: Inhibition of Viral Egress
This compound exerts its antiviral effect through a highly specific mechanism, targeting the orthopoxvirus p37 protein, which is encoded by the F13L gene.[7][8] This protein is a major and highly conserved component of the viral envelope, essential for the formation of the extracellular enveloped virus (EEV).[7][9] The EEV form is crucial for the virus's cell-to-cell spread and long-range dissemination within a host, making it a key factor in viral pathogenesis.[10]
The replication cycle of orthopoxviruses produces two main types of infectious virions: intracellular mature virions (IMV) and EEV.[7] While IMVs are infectious, they are only released upon cell lysis. For efficient spread, IMVs must be wrapped in additional membranes derived from the Golgi or endosomal compartments to become EEVs, which are then actively transported out of the cell.[8][10]
This compound specifically inhibits the function of the p37 protein in this wrapping process.[9] Recent structural studies have revealed that this compound acts as a "molecular glue," inducing the dimerization of the F13/p37 protein.[8][11] This drug-induced dimerization prevents p37 from interacting with its cellular partners, such as Rab9 GTPase and TIP47, which are necessary for membrane wrapping.[8][10] By blocking the formation of EEV, this compound effectively traps the virus within the infected cell, preventing its spread and allowing the host immune system to control the infection.[2][7]
In Vitro Efficacy
Early research into this compound began with high-throughput screening to identify compounds that could inhibit the cytopathic effect of vaccinia virus in cell culture.[4][12] ST-246 emerged as a highly potent and selective inhibitor of orthopoxviruses.[1] Subsequent studies confirmed its activity against a wide range of orthopoxviruses, including the most significant human pathogens: variola virus and monkeypox virus.[12][13]
Quantitative In Vitro Data
The efficacy of an antiviral in cell culture is typically measured by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral activity by 50%. Early studies demonstrated that this compound has EC50 values in the low nanomolar to sub-micromolar range, indicating high potency.[13][14]
| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference |
| Variola Virus | 6 different strains | Vero & HFF cells | ≤0.067 | [13][14] |
| Monkeypox Virus | 7 different strains | Vero & HFF cells | <0.04 | [13][14] |
| Vaccinia Virus | Multiple strains | Various | 0.01 | [1] |
| Cowpox Virus | Multiple strains | Various | 0.05 | [1] |
| Ectromelia Virus | Multiple strains | Various | 0.07 | [1] |
Experimental Protocols: In Vitro Assays
The in vitro efficacy of this compound was evaluated using several standard virological assays.
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of ST-246 required to prevent virus-induced cell death.
-
Methodology: Confluent monolayers of susceptible cells (e.g., Vero cells) in 96-well plates were infected with a specific orthopoxvirus. The infected cells were then treated with serial dilutions of this compound. After an incubation period (typically 2-3 days), cell viability was assessed using a colorimetric assay (e.g., MTS or neutral red uptake). The EC50 was calculated as the drug concentration that protected 50% of the cells from viral CPE.
-
-
Plaque Reduction Assay:
-
Objective: To measure the inhibition of virus replication and cell-to-cell spread.
-
Methodology: Cell monolayers were infected with a low multiplicity of infection (MOI) of the virus to allow for the formation of distinct plaques. After viral adsorption, the cells were overlaid with a semi-solid medium (like agar or methylcellulose) containing various concentrations of this compound. Following incubation, cells were stained (e.g., with crystal violet), and the number and size of plaques were quantified. A reduction in plaque size and number indicated inhibition of viral spread.[13]
-
-
Virus Yield Reduction Assay:
-
Objective: To quantify the reduction in the production of infectious viral progeny.
-
Methodology: Cells were infected with the virus at a higher MOI in the presence or absence of this compound. At various time points post-infection, the cells and supernatant were harvested. The total amount of infectious virus produced (viral titer) was then determined by performing a plaque assay on fresh cell monolayers. This assay confirmed that ST-246 significantly reduced the production of extracellular virus.[14]
-
References
- 1. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the small-molecule antiviral ST-246 as a smallpox therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and mpox: A regulatory balancing act between hope, hurdles, and high-risk populations | European Federation of Internal Medicine [efim.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 12. Development of the small-molecule antiviral ST-246® as a smallpox therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro efficacy of ST246 against smallpox and monkeypox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Tecovirimat and the F13L Gene Product: A Technical Deep Dive into a Modern Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The re-emergence of poxvirus threats, notably the 2022 global mpox outbreak, has underscored the critical importance of effective antiviral therapeutics. Tecovirimat (also known as TPOXX or ST-246) stands as a primary countermeasure, targeting the highly conserved F13L gene product (also referred to as VP37) in orthopoxviruses. This protein is essential for the formation of the extracellular enveloped virus (EEV), a form crucial for cell-to-cell spread and pathogenesis.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular interactions between this compound and the F13L protein, offering a resource for researchers engaged in antiviral drug development and the study of poxvirus biology.
The F13L Protein: A Key Player in Viral Egress
The F13L protein is a multifaceted enzyme with a crucial role in the later stages of the viral replication cycle. It is a palmitoylated, unglycosylated protein that localizes to the trans-Golgi or endosomal cisternae.[5] Functionally, F13L is a phospholipase, and this enzymatic activity is critical for the wrapping of intracellular mature virions (IMV) to form intracellular enveloped virions (IEV).[5] These IEVs are then transported to the cell periphery and released as EEVs.
Key functional aspects of the F13L protein include:
-
Phospholipase Activity: The F13L protein possesses a conserved phospholipase catalytic motif. This activity is believed to regulate the formation of vesicles necessary for the wrapping of IMVs.[5]
-
Membrane Association: Palmitoylation of cysteine residues (C185, C186) is required for the association of F13L with cellular membranes.[6][7]
-
Interaction with Cellular Machinery: F13L interacts with proteins involved in endosomal trafficking, highlighting its role in co-opting host cellular processes for viral egress.[6]
-
Role in Viral Entry: Recent studies have also suggested a role for F13 in promoting the rapid entry of EEVs into new host cells by enhancing the sensitivity of the viral membrane to acid-induced dissolution.[1][8]
This compound's Mechanism of Action: A "Molecular Glue"
Recent structural and biochemical studies have elucidated the sophisticated mechanism by which this compound inhibits F13L function. Rather than acting as a traditional active-site inhibitor, this compound functions as a "molecular glue," inducing and stabilizing the dimerization of the F13 protein.[6][7][9]
This drug-induced dimerization prevents F13L from interacting with its essential cellular partners, thereby halting the process of viral wrapping.[6] The binding site for this compound is located in a pocket at the interface of the two F13 protomers in the homodimer.[6] X-ray crystallography and molecular dynamics simulations have confirmed this binding mode and revealed a network of contacts involving specific amino acid residues that stabilize the this compound-F13L complex.[6]
Signaling Pathway of F13L-Mediated Viral Wrapping and its Inhibition by this compound
Caption: F13L-mediated viral wrapping and its inhibition by this compound.
Quantitative Analysis of this compound-F13L Interaction
The efficacy of this compound and the impact of resistance mutations are quantified through various in vitro and in silico methods. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Efficacy of this compound against Mpox Virus
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | Calu-3 | 6.47 nM | [10] |
| CC₅₀ | Calu-3 | 14.13 nM (48h) | [10] |
| IC₅₀ Range | BSC-40 | 5.6 - 7.2 nM | [10] |
Table 2: In Silico Binding Affinities of this compound and Other Compounds to F13L
| Compound | Binding Energy (kcal/mol) | Method | Reference |
| This compound | -8.3 | Molecular Docking (Vina) | [3] |
| This compound | -8.5 | Molecular Docking (Vina) | [11] |
| Glecaprevir | -10.1 | Molecular Docking (Vina) | [11] |
| Dolutegravir | -9.1 | Molecular Docking (Vina) | [11] |
| Bictegravir | -9.0 | Molecular Docking (Vina) | [11] |
This compound Resistance and F13L Mutations
A significant concern with any antiviral therapy is the emergence of resistance. For this compound, resistance is primarily associated with mutations in the F13L gene.[12][13][14] These mutations typically occur at the dimer interface, preventing this compound from effectively inducing or stabilizing the F13L dimer.[6] The frequency of resistant viruses remains relatively low, but they are more commonly observed in severely immunocompromised patients undergoing prolonged treatment.[13][14]
Table 3: Common this compound Resistance-Associated Mutations in the F13L Gene
| Mutation | Location | Consequence | Reference |
| H238Q | Dimer Interface | Reduced this compound Efficacy | [12] |
| A288P | Dimer Interface | Reduced this compound Efficacy | [12] |
| A290V | Dimer Interface | Reduced this compound Efficacy | [12] |
| D294V | Dimer Interface | Reduced this compound Efficacy | [12] |
| P243S | Dimer Interface | Reduced this compound Efficacy | [12] |
| N267D | Dimer Interface | Reduced this compound Efficacy | [12] |
| N267del | Dimer Interface | 85- to 230-fold increase in EC₅₀ | [15] |
| A295E | Dimer Interface | Reduced this compound Efficacy | [12] |
| I372N | Dimer Interface | Reduced this compound Efficacy | [12] |
| A184T | Dimer Interface | Reduced this compound Efficacy | [12] |
Experimental Protocols
A variety of experimental techniques are employed to study the this compound-F13L interaction. Below are detailed methodologies for key experiments.
Plaque Reduction Neutralization Assay (PRNA) for Antiviral Susceptibility Testing
This assay is a gold standard for determining the in vitro efficacy of antiviral compounds.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., BSC-40 or Vero E6) in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the mpox virus stock.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the confluent cell monolayers with a standardized amount of virus in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours to allow for plaque formation.
-
Staining: Fix and stain the cells with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the 50% inhibitory concentration (IC₅₀) is calculated.
X-ray Crystallography for Structural Analysis
This technique provides high-resolution structural information about the F13L protein and its complex with this compound.
Methodology:
-
Protein Expression and Purification: A soluble variant of the F13L protein (sF13) is expressed and purified. This often involves removing the N-terminal hydrophobic tail and introducing mutations in the membrane-interacting region to improve solubility.[6]
-
Crystallization: The purified sF13 protein is crystallized, both alone and in the presence of this compound.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination: The diffraction data are processed to determine the three-dimensional structure of the protein and the drug-protein complex.
Molecular Dynamics (MD) Simulations
MD simulations are used to investigate the dynamics of the this compound-F13L interaction and to predict the binding affinities of different compounds.
Methodology:
-
System Setup: A simulation system is created containing the F13L protein (often a homology model or a crystal structure) and the ligand (e.g., this compound) in a solvent environment.
-
Simulation: The system is subjected to a simulation that calculates the forces between atoms and their movements over time.
-
Analysis: The trajectory from the simulation is analyzed to determine the stability of the complex, the key interacting residues, and to calculate the binding free energy.
Experimental Workflow for this compound Efficacy and Resistance Testing
Caption: Workflow for assessing this compound efficacy and identifying resistance.
Conclusion and Future Directions
The interaction between this compound and the F13L gene product represents a paradigm of modern antiviral drug action, moving beyond simple enzyme inhibition to the sophisticated manipulation of protein-protein interactions. The "molecular glue" mechanism provides a robust strategy for disrupting viral replication. However, the emergence of resistance mutations highlights the ongoing need for vigilant surveillance and the development of next-generation antivirals. Future research should focus on:
-
Developing novel inhibitors that can overcome existing resistance mutations.
-
Investigating the fitness cost of F13L resistance mutations to better predict their spread.
-
Exploring combination therapies that target different stages of the viral life cycle to reduce the likelihood of resistance.
A thorough understanding of the this compound-F13L interaction is paramount for the continued development of effective countermeasures against pathogenic poxviruses. This guide serves as a foundational resource for the scientific community dedicated to this critical endeavor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pandemicpact.org [pandemicpact.org]
- 3. Fragment-Based Approaches Identified this compound-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus F13L Protein with a Conserved Phospholipase Catalytic Motif Induces Colocalization of the B5R Envelope Glycoprotein in Post-Golgi Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vaccinia Virus Phospholipase Protein F13 Promotes Rapid Entry of Extracellular Virions into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Drug screening against F13 protein, the target of this compound, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging variants of Mpox virus and this compound resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 14. This compound Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Tecovirimat as a Molecular Glue for F13 Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecovirimat, an antiviral agent, exhibits its potent anti-orthopoxvirus activity through a novel mechanism of action: acting as a molecular glue to induce the dimerization of the viral F13 protein. F13, a key viral phospholipase, is essential for the formation of the viral envelope and subsequent viral egress. By stabilizing the F13 homodimer, this compound effectively traps the virus within the infected cell, preventing its spread. This technical guide provides an in-depth exploration of the molecular underpinnings of this interaction, detailing the quantitative data, experimental methodologies, and structural insights that have elucidated this unique antiviral strategy.
Introduction: The Role of F13 in the Orthopoxvirus Lifecycle
Orthopoxviruses, including the causative agents of smallpox (variola virus) and mpox (monkeypox virus), produce infectious virions that must exit the host cell to propagate infection. This process, known as egress, involves the wrapping of intracellular mature virions (MVs) in a double membrane derived from cellular organelles to form wrapped virions (WVs). The F13 protein (encoded by the F13L gene) is a pivotal player in this wrapping process. It is a palmitoylated phospholipase that localizes to the trans-Golgi network and endosomes, where it is thought to mediate the membrane remodeling events necessary for viral envelopment. Inhibition of F13 function leads to a significant reduction in the production of extracellular enveloped virus (EEV), thereby limiting cell-to-cell spread and systemic dissemination of the virus.
This compound's Mechanism of Action: A Molecular Glue
This compound's antiviral activity is not based on the classical occupancy-driven inhibition of an active site. Instead, it functions as a "molecular glue," a small molecule that induces and stabilizes protein-protein interactions.[1][2] Recent structural and biophysical studies have revealed that this compound binds to a cryptic pocket located at the interface of two F13 protomers.[2] This binding event stabilizes the F13 homodimer, a conformation that is otherwise transient and less abundant in the absence of the drug.[2] The stabilization of this dimeric state is hypothesized to lock F13 in a non-functional conformation, thereby inhibiting its role in membrane wrapping and viral egress.
The F13 Dimer Interface and this compound Binding Pocket
X-ray crystallography has shown that the F13 homodimer interface is characterized by a cavity.[2] this compound inserts into this cavity, forming a network of interactions with residues from both F13 protomers.[2] This creates a stable ternary complex of F13-tecovirimat-F13, effectively "gluing" the two protein molecules together.[2]
Quantitative Analysis of this compound-F13 Interaction
The interaction between this compound and F13, as well as the resulting antiviral effect, has been quantified using various biophysical and virological assays.
| Parameter | Method | Value | Virus/System | Reference |
| Dimerization Induction | ||||
| EC50 for Dimerization | Mass Photometry | 92 nM | Purified sF13 protein | [2] |
| Binding Affinity | ||||
| ΔGbind (to F13 protomer) | Molecular Dynamics | -5.7 kcal/mol | In silico model | [2] |
| Antiviral Activity | ||||
| IC50 | Plaque Reduction Assay | 17 nM | Monkeypox Virus (clade IIb) | [2] |
Experimental Protocols for Studying this compound's Effect on F13 Dimerization
Several key experimental techniques have been instrumental in elucidating the molecular mechanism of this compound. Detailed methodologies for these experiments are outlined below.
X-Ray Crystallography of the F13-Tecovirimat Complex
This technique provides high-resolution structural information about the interaction between this compound and the F13 dimer.
-
Protein Expression and Purification: A soluble variant of F13 (sF13), lacking the N-terminal membrane-anchoring region, is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified sF13 protein is crystallized using vapor diffusion methods.
-
Soaking: The grown sF13 crystals are soaked in a solution containing a high concentration of this compound (e.g., 1 mM) to allow the drug to diffuse into the crystal lattice and bind to the F13 protein.[2]
-
Data Collection and Structure Determination: The this compound-soaked crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to determine the three-dimensional structure of the F13-tecovirimat complex.
Analytical Ultracentrifugation (AUC)
AUC is used to determine the oligomeric state of F13 in solution and how it is affected by this compound.
-
Sample Preparation: Purified sF13 protein is prepared in a suitable buffer, with and without the addition of this compound.
-
Sedimentation Velocity: The samples are subjected to high-speed centrifugation in an analytical ultracentrifuge. The movement of the protein boundary over time is monitored by detecting changes in absorbance or refractive index.
-
Data Analysis: The sedimentation velocity data are analyzed to determine the sedimentation coefficient(s) of the protein species in solution. A shift to a higher sedimentation coefficient in the presence of this compound indicates the formation of a larger complex, i.e., dimerization.[2]
Mass Photometry (MP)
MP is a single-molecule technique that measures the mass of individual particles in solution, providing a distribution of oligomeric states.
-
Sample Preparation: A dilute solution of purified sF13 protein is prepared.
-
Titration: Varying concentrations of this compound are added to the sF13 solution.
-
Data Acquisition: The samples are introduced into the mass photometer, and the mass of individual protein complexes is measured as they land on a glass surface.
-
Data Analysis: The resulting mass distributions are analyzed to determine the proportion of F13 monomers and dimers at each this compound concentration. This allows for the calculation of the EC50 for dimerization.[2]
Proximity Ligation Assay (PLA)
PLA is an in-cell assay used to visualize and quantify protein-protein interactions, in this case, the dimerization of F13 within infected cells.
-
Cell Culture and Transfection: Cells are cultured and transfected with constructs expressing tagged F13 protein.
-
This compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
PLA Protocol:
-
The cells are fixed and permeabilized.
-
Primary antibodies recognizing the tags on the F13 protein are added.
-
Secondary antibodies conjugated with oligonucleotides (PLA probes) are then added.
-
If the F13 proteins are in close proximity (i.e., dimerized), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA template.
-
This circular DNA is then amplified via rolling circle amplification, and the product is detected with a fluorescent probe.
-
-
Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of fluorescent spots (representing dimerization events) per cell is quantified.[2]
Visualizing the Mechanism and Workflows
Orthopoxvirus Egress Pathway and this compound Inhibition
Caption: Orthopoxvirus egress pathway and its inhibition by this compound.
This compound as a Molecular Glue for F13 Dimerization
Caption: this compound acts as a molecular glue to stabilize the F13 dimer.
Experimental Workflow for Mass Photometry-based Dimerization Assay
Caption: Workflow for determining the EC50 of this compound-induced F13 dimerization.
This compound Resistance Mutations in F13
The emergence of drug resistance is a significant concern for antiviral therapies. For this compound, resistance is primarily associated with mutations in the F13L gene.[3][4][5] These mutations often cluster at the dimer interface, sterically hindering the binding of this compound or destabilizing the drug-induced dimer.[2]
| Mutation | Location | Effect on this compound Activity | Reference |
| A295E | Dimer Interface | Prevents this compound-induced dimerization | [2] |
| N267D, A288P, A290V, D294V (4MUT) | Dimer Interface | Prevents this compound-induced dimerization | [2] |
| ΔN267 | Dimer Interface | Prevents this compound-induced dimerization | [2] |
| H238Q | Dimer Interface | Confers resistance | [1] |
| P243S | Dimer Interface | Confers resistance | [1] |
| I372N | Dimer Interface | Confers resistance | [1] |
| G277C | Not at dimer interface | Confers resistance (mechanism less clear) | [2] |
Conclusion and Future Directions
The elucidation of this compound's mechanism as a molecular glue for F13 dimerization represents a significant advancement in our understanding of antiviral drug action. This knowledge provides a structural and mechanistic basis for the development of next-generation orthopoxvirus inhibitors that could potentially overcome existing resistance mutations. Future research should focus on:
-
Developing novel molecular glues: Designing new small molecules that target the F13 dimer interface with higher affinity or that can accommodate resistance mutations.
-
Investigating the dynamics of F13 dimerization: Further exploring the kinetics and thermodynamics of F13 dimerization in the presence and absence of this compound.
-
Monitoring for emerging resistance: Continued surveillance of circulating orthopoxvirus strains to identify new F13 mutations that may confer resistance to this compound.
By leveraging the detailed understanding of the this compound-F13 interaction, the scientific community is well-positioned to develop more robust and effective therapies against the threat of orthopoxvirus infections.
References
- 1. Emerging variants of Mpox virus and this compound resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Resistance in Mpox Patients, United States, 2022-2023. (2023) | Todd G. Smith | 35 Citations [scispace.com]
In-Depth Technical Guide: The Structural Biology of Tecovirimat Binding to Orthopoxvirus VP37
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecovirimat is a first-in-class antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections. Its mechanism of action involves the inhibition of the viral envelope protein VP37 (also known as F13 in vaccinia virus), which is essential for the formation of extracellular enveloped virus particles and subsequent cell-to-cell spread. This technical guide provides a comprehensive overview of the structural basis of this compound's interaction with VP37, detailing the binding mechanism, key interacting residues, and the molecular consequences of this binding. Furthermore, this guide includes quantitative binding data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target, VP37
This compound is an orally bioavailable antiviral agent that demonstrates potent and selective activity against members of the Orthopoxvirus genus, including variola virus (the causative agent of smallpox), monkeypox virus, and vaccinia virus.[1][2] The drug targets the viral protein VP37, a 37-kDa palmitoylated phospholipase that is highly conserved among orthopoxviruses.[3] VP37 plays a critical role in the viral life cycle by mediating the wrapping of intracellular mature virions (MVs) with a double membrane derived from the trans-Golgi network or early endosomes, a crucial step for the formation of extracellular enveloped virions (EEVs).[3] By inhibiting VP37 function, this compound effectively halts the dissemination of the virus from infected cells, thereby limiting the spread of infection within the host.[1][2]
The Molecular Mechanism of this compound Action: A "Molecular Glue"
Recent structural studies have elucidated the precise mechanism by which this compound inhibits VP37 function. This compound acts as a "molecular glue," promoting and stabilizing the homodimerization of the VP37 protein.[4][5][6] This induced dimerization is central to its antiviral activity.
A pivotal study by Vernuccio et al. (2025) reported the crystal structure of the monkeypox virus F13 protein (a VP37 homolog) both in its apo form and in complex with this compound, at resolutions of 2.1 Å and 2.6 Å, respectively.[4][5] The structure reveals that this compound binds to a pocket located at the interface of two F13 protomers.[4] This binding event stabilizes the dimeric conformation of the protein, effectively locking it in an inactive state. The stabilization of the F13 dimer is thought to prevent its interaction with cellular factors required for the wrapping process, thereby inhibiting the formation of EEVs.[7]
The interaction between this compound and the F13 dimer involves a network of polar and hydrophobic contacts. Key residues identified at the binding interface include Y253, N259, N267, Y285, S292, and N300.[8] The trifluoromethyl-benzene moiety of this compound forms hydrogen bonds with Asn55 and Arg89, while the core of the molecule is stabilized by interactions with Ser58.[9]
Quantitative Analysis of this compound Binding and Activity
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data related to this compound's binding affinity and antiviral activity.
| Parameter | Value | Virus/System | Assay | Reference |
| EC50 (Dimerization) | 92 nM | sF13 (soluble F13) | Mass Photometry | [10] |
| IC50 | 17 nM | Monkeypox Virus (clade IIb) | Plaque Reduction Assay | [10] |
| EC50 | 0.016–0.067 µM | Variola Virus | Cytopathic Effect Assay | [11] |
| EC50 | 0.014–0.039 µM | Monkeypox Virus | Cytopathic Effect Assay | [11] |
| EC50 | 0.015 µM | Rabbitpox Virus | Cytopathic Effect Assay | [11] |
| EC50 | 0.009 µM | Vaccinia Virus | Cytopathic Effect Assay | [11] |
| Binding Affinity (ΔGbind) | -5.7 kcal/mol | F13 protomer | Molecular Dynamics | [7] |
Table 1: Quantitative data for this compound binding and antiviral activity.
Structural Basis of this compound Resistance
The emergence of drug resistance is a significant concern for antiviral therapies. Resistance to this compound has been associated with mutations in the F13L gene, which encodes the VP37 protein.[6] These mutations typically map to the dimer interface and the this compound binding pocket.[4] For example, mutations such as A295E and a quadruple mutant (N267D, A288P, A290V, D294V) have been identified in this compound-treated mpox patients.[7] These mutations are thought to alter the conformation of the dimerization interface, thereby reducing the efficiency of this compound-induced dimerization.[7]
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the structural biology of this compound binding.
VP37 (F13L) Protein Expression and Purification
Objective: To produce a soluble, stable form of the VP37 protein for structural and biophysical studies.
-
Construct Design: A soluble variant of the F13 protein (sF13) is engineered by removing the N-terminal hydrophobic tail (amino acids 2-5) and introducing mutations in the membrane-interacting region to increase solubility.[5]
-
Expression: The gene encoding sF13 is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Bacterial cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is lowered to 18°C for overnight expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The sF13 protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure homogeneity.
Crystallization of the this compound-VP37 Complex
Objective: To obtain high-quality crystals of the this compound-VP37 complex for X-ray diffraction analysis.
-
Complex Formation: Purified sF13 protein is incubated with a molar excess of this compound (typically dissolved in DMSO) for a defined period to ensure complex formation.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[12]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the temperature, to improve crystal size and diffraction quality.
-
X-ray Diffraction Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]
Analytical Ultracentrifugation (AUC)
Objective: To determine the sedimentation behavior of VP37 in the presence and absence of this compound, providing evidence for drug-induced dimerization.[6]
-
Sample Preparation: Purified sF13 protein is prepared at a suitable concentration in the appropriate buffer. A parallel sample is prepared with the addition of this compound.
-
Sedimentation Velocity Experiment: The samples are loaded into the AUC cells and centrifuged at high speed. The movement of the protein boundary over time is monitored using absorbance or interference optics.
-
Data Analysis: The sedimentation velocity data are analyzed using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)). A shift in the sedimentation coefficient to a higher value in the presence of this compound indicates the formation of a larger complex (dimer).[14]
Mass Photometry
Objective: To measure the mass of individual protein complexes in solution to directly observe and quantify this compound-induced dimerization.[7]
-
Sample Preparation: A dilute solution of sF13 (in the nanomolar range) is prepared in the assay buffer.
-
Measurement: A small volume of the protein solution is applied to a glass coverslip in the mass photometer. The instrument measures the light scattered by individual molecules as they land on the surface, which is proportional to their mass.
-
Dose-Response Analysis: To determine the EC50 for dimerization, measurements are performed with varying concentrations of this compound. The proportion of dimers is plotted against the drug concentration, and the data are fitted to a dose-response curve.[10]
Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound by measuring the inhibition of virus-induced plaque formation.[15]
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is seeded in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of orthopoxvirus.
-
Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound.
-
Plaque Visualization: After a suitable incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
Data Analysis: The number of plaques in each well is counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.[15]
Site-Directed Mutagenesis
Objective: To introduce specific mutations into the F13L gene to study their effect on this compound binding and resistance.
-
Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.[10]
-
PCR Amplification: The entire plasmid containing the wild-type F13L gene is amplified using the mutagenic primers and a high-fidelity DNA polymerase.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated (mutated) DNA intact.[10]
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Proximity Ligation Assay (PLA)
Objective: To visualize and quantify this compound-induced F13 dimerization within infected cells.[7]
-
Cell Culture and Transfection/Infection: Cells are cultured on coverslips and transfected with plasmids expressing tagged F13 or infected with an orthopoxvirus. The cells are then treated with this compound or a vehicle control.
-
Primary Antibody Incubation: The cells are fixed, permeabilized, and incubated with primary antibodies that recognize the tags on the F13 protein or the viral protein itself.
-
PLA Probe Incubation: The cells are then incubated with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Ligation and Amplification: If the two PLA probes are in close proximity (indicating that the F13 proteins are dimerized), a ligase joins the oligonucleotides to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot that can be visualized and quantified using fluorescence microscopy.[16]
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits viral spread by inducing the dimerization of VP37.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the crystal structure of the this compound-VP37 complex.
Workflow for Biophysical Characterization
Caption: Biophysical workflow to quantify this compound-induced VP37 dimerization.
Conclusion
The structural and biophysical characterization of the this compound-VP37 interaction has provided a detailed understanding of the drug's mechanism of action at the molecular level. By acting as a molecular glue to stabilize an inactive dimeric form of VP37, this compound effectively prevents the formation of extracellular enveloped virions, a critical step in the dissemination of orthopoxviruses. This knowledge is invaluable for the rational design of next-generation antivirals with improved potency and resistance profiles. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of virology, structural biology, and drug development who are working to combat the threat of orthopoxvirus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Power of Mass Photometry for Protein Characterization | Lab Manager [labmanager.com]
- 6. Analytical Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 7. news-medical.net [news-medical.net]
- 8. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Protocol for Mass Photometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Analytical ultracentrifugation as a tool for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioinnovatise.com [bioinnovatise.com]
- 16. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In Vitro Studies of Tecovirimat's Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tecovirimat (also known as ST-246 or TPOXX®) is an antiviral drug that has demonstrated potent activity against various orthopoxviruses.[1][2] Initially developed as a countermeasure for smallpox, its efficacy has been evaluated against other orthopoxviruses, including the monkeypox virus (MPXV), vaccinia virus, and cowpox virus.[2][3] This technical guide provides an in-depth summary of the preliminary in vitro studies that have been crucial in elucidating this compound's mechanism of action, potency, and spectrum of activity. The document details the quantitative data from these studies, outlines the experimental protocols used, and visualizes key pathways and workflows.
Quantitative Data Summary
The in vitro potency of this compound has been consistently demonstrated across multiple studies, cell lines, and orthopoxvirus species. The data is summarized in the tables below.
Table 1: this compound Efficacy (EC₅₀/IC₅₀) Against Various Orthopoxviruses
| Virus Species | Strain/Isolate | Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |
| Monkeypox Virus (MPXV) | 2022 French Isolate | Vero | Plaque Reduction | 12.7 | [4][5] |
| Monkeypox Virus (MPXV) | 2022 Brazilian Isolate 221 | BSC-40 | Plaque Reduction | 5.6 ± 0.32 | [6] |
| Monkeypox Virus (MPXV) | 2022 Brazilian Isolate 450 | BSC-40 | Plaque Reduction | 7.2 ± 0.40 | [6] |
| Monkeypox Virus (MPXV) | Clade IIb | Calu-3 | CPE Reduction | 6.47 | [7] |
| Monkeypox Virus (MPXV) | Clade IIb | Not Specified | Not Specified | 17 | [8] |
| Monkeypox Virus (MPXV) | General | Not Specified | CPE Reduction | 14 - 39 | [9] |
| Monkeypox Virus (MPXV) | MPXV SPL2A7 | VeroE6 | Cell-based assay | 1 | [5] |
| Monkeypox Virus (MPXV) | MPXV Zr-599 | VeroE6 | Cell-based assay | 5 | [5] |
| Monkeypox Virus (MPXV) | MPXV Liberia | VeroE6 | Cell-based assay | 4 | [5] |
| Monkeypox Virus (MPXV) | TEC-Resistant (A290V) | VeroE6 | Cell-based assay | 130 | [5] |
| Vaccinia Virus (VACV) | ANCHOR™-GFP model | Vero | GFP expression | 6 - 8.6 | [4] |
| Vaccinia Virus (VACV) | General | Not Specified | CPE Reduction | 9 | [9] |
| Variola Virus (VARV) | Multiple strains | Not Specified | CPE Reduction | 10 - 70 | [1] |
| Variola Virus (VARV) | General | Not Specified | CPE Reduction | 16 - 67 | [9] |
| Cowpox Virus (CPXV) | General | Not Specified | Not Specified | 10 - 70 | [1] |
| Rabbitpox Virus | General | Not Specified | CPE Reduction | 15 | [9] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.
Table 2: this compound Cytotoxicity (CC₅₀)
| Cell Line | Time Point | CC₅₀ (nM) | Reference |
| Calu-3 (Human Bronchial Epithelial) | 48 hours | 14.13 | [7] |
| Calu-3 (Human Bronchial Epithelial) | 72 hours | 11.02 | [7] |
| Various (Mouse, Rabbit, Monkey, Human) | Not Specified | > 50,000 | [1] |
CC₅₀: 50% cytotoxic concentration.
Experimental Protocols
The in vitro activity of this compound has been characterized using several key experimental methodologies.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Vero, BSC-40) are prepared in multi-well plates.[6]
-
Virus Infection: Cells are infected with the target orthopoxvirus at a concentration calculated to produce a countable number of plaques.[6]
-
This compound Treatment: Following a brief incubation period to allow for viral entry, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) containing serial dilutions of this compound.[6]
-
Incubation: Plates are incubated for a period sufficient for plaque formation, typically 48 to 72 hours.[6][7]
-
Visualization and Quantification: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells. Viral plaques appear as clear zones where cells have been lysed.[6][10] The number of plaques in treated wells is compared to untreated control wells to determine the concentration of this compound that inhibits plaque formation by 50% (IC₅₀).[5]
Cytopathic Effect (CPE) Inhibition Assay
This method assesses the ability of the drug to protect cells from virus-induced damage and death (cytopathic effect).
-
Cell Culture and Infection: Cells are seeded in 96-well plates and subsequently infected with the virus.[7]
-
Drug Application: Various concentrations of this compound are added to the culture medium.[7]
-
Incubation: The plates are incubated for several days (e.g., 6 days), allowing the virus to propagate and cause CPE in untreated wells.[11]
-
Assessment: The reduction in CPE is observed via light microscopy.[11] For quantitative analysis, cell viability is measured using assays that quantify ATP (e.g., CellTiter-Glo) or by staining with dyes like crystal violet followed by absorbance measurement at 570 nm.[7][10] The EC₅₀ value is calculated as the drug concentration that reduces the virus-induced CPE by 50%.[9]
Viral Yield Reduction Assay
This protocol quantifies the reduction in the production of new infectious virus particles.
-
Infection and Treatment: Cell monolayers are infected with the virus and treated with different concentrations of this compound.[7]
-
Harvesting: At specific time points post-infection (e.g., 24, 48, 72 hours), both the cell supernatant and the cells themselves are harvested separately.[7][11]
-
Quantification of Viral Progeny:
-
Infectious Titer: The amount of infectious virus in the supernatant is determined by a limiting dilution assay (TCID₅₀) on fresh cell monolayers.[11]
-
Genomic Copies: Viral DNA is extracted from both the supernatant and the cell lysate. The number of viral genomes is then quantified using real-time PCR (qPCR) targeting a conserved orthopoxvirus gene.[7][11]
-
-
Analysis: The reduction in viral yield (both infectious particles and genomic copies) in treated samples is compared to untreated controls.[7]
Proximity Ligation Assay (PLA) for Dimerization
This advanced technique is used to visualize and quantify protein-protein interactions, such as the dimerization of the F13 protein, in situ.
-
Cell Preparation: Cells expressing tagged versions of the F13 protein are cultured on coverslips.
-
Treatment: Cells are treated with this compound or a control vehicle.
-
Antibody Incubation: The cells are fixed, permeabilized, and incubated with primary antibodies that recognize the tags on the F13 protein.
-
PLA Probe Ligation: Secondary antibodies conjugated with short DNA oligonucleotides (PLA probes) are added. If the F13 proteins are in close proximity (i.e., dimerized), the oligonucleotides can be joined by a ligase to form a circular DNA template.[8]
-
Amplification and Detection: The circular DNA is amplified via rolling circle amplification. The amplified product is then detected using fluorescently labeled probes.[8]
-
Microscopy and Analysis: The resulting fluorescent signals, which appear as distinct spots, are visualized by fluorescence microscopy. The number of spots per cell is quantified, providing a measure of F13 dimerization.[8]
Visualizations: Mechanism and Workflows
Mechanism of Action: this compound as a Molecular Glue
This compound's primary target is the highly conserved orthopoxvirus protein VP37, encoded by the F13L gene.[2][6] This protein is a key component of the viral machinery responsible for wrapping the intracellular mature virus (MV) in a double membrane derived from the trans-Golgi network or endosomes.[6][12] This wrapping process is essential for the formation of the intracellular enveloped virus (IEV), which can then be transported to the cell surface for release as an extracellular enveloped virus (EV), facilitating cell-to-cell spread.[3][12]
Recent structural studies have revealed a more precise mechanism: this compound acts as a "molecular glue."[13][14] It binds to a pocket at the interface between two F13 protein monomers, inducing and stabilizing their dimerization.[8][13][15] This drug-induced F13 homodimer is unable to interact with its necessary cellular partners (like Rab9 GTPase and TIP47), thereby blocking the critical wrapping step and halting the formation of egress-competent virions.[13][16]
Caption: this compound induces F13 dimerization, blocking viral wrapping.
Experimental Workflow for In Vitro Antiviral Testing
The general process for evaluating the in vitro efficacy of this compound against an orthopoxvirus follows a structured workflow, from initial cell culture to final data analysis.
Caption: Workflow for in vitro testing of this compound's antiviral activity.
Logical Diagram of this compound Resistance
Resistance to this compound is a known concern, particularly in immunocompromised patients undergoing extended treatment.[17][18] The mechanism is directly linked to the drug's mode of action.
-
Genetic Basis: Resistance mutations consistently map to the F13L gene, which encodes the F13 (VP37) protein target.[12][13][18]
-
Structural Impact: These mutations typically involve single amino acid substitutions located at the dimer interface of the F13 protein.[13][14]
-
Functional Consequence: By altering the binding pocket, these mutations prevent this compound from effectively binding and stabilizing the F13 dimer.[13][14] Consequently, the F13 protein remains monomeric and functional, allowing the viral wrapping process to proceed, rendering the drug ineffective.
Caption: Mechanism of this compound resistance via F13L gene mutation.
References
- 1. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Approaches Identified this compound-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medrxiv.org [medrxiv.org]
- 18. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
An In-depth Guide to the Pharmacodynamics of Tecovirimat in Initial Studies
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core pharmacodynamics of Tecovirimat (TPOXX), the first-in-class antiviral agent approved for the treatment of orthopoxvirus infections. Drawing from initial in vitro and preclinical studies, this document details the drug's mechanism of action, summarizes its antiviral potency, outlines key experimental protocols used for its evaluation, and discusses the molecular basis of viral resistance.
Mechanism of Action: A Molecular Glue Approach
This compound exerts its antiviral effect through a unique mechanism that does not target viral replication but rather a crucial step in its dissemination. The drug specifically targets the orthopoxvirus VP37 protein, an essential viral envelope protein encoded by the highly conserved F13L gene.[1][2][3][4]
Orthopoxviruses produce two main forms of infectious virions:
-
Intracellular Mature Virions (IMV): These remain within the host cell until lysis.[1][5]
-
Extracellular Enveloped Virions (EEV): These are formed when IMVs are wrapped in an additional double membrane derived from host cell endosomes. EEVs are critical for efficient cell-to-cell and long-range dissemination of the virus within a host.[1][5][6]
The VP37 protein is indispensable for the formation of EEVs.[6][7] this compound functions as a "molecular glue," binding to and stabilizing a homodimer of the VP37 protein.[5][7][8][9] This drug-induced dimerization prevents VP37 from interacting with key cellular proteins, such as Rab9 GTPase and TIP47, which are components of the vesicle transport machinery required for wrapping the IMV.[5][6] By inhibiting the formation of the wrapping complex, this compound effectively blocks the production of EEVs, thus halting the spread of the virus from infected cells.[1][10]
Quantitative In Vitro Antiviral Activity
Initial studies consistently demonstrated that this compound is a potent inhibitor of orthopoxvirus replication in vitro, with activity in the low nanomolar range. The tables below summarize key quantitative data from these foundational experiments.
| Virus | Strain/Clade | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| Monkeypox (MPXV) | 2022 Isolate | Calu-3 | CPE Reduction | IC₅₀ | 6.47 | [10] |
| Monkeypox (MPXV) | 2022 Isolate (B.1) | Vero | Plaque Reduction | IC₅₀ | 12.7 | [4] |
| Monkeypox (MPXV) | Clade IIb | Vero | Plaque Reduction | IC₅₀ | 17 | [5] |
| Monkeypox (MPXV) | Clade 1a | U2OS | Not Specified | IC₅₀ | 15.3 - 25.8 | [11] |
| Monkeypox (MPXV) | Clade 1b | U2OS | Not Specified | IC₅₀ | 15.3 - 25.8 | [11] |
| Monkeypox (MPXV) | Clade 2a | U2OS | Not Specified | IC₅₀ | 15.3 - 25.8 | [11] |
| Monkeypox (MPXV) | Clade 2b | U2OS | Not Specified | IC₅₀ | 15.3 - 25.8 | [11] |
| Vaccinia (VACV) | ANCHOR-GFP | Not Specified | Not Specified | IC₅₀ | 6 - 8.6 | [4] |
| Monkeypox (MPXV) | Clade IIb | In Solution | Dimerization Assay | EC₅₀ | 92 | [5] |
CPE: Cytopathic Effect; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
Experimental Protocols
The in vitro efficacy of this compound was primarily determined using cell-based assays that measure the inhibition of viral activity. The following are detailed methodologies for two common experimental approaches.
Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
-
Objective: To determine the IC₅₀ of this compound against an orthopoxvirus.
-
Materials:
-
Vero or BSC-40 cell line
-
Monkeypox virus (MPXV) stock
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Semi-solid overlay (e.g., 1.6% carboxymethyl cellulose)
-
Fixing and staining solution (e.g., 3.7% formaldehyde, 0.1% crystal violet)
-
6-well or 24-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Plate Vero cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Dilution: Prepare a series of dilutions of this compound in DMEM with 2% FBS.
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of MPXV calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.[4]
-
Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the prepared this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: Add a semi-solid overlay to each well to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.[4]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.[4]
-
Fixing and Staining: Aspirate the overlay and fix the cell monolayers. Stain the cells with crystal violet, which stains living cells, leaving clear zones (plaques) where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of an antiviral to protect cells from the virus-induced damage and death known as the cytopathic effect.
-
Objective: To determine the IC₅₀ of this compound by measuring the inhibition of viral CPE.
-
Materials:
-
Calu-3 or Vero E6 cell line
-
Monkeypox virus (MPXV) stock
-
Appropriate cell culture medium with 2% FBS
-
This compound stock solution
-
96-well cell culture plates
-
Light microscope
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Infection and Treatment: Infect cells with MPXV at a specific Multiplicity of Infection (MOI), for instance, 0.1.[10][12] Concurrently or shortly after, add serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for 48 to 72 hours, or until CPE is clearly visible in the virus control wells.[10][12]
-
Observation: Observe the reduction in CPE in treated wells compared to untreated wells using a light microscope.[12]
-
Data Analysis: The viral titer can be calculated using a method like the Reed and Muench formula.[12] The IC₅₀ is determined as the concentration of this compound that reduces the viral cytopathic effect by 50%.
-
Molecular Basis of Resistance
A low barrier to resistance has been identified for this compound. Resistance is consistently associated with single amino acid changes in the F13L gene, which encodes the VP37 protein.[13][14] Structural and functional studies have revealed that these resistance-conferring mutations are frequently located at the dimer interface of the VP37 protein.[5][7][8] These mutations prevent this compound from effectively binding and acting as a molecular glue to induce or stabilize the VP37 dimer.[5][9] Consequently, the mutated VP37 monomer remains functional, allowing it to interact with the cellular wrapping machinery and produce EEVs, thereby rendering the drug ineffective.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 9. Structural insights into this compound antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 14. This compound Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecovirimat: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecovirimat, sold under the brand name Tpoxx®, is a first-in-class antiviral medication approved for the treatment of smallpox.[1] Its efficacy extends to other orthopoxviruses, including monkeypox and cowpox, making it a critical tool in public health preparedness and response.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development.
Chemical Properties and Structure
This compound is a small molecule with the IUPAC name N-{3,5-Dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-4-(trifluoromethyl)benzamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-{3,5-Dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-4-(trifluoromethyl)benzamide | [1] |
| Chemical Formula | C₁₉H₁₅F₃N₂O₃ | [1] |
| Molecular Weight | 376.335 g/mol | [1] |
| CAS Number | 869572-92-9 | [1] |
| Melting Point | 196 °C | |
| Solubility | Practically insoluble in water (< 0.1 mg/mL) | |
| Appearance | White to off-white crystalline solid |
Structure:
The chemical structure of this compound is characterized by a complex, polycyclic core.
Experimental Protocols
Melting Point Determination (Following USP <741> Class Ia)
The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>, Class Ia.[2][3][4][5]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]
-
Apparatus: A suitable melting point apparatus is used, consisting of a heated block or bath and a calibrated thermometer or temperature sensor.
-
Procedure:
-
Data Recording: The temperature at which the substance is first observed to collapse or liquefy (the onset of melting) and the temperature at which it becomes completely liquid (the clear point) are recorded as the melting range.[3]
Synthesis of this compound
The synthesis of this compound is a two-step process starting from cycloheptatriene and maleic anhydride.[1] The following diagram illustrates the general synthetic workflow.
Detailed Methodology (Based on Patent Literature):
A detailed synthesis protocol can be found in the patent literature. The general steps involve:
-
Diels-Alder Reaction: Cycloheptatriene is reacted with maleic anhydride in a suitable solvent and heated to form the tetracyclic anhydride intermediate.
-
Condensation Reaction: The intermediate is then reacted with 4-(trifluoromethyl)benzhydrazide to yield this compound. The reaction conditions, including solvent, temperature, and reaction time, are critical for achieving a good yield and purity of the final product.
Viral Plaque Reduction Assay
This assay is used to determine the in vitro antiviral activity of this compound against orthopoxviruses.
Methodology:
-
Cell Culture: A confluent monolayer of Vero cells (or another susceptible cell line) is prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known amount of an orthopoxvirus (e.g., monkeypox virus) to produce a countable number of plaques.
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). A vehicle control (DMSO) is also included.[6]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72 hours).[6]
-
Plaque Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the this compound-treated wells is counted and compared to the number in the control wells.
-
Data Analysis: The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) is calculated.[7]
VP37 Protein Dimerization and Binding Assays
This compound's mechanism of action involves inducing the dimerization of the viral VP37 protein. This can be assessed using the following methods:
1. Mass Photometry for Dimerization EC₅₀ Determination:
Methodology:
-
Protein Preparation: A purified, soluble form of the VP37 protein is prepared.
-
Assay: The protein is incubated with a range of this compound concentrations.
-
Measurement: Mass photometry is used to measure the mass of individual particles in solution. This allows for the quantification of both monomeric and dimeric forms of VP37.
-
Data Analysis: The concentration of this compound that induces dimerization of 50% of the VP37 protein (EC₅₀) is determined from a dose-response curve.[8]
2. Surface Plasmon Resonance (SPR) for Binding Affinity:
Methodology:
-
Chip Preparation: The purified VP37 protein is immobilized on an SPR sensor chip.
-
Analyte Injection: Different concentrations of this compound are flowed over the chip surface.
-
Signal Detection: The binding of this compound to the immobilized VP37 protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kₑ), which represents the binding affinity, is calculated as kₑ/kₐ.
Mechanism of Action
This compound exerts its antiviral effect by targeting the orthopoxvirus VP37 protein, which is a major envelope protein essential for the formation of the extracellular enveloped virus (EEV).[9] The EEV form is crucial for the cell-to-cell spread of the virus within the host.
This compound acts as a "molecular glue," binding to the VP37 protein and inducing its dimerization.[9] This drug-induced dimerization prevents the VP37 protein from interacting with cellular components, such as Rab9 GTPase and TIP47, which are necessary for the wrapping of intracellular mature virions (IMV) with a double membrane to form the EEV.[9] By inhibiting the formation of EEV, this compound effectively traps the virus inside the infected cell, preventing its spread and allowing the host immune system to clear the infection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uspbpep.com [uspbpep.com]
- 3. thinksrs.com [thinksrs.com]
- 4. scribd.com [scribd.com]
- 5. drugfuture.com [drugfuture.com]
- 6. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tecovirimat In Vitro Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecovirimat (also known as TPOXX® or ST-246) is a potent antiviral drug approved for the treatment of smallpox and is also effective against other orthopoxvirus infections, including monkeypox.[1][2][3] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of extracellular enveloped virus (EEV), thereby preventing cell-to-cell spread of the virus.[2][3][4] The in vitro plaque reduction assay is a critical method for evaluating the antiviral activity of compounds like this compound by quantifying the reduction in viral plaque formation in a cell culture monolayer. This document provides a detailed protocol for conducting a this compound in vitro plaque reduction assay, along with data presentation guidelines and a visualization of the experimental workflow and the drug's mechanism of action.
Mechanism of Action
This compound targets the viral protein p37, which plays a crucial role in the late stages of viral maturation. Specifically, p37 is required for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs). These IEVs are then transported to the cell surface to be released as extracellular enveloped virions (EEVs), which are crucial for long-range dissemination of the virus within a host. This compound binds to the p37 protein, inhibiting its function and thus preventing the formation of EEVs.[3][4] This effectively traps the virus within the infected cell, limiting its spread and allowing the host immune system to control the infection.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various orthopoxviruses as determined by in vitro plaque reduction or similar assays.
| Virus | Cell Line | IC50 (nM) | Reference |
| Monkeypox Virus (MPXV) | Vero | 12.7 | [5] |
| Monkeypox Virus (MPXV) Isolate 221 | - | 5.6 ± 0.32 | [2] |
| Monkeypox Virus (MPXV) Isolate 450 | - | 7.2 ± 0.40 | [2] |
| Monkeypox Virus (MPXV) Clade 1a | U2OS | 4.3 | [6] |
| Monkeypox Virus (MPXV) Clade 1b | U2OS | 1.8 | [6] |
| Monkeypox Virus (MPXV) Clade 2a | U2OS | 2.5 | [6] |
| Monkeypox Virus (MPXV) Clade 2b | U2OS | 2.1 | [6] |
| Vaccinia Virus (VACV) | - | 6 - 8.6 | [5] |
| Variola Virus (VARV) | - | 10 - 70 | [1] |
Experimental Protocol: this compound In Vitro Plaque Reduction Assay
This protocol is designed for determining the antiviral activity of this compound against orthopoxviruses.
Materials:
-
Cell Line: Vero E6 cells (or other susceptible cell line, e.g., BSC-40).
-
Virus: Orthopoxvirus of interest (e.g., Monkeypox virus, Vaccinia virus).
-
This compound: Stock solution of known concentration.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
Overlay Medium: 1% methylcellulose or agarose in 2X MEM with 4% FBS.
-
Staining Solution: 1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 4% formaldehyde or 10% formalin in Phosphate Buffered Saline (PBS).
-
Reagents: PBS, Trypsin-EDTA.
-
Equipment: 6-well or 12-well cell culture plates, biosafety cabinet, CO2 incubator (37°C, 5% CO2), microscope, pipettes, etc.
Experimental Workflow Diagram:
Caption: Experimental workflow for the this compound plaque reduction assay.
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed Vero E6 cells into 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10^5 cells/well).[7]
-
Incubate the plates at 37°C with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 value. A 2-fold or 3-fold dilution series is recommended.
-
Include a "no drug" control (infection medium only).
-
-
Virus Infection and Drug Treatment:
-
On the day of the experiment, ensure the cell monolayers are confluent.
-
Prepare a dilution of the virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells by adding 200 µL of the virus dilution to each well.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption, rocking the plates every 15-20 minutes.
-
Following the adsorption period, add the prepared this compound dilutions to the corresponding wells.
-
-
Overlay and Incubation:
-
After the 1-2 hour incubation with the drug, gently aspirate the inoculum.
-
Add 1 mL of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubate the plates at 37°C with 5% CO2 for 72 hours, or until plaques are visible.
-
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayers by adding 0.5 mL of 1% Crystal Violet solution to each well for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] * 100
-
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of plaque formation. This can be done using non-linear regression analysis software.
-
Conclusion
The in vitro plaque reduction assay is a robust and reliable method for determining the antiviral efficacy of this compound against orthopoxviruses. The detailed protocol provided herein, along with the summarized quantitative data and visual representations of the experimental workflow and mechanism of action, serves as a comprehensive resource for researchers in the field of virology and antiviral drug development. Adherence to this standardized protocol will ensure the generation of reproducible and accurate data for the evaluation of this compound and other potential antiviral candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Tecovirimat and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecovirimat (also known as TPOXX® or ST-246) is an orally bioavailable antiviral drug approved for the treatment of smallpox. Its mechanism of action makes it a broad-spectrum inhibitor of orthopoxviruses, including monkeypox, cowpox, and vaccinia viruses. This compound targets the highly conserved viral protein VP37, encoded by the F13L gene in vaccinia virus. This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination of the virus. By inhibiting VP37, this compound effectively blocks this pathway, halting the spread of the infection. These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of orthopoxvirus egress, using this compound as a reference compound.
Mechanism of Action of this compound
This compound acts as a "molecular glue," binding to the viral protein F13 (VP37) and inducing its dimerization.[1][2][3] This dimerization prevents F13 from interacting with cellular components, such as Rab9 GTPase and TIP47, which are necessary for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs).[4] By blocking the formation of IEVs, this compound ultimately prevents the release of extracellular virions, thus inhibiting the spread of the virus from cell to cell.[1][5]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action.
High-Throughput Screening Assay
This HTS assay utilizes a recombinant vaccinia virus (VACV) expressing a reporter gene, such as luciferase, to quantify viral replication in a high-throughput format. The assay is designed for 384-well plates to maximize throughput while minimizing reagent consumption.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound against various orthopoxviruses. This data can be used as a reference for validating the HTS assay.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| Vaccinia Virus (VACV) | Vero | Plaque Reduction | 0.006 - 0.0086 | [6] |
| Monkeypox Virus (MPXV) | Vero | Plaque Reduction | 0.0127 | [6] |
| Variola Virus (VARV) | Various | CPE Assay | 0.01 - 0.07 | [7] |
| Cowpox Virus (CPXV) | Various | CPE Assay | 0.01 - 0.07 | [7] |
| Camelpox Virus (CMLV) | Vero | Plaque Reduction | Not specified | [6] |
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586) or BSC-1 cells (ATCC CCL-26).
-
Virus: Recombinant Vaccinia virus expressing Firefly Luciferase (VACV-Luc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: Library of compounds to be screened, dissolved in DMSO.
-
Control Compound: this compound (positive control), dissolved in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Plates: White, solid-bottom 384-well assay plates.
-
Reagents for Cytotoxicity Assay: Commercially available cytotoxicity assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).
2. Experimental Workflow
Caption: High-throughput screening workflow.
3. Detailed Protocol
Day 1: Cell Plating
-
Trypsinize and resuspend Vero E6 cells in culture medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Compound Addition and Infection
-
Prepare serial dilutions of test compounds and this compound in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cell plate and add 20 µL of assay medium containing the test compounds or controls (DMSO for negative control, this compound for positive control).
-
Incubate the plate for 1 hour at 37°C.
-
Prepare the VACV-Luc virus inoculum in assay medium to achieve a Multiplicity of Infection (MOI) of 0.1. The optimal MOI should be determined empirically to yield a high signal-to-background ratio.
-
Add 5 µL of the virus inoculum to each well.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
Day 4: Luminescence Reading and Data Analysis
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
4. Cytotoxicity Assay (Parallel Plate)
A parallel plate should be prepared under the same conditions but without virus infection to assess the cytotoxicity of the test compounds. After the 48-hour incubation period, cell viability is measured using a suitable assay, such as the CellTiter-Glo® assay.
5. Data Analysis and Quality Control
The antiviral activity of each compound is expressed as the percentage of inhibition of luciferase activity compared to the virus control (DMSO-treated) wells.
-
Percentage of Inhibition (%) = [1 - (RLUsample - RLUcell control) / (RLUvirus control - RLUcell control)] x 100
-
RLU: Relative Light Units
-
For assay validation, the Z'-factor and Signal-to-Background (S/B) ratio should be calculated for each plate.
-
Z'-factor = 1 - [(3 * SDvirus control + 3 * SDcell control) / |Meanvirus control - Meancell control|]
-
S/B ratio = Meanvirus control / Meancell control
-
A high S/B ratio (typically >10) is desirable for a clear distinction between positive and negative signals.[8]
-
Logical Relationship for Hit Confirmation
Caption: Hit confirmation workflow.
Conclusion
The described HTS assay provides a robust and reliable method for the discovery and characterization of novel inhibitors of orthopoxvirus egress. By targeting the viral F13 protein, this assay is specifically designed to identify compounds with a mechanism of action similar to this compound. The detailed protocols and data analysis guidelines will enable researchers to efficiently screen large compound libraries and identify promising candidates for further development as broad-spectrum anti-orthopoxvirus therapeutics.
References
- 1. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Testing Tecovirimat Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of Tecovirimat against orthopoxviruses using established cell culture models, specifically Vero and Calu-3 cell lines.
Introduction
This compound (also known as TPOXX or ST-246) is an antiviral drug that has demonstrated potent activity against various orthopoxviruses, including the monkeypox virus (MPXV).[1][2][3] Its primary mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope protein (encoded by the F13L gene), which is essential for the formation of extracellular enveloped virions (EEVs), thereby preventing the cell-to-cell spread of the virus.[2][4][5] In vitro studies are crucial for the preliminary evaluation of antiviral efficacy and for understanding the dose-response relationship. Vero (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells are commonly utilized models for these assessments.[1][6][7]
Cell Line Selection Rationale
-
Vero Cells: This cell line is widely used in virology due to its susceptibility to a broad range of viruses and its inability to produce interferon, which allows for robust viral replication. Vero cells are a standard model for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of antiviral compounds.[6][7]
-
Calu-3 Cells: As a human bronchial epithelial cell line, Calu-3 cells provide a more physiologically relevant model for studying viruses that can have respiratory involvement, such as MPXV.[1][6][7] Investigating this compound's efficacy in this cell line can offer insights into its potential to mitigate pulmonary complications.[1][6][8]
Quantitative Data Summary
The following table summarizes the key quantitative data on this compound's efficacy and cytotoxicity in Vero and Calu-3 cell lines from published studies.
| Cell Line | Virus | Parameter | Value | Reference |
| Vero | Monkeypox Virus (MPXV) | IC50 | 12.7 nM | [9] |
| Vero | Vaccinia Virus (VACV) | IC50 | 6 to 8.6 nM | [9] |
| Vero | Orthopoxviruses (panel) | EC50 | 0.01 to 0.07 µM | [10] |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (48h) | 14.13 nM (11.71-17.14 nM) | [7][11] |
| Calu-3 | Monkeypox Virus (MPXV) | CC50 (72h) | 11.02 nM (9.3-13.22 nM) | [7][11] |
| Calu-3 | Monkeypox Virus (MPXV) | Viral Genome Reduction (Supernatant, 10 nM) | 81% | [1][6][7][11] |
| Calu-3 | Monkeypox Virus (MPXV) | Intracellular Viral Genome Reduction (10 nM) | 77% | [1][6][7][11] |
| Calu-3 | Monkeypox Virus (MPXV) | Cytopathic Effect Reduction (48h) | 92% | [1][6] |
Experimental Protocols
Protocol 1: General Cell Culture and Virus Propagation
1.1. Cell Line Maintenance:
-
Culture Vero and Calu-3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
1.2. Virus Stock Preparation:
-
Infect a confluent monolayer of Vero cells with the desired orthopoxvirus strain (e.g., MPXV) at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells at 37°C until a significant cytopathic effect (CPE) is observed (typically 3-5 days).
-
Harvest the infected cells and supernatant, and subject them to three freeze-thaw cycles to release intracellular virions.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the virus stock.
-
Aliquot the virus stock and store it at -80°C.
-
Determine the virus titer (plaque-forming units per mL or PFU/mL) using a standard plaque assay.
Protocol 2: this compound Efficacy Testing (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit viral plaque formation.
2.1. Materials:
-
Vero or Calu-3 cells in 24-well plates
-
Orthopoxvirus stock of known titer
-
This compound stock solution (dissolved in DMSO)
-
Culture medium (DMEM with 2% FBS)
-
Overlay medium (e.g., 1.6% carboxymethyl cellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
2.2. Procedure:
-
Seed Vero or Calu-3 cells in 24-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%).
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at an MOI that will produce 50-100 plaques per well (e.g., MOI of 0.01) for 1 hour at 37°C.
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with the overlay medium containing the corresponding this compound concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Viral Yield Reduction Assay
This protocol quantifies the reduction in infectious virus production in the presence of this compound.
3.1. Procedure:
-
Follow steps 2.1 to 2.6 from Protocol 2.
-
Instead of adding an overlay, add culture medium with the respective this compound concentrations and incubate for the desired time (e.g., 48 or 72 hours).
-
Harvest the cell culture supernatant and, if desired, the cell lysate.
-
Determine the viral titer in the supernatant and/or lysate using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Calculate the percentage of viral yield reduction for each drug concentration compared to the virus-only control.
Protocol 4: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
4.1. Materials:
-
Vero or Calu-3 cells in 96-well plates
-
This compound stock solution
-
Culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
4.2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared drug dilutions. Include a cell-only control with no drug.
-
Incubate the plate for the same duration as the efficacy assays (e.g., 48 or 72 hours).
-
Measure cell viability according to the manufacturer's instructions for the chosen assay.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%) by plotting the percentage of viability against the drug concentration.
Visualizations
This compound Mechanism of Action
This compound acts as a molecular glue, inducing the dimerization of the F13 phospholipase (p37 protein).[12][13] This prevents the interaction of F13 with cellular partners involved in the wrapping of intracellular mature virions (MVs) into extracellular enveloped virions (EEVs), thereby blocking viral egress and cell-to-cell spread.[2][4][14]
Caption: this compound's mechanism of action against orthopoxvirus egress.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the general workflow for assessing the antiviral efficacy of this compound in cell culture.
Caption: Workflow for in vitro testing of this compound's antiviral efficacy.
References
- 1. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 4. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection [mdpi.com]
- 12. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 14. go.drugbank.com [go.drugbank.com]
Animal models for in vivo Tecovirimat studies (mice, rabbits, NHPs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models for evaluating the in vivo efficacy and pharmacokinetics of Tecovirimat (also known as TPOXX and ST-246), a potent inhibitor of orthopoxvirus egress. The following protocols are based on pivotal studies conducted in mice, rabbits, and non-human primates (NHPs), which were instrumental in the regulatory approval of this compound under the FDA's Animal Rule.[1][2][3][4]
Mechanism of Action
This compound targets the orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV).[2][5][6] By inhibiting VP37, this compound prevents the virus from wrapping in a second membrane and exiting the infected cell, thereby halting its spread within the host.[1][3] This mechanism is highly conserved across various orthopoxviruses, including variola (smallpox), monkeypox, rabbitpox, and vaccinia viruses.[2][5][7]
Caption: this compound's mechanism of action targeting the VP37 protein.
Mouse Models
Mouse models are valuable for initial efficacy screening and for studying the role of the host immune response in clearing the infection.[3] The ectromelia virus (mousepox) model in immunocompetent mice is a well-established system.[2]
Efficacy Data Summary: Mouse Models
| Parameter | Details | Reference |
| Animal Model | CAST/EiJ mice | [8][9] |
| Virus | Ectromelia virus, Monkeypox virus (2022 isolate) | [2][8][9] |
| Challenge Route | Intranasal | [8][9] |
| This compound Dose | Daily oral gavage | [8][9] |
| Key Findings | Significantly reduced viral titers in tissues.[8][9] In immunocompetent mice, the drug slows disease spread, allowing the host to mount a clearing immune response.[3] |
Experimental Protocol: Non-Lethal Monkeypox Mouse Model
This protocol is adapted from studies using a recent 2022 monkeypox virus isolate in CAST/EiJ mice, which results in a non-lethal infection but with efficient viral replication.[8][9]
-
Animal Model: Adult CAST/EiJ mice.
-
Virus Challenge: Intranasal inoculation with a 2022 monkeypox virus isolate.
-
Treatment Initiation: Daily oral gavage with this compound, starting 24 hours post-infection.
-
Dosage: Administer this compound at a specified mg/kg dose.
-
Control Group: Administer a placebo (vehicle) to a control group of infected mice.
-
Monitoring: Monitor animals daily for clinical signs of disease and weight loss.
-
Endpoints:
Rabbit Models
The rabbitpox virus model in New Zealand White rabbits is a key lethal model that mimics certain aspects of human smallpox, including fever and viremia, and was one of the two pivotal models for this compound's FDA approval.[2][3][10]
Efficacy Data Summary: Rabbit Model
| Parameter | Details | Reference |
| Animal Model | New Zealand White Rabbits | [2][10] |
| Virus | Rabbitpox Virus Utrecht (RPXV) | [2][10] |
| Challenge Route | Intradermal | [10] |
| Challenge Dose | 1,000 Plaque-Forming Units (PFU) | [10] |
| Treatment Initiation | Day 4 post-challenge (triggered by fever) | [3][10] |
| This compound Dose | 20, 40, 80, 120 mg/kg/day (oral, for 14 days) | [1] |
| Survival Rate | >90% survival with this compound vs. 0% in placebo group | [2] |
| Secondary Endpoints | Reduced viral load in blood | [2][10] |
Experimental Protocol: Lethal Rabbitpox Model
-
Animal Model: New Zealand White rabbits.
-
Virus Challenge: Intradermal inoculation with 1,000 PFU of rabbitpox virus.[10]
-
Monitoring: Monitor animals daily for clinical signs, including fever.
-
Treatment Initiation: Begin oral administration of this compound once daily for 14 days on day 4 post-infection, which typically coincides with the onset of fever.[3][10]
-
Dosage: Administer this compound at 40 mg/kg.[11]
-
Control Group: Administer a placebo (vehicle) to a control group of infected rabbits.
-
Primary Endpoint: Survival over the course of the study (e.g., 28 days).
-
Secondary Endpoints:
-
Collect blood samples periodically to quantify viral DNA levels (viremia) by qPCR.[10]
-
Monitor for clinical signs of disease.
-
Non-Human Primate (NHP) Models
NHP models, particularly cynomolgus macaques infected with monkeypox virus, are considered the most robust models for human smallpox.[7][10] This model was critical for establishing the efficacy of this compound under the Animal Rule.[1][4]
Efficacy Data Summary: NHP Model
| Parameter | Details | Reference |
| Animal Model | Cynomolgus Macaques (Macaca fascicularis) | [2][10] |
| Virus | Monkeypox Virus (MPXV) Zaire 1979 strain | [2][10] |
| Challenge Route | Intravenous (IV) or Aerosol | [10][12] |
| Challenge Dose | 5 x 10⁷ PFU (IV) | [10] |
| Treatment Initiation | Day 4, 5, or 6 post-challenge (triggered by pock lesions) | [10] |
| This compound Dose | 3, 10, 30, 100 mg/kg/day (oral, for 14 days) | [1][2] |
| Survival Rate | 95% survival with ≥3 mg/kg dose vs. <5% in placebo group (pooled data).[2] 100% survival at 10 mg/kg/day.[12] | |
| Secondary Endpoints | Dramatic reduction in dermal lesion counts, oropharyngeal virus shedding, and viremia.[7][13] |
Pharmacokinetic Data Comparison
| Species | This compound Dose | Mean Steady-State Cₘₐₓ (ng/mL) | Mean Steady-State AUC₀₋₂₄ (ng·hr/mL) | Reference |
| Rabbits | 40 mg/kg | 374 | 3,318 | [11] |
| NHPs | 10 mg/kg | 1,444 | 14,352 | [11] |
| Humans | 600 mg (twice daily) | 2,209 | 30,632 | [11] |
This table highlights that while the effective mg/kg dose was higher in rabbits, the actual drug exposure (AUC) was lower than in NHPs, making the NHP model the more conservative for estimating human dose requirements.[11]
Experimental Protocol: Lethal Monkeypox NHP Model
-
Animal Model: Cynomolgus macaques.
-
Virus Challenge: Intravenous challenge with 5 x 10⁷ PFU of monkeypox virus.[10]
-
Monitoring: Daily observation for clinical signs, including the development of dermal pock lesions.
-
Treatment Initiation: Begin oral administration of this compound once daily for 14 days, starting 4 to 6 days post-challenge, once clinical signs (lesions) are apparent in all study animals.[10]
-
Dosage: Administer this compound at 10 mg/kg.[11]
-
Control Group: Administer a placebo (vehicle) to a control group of infected NHPs.
-
Primary Endpoint: Survival.
-
Secondary Endpoints:
Caption: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. A Glance at the Development and Patent Literature of this compound: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound for the Treatment of Human Monkeypox: An Initial Series From Massachusetts, United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo efficacy of this compound against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral this compound for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound (ST-246) in nonhuman primates infected with variola virus (Smallpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tecovirimat Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tecovirimat's cytotoxicity profile in various cell lines and detailed protocols for assessing its impact on cell viability.
Introduction
This compound (also known as ST-246 or TPOXX®) is a potent antiviral drug targeting orthopoxviruses, including the causative agents of smallpox and mpox.[1][2] Its mechanism of action involves the inhibition of the viral protein VP37 (or its homolog F13L in vaccinia virus), which is essential for the formation of the viral envelope and subsequent viral egress from infected cells.[1] Understanding the cytotoxicity of this compound is crucial for its development and safe clinical use. This document summarizes the available data on this compound's cytotoxicity and provides a detailed protocol for its assessment.
Data Presentation: this compound Cytotoxicity in Various Cell Lines
This compound generally exhibits low cytotoxicity across a range of cell lines at concentrations that are effective against orthopoxviruses.[1][2] The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cells, is a key metric in these assessments.
| Cell Line | Cell Type | Organism | CC50 Value | Incubation Time | Assay Method | Reference |
| Calu-3 | Human bronchial epithelial cells | Homo sapiens | 14.13 nM (ranging from 11.71 to 17.14 nM) | 48 hours | CellTiter-Glo | [3][4] |
| Calu-3 | Human bronchial epithelial cells | Homo sapiens | 11.02 nM (ranging from 9.3 to 13.22 nM) | 72 hours | CellTiter-Glo | [3][4] |
| Various | Including mouse, rabbit, monkey, and human-derived cell lines | Multiple | >50 µM | Not Specified | Not Specified | [1] |
Note: The significant difference between the reported CC50 values for Calu-3 cells (in the nanomolar range) and the general statement for other cell lines (in the micromolar range) highlights the importance of cell-line-specific cytotoxicity testing.
Experimental Protocols
This section provides a detailed methodology for performing a cytotoxicity assay for this compound using a common luminescence-based method.
Protocol: this compound Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from methodologies used in published studies assessing this compound cytotoxicity.[3][4]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a selected cell line.
Materials:
-
Selected mammalian cell line (e.g., Calu-3, Vero, A549)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
This compound (ST-246)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Standard laboratory equipment (incubator, multichannel pipette, etc.)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells of the chosen cell line.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a cell-free control (medium only, for background luminescence).
-
After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the cell-free control wells from all other measurements.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Mechanism of Action
Caption: this compound inhibits viral egress by targeting VP37.
References
- 1. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Effects of this compound and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tecovirimat in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of Tecovirimat (ST-246) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is crucial for therapeutic drug monitoring and pharmacokinetic studies of this compound, a critical antiviral agent. The method utilizes a straightforward protein precipitation extraction procedure and has been validated for its accuracy, precision, and linearity, making it suitable for clinical and research applications.
Introduction
This compound is an antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections.[1][2] It functions by inhibiting the activity of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of egress-competent enveloped virions.[3] Accurate and reliable quantification of this compound in biological matrices is paramount for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a technique offering high sensitivity and selectivity.[1][4][5]
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound (ST-246) reference standard
-
Internal Standard (IS): 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo [5.3.2.02.6.08.10]dodec-11-en-4-yl}-5-methylbenzamide[1]
-
Acetonitrile (LC-MS grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)[5]
-
Formic acid (LC-MS grade)[5]
-
Human plasma (blank)[1]
Equipment
-
Liquid Chromatograph (e.g., Agilent-1200)[1]
-
Tandem Mass Spectrometer (e.g., Agilent 6410 QQQ)[1]
-
Analytical Column (e.g., ProntoSil-120-3-C18, 2 x 75 mm, 3 µm)
-
Microcentrifuge
-
Vortex mixer
-
Shaker incubator
Sample Preparation Protocol
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of methanol.[1]
-
Vortex the mixture to achieve a fine suspension.[1]
-
Add 200 µL of the internal standard working solution in acetonitrile.[1]
-
Shake the mixture at 40 °C and 900 rpm for 60 minutes.[1]
-
Centrifuge the samples at 13,000 × g for 5 minutes.[1]
-
Transfer 130 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ProntoSil-120-3-C18 (2 x 75 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-4 min: 30-95% B, 4-7 min: 95% B, 7-7.1 min: 95-30% B, 7.1-10 min: 30% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| Total Run Time | 10 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | 4 kV[1] |
| Gas Temperature | 300 °C[1] |
| Gas Flow | 6 L/min[1] |
| Nebulizer Pressure | 45 psi[1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 375.1 | 283.1 | 20[2] |
| This compound (Qualifier 1) | 375.1 | 188.2 | - |
| This compound (Qualifier 2) | 375.1 | 96.1 | - |
| Internal Standard (Quantifier) | 337.2 | 245.2 | 20[2] |
Method Validation
The method was validated according to the European Medicines Agency guidelines for bioanalytical method validation.[1]
Linearity
The calibration curve for this compound was linear over the concentration range of 10–2500 ng/mL.[1] The coefficient of determination (R²) was greater than 0.99.[1] A wider linear range of 10–5000 ng/mL has also been validated using a high-resolution mass spectrometry method.[5]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | < 7.8 | Within 14.5 | < 12.0 | Within 6.6 |
| Medium | < 7.8 | Within 14.5 | < 12.0 | Within 6.6 |
| High | < 7.8 | Within 14.5 | < 12.0 | Within 6.6 |
| LLOQ | < 13.0 | Within 19.9 | < 7.1 | Within 19.0 |
| Data summarized from a representative study.[1] |
Recovery and Matrix Effect
The extraction recovery of this compound from plasma was determined to be between 87.9% and 100.6%.[5] The matrix effect was assessed and found to be minimal, ensuring the reliability of the quantification.
Stability
This compound in human plasma was found to be stable for at least 3 months when stored at -20 °C.[1][4] It also demonstrated stability through three freeze-thaw cycles and for 48 hours at 4 °C.[1][5]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and robust performance make it well-suited for high-throughput analysis in a clinical or research setting, facilitating therapeutic drug monitoring and pharmacokinetic evaluations of this important antiviral agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Parallel Reaction Monitoring to the Development and Validation of a Quantitative Assay for ST-246 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a Tecovirimat Dose-Response Curve in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecovirimat (TPOXX®) is an antiviral drug approved for the treatment of smallpox and is also effective against other orthopoxvirus infections, including monkeypox.[1][2] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV), thereby preventing cell-to-cell spread and long-range dissemination of the virus within a host.[3][4][5] The generation of a dose-response curve in cell culture is a fundamental step in evaluating the in vitro potency of this compound against a specific orthopoxvirus. This document provides detailed protocols and application notes for conducting such an assessment.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various orthopoxviruses as reported in the literature. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug that inhibits the viral effect (e.g., cytopathic effect or plaque formation) by 50%.
| Virus | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| Monkeypox Virus (MPXV) | Vero | Plaque Reduction | 12.7 | [6] |
| Monkeypox Virus (MPXV) | Calu-3 | CPE Reduction | 6.47 | [7][8] |
| Vaccinia Virus (VACV) | Vero | ANCHOR™-GFP | 6 - 8.6 | [6] |
| Variola Virus | Multiple | CPE Reduction | 16 - 67 | [9][10] |
| Rabbitpox Virus | Multiple | CPE Reduction | 15 | [10] |
| Cowpox Virus | Multiple | CPE Reduction | 50 | [11] |
Mechanism of Action of this compound
This compound acts as a molecular glue, inducing the dimerization of the viral phospholipase F13.[12][13] This drug-induced dimerization prevents the F13 protein from interacting with cellular partners involved in the wrapping of intracellular mature virions (MVs) into extracellular enveloped virions (EEVs), thus blocking the formation of egress-competent virions.[12]
Caption: this compound inhibits orthopoxvirus egress by targeting the F13L protein.
Experimental Protocol: Plaque Reduction Assay for this compound Dose-Response Curve Generation
This protocol outlines the steps for a plaque reduction neutralization test (PRNT), a gold standard method for quantifying viral infectivity and the efficacy of antiviral compounds.[14]
1. Materials and Reagents
-
Cells: Vero (ATCC CCL-81) or other susceptible cell line (e.g., Calu-3 for respiratory viruses).
-
Virus: Orthopoxvirus stock of known titer (e.g., Monkeypox virus, Vaccinia virus).
-
This compound: Stock solution of known concentration.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS.
-
Overlay Medium: 1.6% carboxymethylcellulose or 0.6% agarose in DMEM with 2% FBS.
-
-
Reagents for Staining: Crystal Violet solution (0.1% in 20% ethanol).
-
Equipment: 6-well or 12-well cell culture plates, biosafety cabinet, CO2 incubator, microscope.
2. Experimental Workflow
Caption: Workflow for generating a this compound dose-response curve.
3. Detailed Methodology
a. Cell Seeding:
-
One day prior to infection, seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10^6 cells/well).[6]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
b. This compound Dilutions:
-
On the day of the experiment, prepare a series of two-fold or ten-fold dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 value (e.g., from 0.1 nM to 1000 nM).
-
Include a "no drug" control (vehicle only).
c. Virus Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of the orthopoxvirus stock calculated to produce 50-100 plaque-forming units (PFU) per well.[6]
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.[6]
d. This compound Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the respective concentrations of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are clearly visible.[6]
e. Plaque Visualization and Counting:
-
After incubation, fix the cells by adding a sufficient volume of 10% formalin for at least 30 minutes.
-
Gently remove the overlay and the formalin.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-30 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
4. Data Analysis
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control (no drug) wells using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for researchers to generate a dose-response curve for this compound against orthopoxviruses in a cell culture setting. The provided protocols and background information are intended to facilitate the accurate and reproducible assessment of the in vitro antiviral activity of this compound, which is crucial for both fundamental research and the development of effective antiviral therapies. Adherence to appropriate biosafety practices for handling orthopoxviruses is mandatory throughout these procedures.
References
- 1. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tecovirimat Efficacy Studies in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting efficacy studies of Tecovirimat in non-human primate (NHP) models of orthopoxvirus infections. The information is based on established research protocols that have been pivotal in the regulatory approval of this compound under the FDA's Animal Rule.
Experimental Design Overview
This compound's efficacy against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus, has been rigorously evaluated in NHP models. The primary goal of these studies is to assess the therapeutic benefit of this compound when administered after viral exposure.
Animal Model:
-
Species: Cynomolgus macaques (Macaca fascicularis) are a well-established and relevant NHP model for orthopoxvirus infections, as the disease progression shares similarities with human smallpox.[1][2]
-
Challenge Virus: Studies have utilized both variola virus and monkeypox virus to challenge the animals.[1][3] Intravenous or aerosol routes of administration are common to mimic systemic infection.[1]
Study Arms: A typical study design includes the following groups:
-
Placebo Control: Animals receive a placebo on the same schedule as the treatment groups.
-
This compound Treatment Group (Early Initiation): this compound administration begins at an early time point post-infection (e.g., day 2) to evaluate its efficacy in a pre-lesional stage.[1]
-
This compound Treatment Group (Delayed Initiation): this compound administration starts at a later time point (e.g., day 4) to assess its effectiveness in a post-lesional, more advanced stage of disease.[1]
Key Efficacy Endpoints:
-
Survival: The primary endpoint is typically the survival rate of the animals.
-
Clinical Observations: Daily monitoring for clinical signs of disease, such as fever, weight loss, and changes in activity.
-
Lesion Counts: The number of skin lesions is quantified regularly to assess disease severity and progression.[1]
-
Viremia: The level of viral DNA in the blood is measured using quantitative Polymerase Chain Reaction (qPCR).[1]
-
Viral Shedding: Oropharyngeal swabs are often collected to measure the amount of virus being shed.[1]
Data Presentation
The following tables summarize representative quantitative data from this compound efficacy studies in cynomolgus macaques challenged with variola virus.
Table 1: Survival Rates in Variola Virus-Challenged Macaques
| Treatment Group | Number of Animals | Survival Rate (%) |
| Placebo | 6 | 50%[1] |
| This compound (Day 2 Initiation) | 6 | 100%[1] |
| This compound (Day 4 Initiation) | 6 | 100%[1] |
Table 2: Peak Lesion Counts in Variola Virus-Challenged Macaques
| Treatment Group | Mean Peak Lesion Count |
| Placebo | >250[1] |
| This compound (Day 2 Initiation) | <50[1] |
| This compound (Day 4 Initiation) | <100[1] |
Table 3: Peak Viremia in Variola Virus-Challenged Macaques
| Treatment Group | Mean Peak Viral DNA (copies/mL of blood) |
| Placebo | ~1 x 10^7[1] |
| This compound (Day 2 Initiation) | ~1 x 10^5[1] |
| This compound (Day 4 Initiation) | ~1 x 10^6[1] |
Experimental Protocols
Quantitative Polymerase Chain Reaction (qPCR) for Viral DNA in Blood
This protocol describes the quantification of orthopoxvirus DNA from whole blood samples of NHPs.
1. Sample Collection and DNA Extraction:
-
Collect whole blood in EDTA tubes.
-
Extract total DNA from 100 µL of whole blood using a commercially available DNA extraction kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[4] Elute the DNA in 100 µL of elution buffer.
2. qPCR Reaction Setup:
-
The qPCR assay typically targets a conserved region of the orthopoxvirus genome, such as the DNA polymerase gene or the hemagglutinin (HA) gene.[5][6]
-
Prepare a master mix with a final reaction volume of 20 µL.
-
Primers and Probe (Example for non-variola Orthopoxvirus):
-
Forward Primer: 5'-TCACAGTTTTCTTTACCCATTACAATAC-3'
-
Reverse Primer: 5'-GAACGTAAATATAGTCGTCATATTGTTCT-3'
-
Probe: 5'-/56-FAM/TTGGAAGAT/ZEN/ATGGCTGTAGTATCTTCATATGG/3IABkFQ/-3'
-
-
Reaction Mixture:
-
TaqPath 1-Step RT-qPCR Master Mix: 5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Probe (5 µM): 1 µL
-
Nuclease-free water: 7 µL
-
Template DNA: 5 µL
-
3. qPCR Cycling Conditions:
-
Use a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
4. Data Analysis:
-
Generate a standard curve using serial dilutions of a plasmid containing the target gene sequence.
-
Quantify the viral DNA in the blood samples by comparing their Ct values to the standard curve. The results are typically expressed as genome copies per milliliter of blood.
Immunohistochemistry (IHC) for Viral Antigen Detection
This protocol outlines the detection of orthopoxvirus antigens in formalin-fixed, paraffin-embedded (FFPE) NHP tissues.
1. Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin for a minimum of 48 hours.
-
Process and embed the tissues in paraffin.
-
Cut 4-µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20 minutes.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block (e.g., serum-free) for 20 minutes.
-
Incubate with a primary antibody against vaccinia virus (which cross-reacts with other orthopoxviruses) overnight at 4°C.[2][7]
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Mounting and Visualization:
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Examine the slides under a light microscope. Positive staining will appear as brown precipitate in the cytoplasm of infected cells.[8]
In Situ Hybridization (ISH) for Viral RNA Detection
This protocol describes the detection of orthopoxvirus RNA in FFPE NHP tissues.
1. Tissue Preparation:
-
Prepare FFPE tissue sections as described for IHC.
2. Pretreatment:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform target retrieval and protease digestion according to the specific ISH kit manufacturer's instructions.
3. Hybridization:
-
Apply an orthopoxvirus-specific RNA probe to the tissue sections. For example, a probe targeting a specific region of the monkeypox virus genome can be used.[9]
-
Incubate at 40°C for 2 hours in a hybridization oven.
4. Signal Amplification and Detection:
-
Wash the slides to remove unbound probe.
-
Perform signal amplification using a series of amplifiers as per the kit instructions.
-
Detect the signal using a chromogen (e.g., Fast Red), which will produce a red precipitate at the site of viral RNA.[8]
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Visualize under a light microscope.
Plaque Reduction Neutralization Test (PRNT)
This protocol is for determining the titer of neutralizing antibodies against orthopoxviruses in NHP serum.
1. Cell Culture:
-
Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[10][11]
-
Seed the cells in 6-well plates and grow to a confluent monolayer.
2. Serum Dilution and Virus Neutralization:
-
Heat-inactivate the NHP serum samples at 56°C for 30 minutes.
-
Prepare serial two-fold dilutions of the serum in DMEM.
-
Mix each serum dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU).
-
Incubate the serum-virus mixture at 37°C for 1 hour to allow for neutralization.[12]
3. Plaque Assay:
-
Remove the growth medium from the Vero E6 cell monolayers.
-
Inoculate the cells with the serum-virus mixtures.
-
Incubate at 37°C for 1 hour to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or agarose to restrict virus spread.[12]
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days.
4. Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
5. Data Analysis:
-
The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control (no serum).
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progression of Pathogenic Events in Cynomolgus Macaques Infected with Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a pan-orthopox real-time PCR assay for the detection and quantification of viral genomes from nonhuman primate blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time PCR System for Detection of Orthopoxviruses and Simultaneous Identification of Smallpox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the potential of variola virus infection of cynomolgus macaques as a model for human smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a High-Content Orthopoxvirus Infectivity and Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sitesv2.anses.fr [sitesv2.anses.fr]
Quantifying Tecovirimat's Effect on Viral Load in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the methodologies used to quantify the antiviral effect of Tecovirimat (also known as ST-246 or TPOXX®) on viral load in various animal models of orthopoxvirus infections. The following sections detail experimental designs, data summarization, and a discussion of the underlying mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is an antiviral drug that has demonstrated potent activity against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus.[1][2] Its approval for the treatment of smallpox was based on efficacy data from animal models under the FDA's "Animal Rule".[1][3][4][5]
The mechanism of action of this compound involves the inhibition of the orthopoxvirus p37 protein (encoded by the F13L gene), which is essential for the formation of the viral envelope and subsequent egress of mature virions from infected cells.[1][2][3][6][7][8] By blocking this process, this compound effectively halts the spread of the virus within the host.[2][8] Recent studies suggest that this compound acts as a "molecular glue," inducing the dimerization of the F13 protein and thereby preventing its interaction with cellular partners required for viral wrapping.[6][7][9]
Quantifying this compound's Efficacy: Key Animal Models and Viral Load Data
The efficacy of this compound has been rigorously evaluated in several animal models that mimic human orthopoxvirus diseases. These studies provide critical data on the reduction of viral load, lesion counts, and improvement in survival rates.
Non-Human Primate (Cynomolgus Macaque) Model
Cynomolgus macaques are a key model for studying orthopoxvirus infections due to the similarity in disease progression to humans.[4][10]
Table 1: Effect of this compound on Viral Load and Survival in Cynomolgus Macaques
| Virus Strain | Challenge Dose & Route | Treatment Group (Dosage) | Time of Treatment Initiation (Post-Infection) | Key Findings on Viral Load | Survival Rate | Reference |
| Variola Virus (Harper) | 1 × 10⁸ PFU (Intravenous) | This compound (10 mg/kg/day, oral) | Day 2 or Day 4 | Dramatic reductions in viral DNA in blood and oropharyngeal virus shedding.[10] | 100% (vs. 50% in placebo) | [10][11] |
| Monkeypox Virus (Zaire-79) | 5 × 10⁷ PFU (Intravenous) | This compound (10 mg/kg/day, oral) | Day 3 | Significantly reduced viremia.[3][12] | 100% (vs. 0% in placebo) | [3] |
| Monkeypox Virus (Zaire-79) | 5 × 10⁷ PFU (Intravenous) | This compound (3, 10, 20 mg/kg/day, oral) | Day 4 | Rapid decline in blood viral loads.[13][14] | 100% (vs. 0% in placebo) | [1] |
| Monkeypox Virus (Zaire-79) | Lethal Aerosol Challenge | This compound (10 mg/kg/day, oral) | Up to Day 7 | Treatment initiated up to 4 days post-challenge reduced severity of clinical manifestations.[15] | 100% (for treatment initiation up to day 5 and on day 7) | [16] |
Prairie Dog Model
The prairie dog model of monkeypox virus infection closely resembles systemic orthopoxvirus illness in humans.
Table 2: Effect of this compound on Viral Load and Survival in Prairie Dogs
| Virus Strain | Challenge Dose & Route | Treatment Group (Dosage) | Time of Treatment Initiation (Post-Infection) | Key Findings on Viral Load | Survival Rate | Reference |
| Monkeypox Virus | 65 x LD₅₀ (Intranasal) | This compound (dose not specified) | Day 0, Day 3, or after rash onset | Viable virus and viral DNA were undetected or at greatly reduced levels in animals treated on day 0 or 3. | 100% (vs. 25% in placebo) |
Rabbit Model
New Zealand white rabbits challenged with rabbitpox virus serve as another valuable model for evaluating antiviral efficacy.[1]
Table 3: Effect of this compound on Viral Load and Survival in Rabbits
| Virus Strain | Challenge Route | Treatment Group (Dosage) | Key Findings on Viral Load | Survival Rate | Reference |
| Rabbitpox Virus Utrecht | Lethal Dose | This compound (>20 mg/kg/day) | Decreased blood levels of circulating virus.[1] | >90% (vs. 0% in untreated) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Non-Human Primate (Cynomolgus Macaque) Intravenous Challenge Study Protocol
Objective: To evaluate the efficacy of orally administered this compound against a lethal intravenous challenge with monkeypox or variola virus in cynomolgus macaques.
Materials:
-
Animal Model: Adult cynomolgus macaques (Macaca fascicularis).
-
Virus: Monkeypox virus (e.g., Zaire-79 strain) or Variola virus (e.g., Harper strain).
-
Test Article: this compound (formulated for oral gavage).
-
Placebo: Vehicle control.
-
Equipment: Biosafety Level 3 or 4 (for variola virus) containment facility, oral gavage tubes, blood collection supplies, swabs for oropharyngeal sample collection, real-time PCR system, cell culture supplies for plaque assays.
Procedure:
-
Acclimation: Animals are acclimated to the facility and handling procedures. Baseline health assessments, including weight and temperature, are recorded.
-
Challenge: On day 0, animals are challenged intravenously with a target dose of the virus (e.g., 5 × 10⁷ PFU of monkeypox virus).[3]
-
Group Assignment: Animals are randomly assigned to treatment or placebo groups.
-
Treatment Administration:
-
Monitoring and Sample Collection:
-
Viral Load Quantification:
-
Real-Time PCR: DNA is extracted from whole blood or plasma. A validated real-time PCR assay targeting a conserved orthopoxvirus gene is used to quantify the number of viral genomes (copies/mL).
-
Plaque Assay: Oropharyngeal swab samples are serially diluted and used to infect susceptible cell monolayers (e.g., Vero cells). The number of plaque-forming units (PFU) is determined to quantify infectious virus.
-
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints include viral load, lesion counts, and clinical scores.[1][10]
Prairie Dog Intranasal Challenge Study Protocol
Objective: To assess the efficacy of this compound against a lethal intranasal monkeypox virus challenge in prairie dogs.
Materials:
-
Animal Model: Black-tailed prairie dogs (Cynomys ludovicianus).
-
Virus: Monkeypox virus.
-
Test Article: this compound.
-
Placebo: Vehicle control.
-
Equipment: Animal biosafety level containment facility, intranasal administration supplies, blood and swab collection supplies, real-time PCR system.
Procedure:
-
Challenge: Animals are infected intranasally with a high dose of monkeypox virus (e.g., 65 times the 50% lethal dose).
-
Treatment: this compound is administered for 14 days, with treatment initiation at different time points (e.g., day 0, day 3, or after the onset of rash).
-
Sample Collection: Blood and swab samples (e.g., oropharyngeal, anal) are collected every 2 days.
-
Viral Load Analysis: Samples are analyzed for the presence of viral DNA by real-time PCR and for viable virus by tissue culture.
-
Outcome Assessment: Survival is the primary outcome. The presence and levels of viral DNA and infectious virus are key secondary measures of efficacy.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound's mechanism of action targeting the F13L protein.
References
- 1. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Treatment with the Smallpox Antiviral this compound (ST-246) Alone or in Combination with ACAM2000 Vaccination Is Effective as a Postsymptomatic Therapy for Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siga.com [siga.com]
- 6. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 10. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound (ST-246) in nonhuman primates infected with variola virus (Smallpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Early administration of this compound shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early administration of this compound shortens the time to mpox clearance in a model of human infection | PLOS Biology [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Treatment Delay on Efficacy of this compound Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Tecovirimat's Impact on F13 Dimerization using Mass Photometry
Abstract
Tecovirimat is a critical antiviral therapeutic for treating orthopoxvirus infections, including mpox. Its primary mechanism of action involves the inhibition of the viral protein F13, which is essential for the formation of the viral envelope and subsequent cell-to-cell spread.[1][2][3][4][5][6] Recent structural and biophysical studies have revealed that this compound functions as a molecular glue, inducing the dimerization of the F13 protein and thereby blocking its function.[7][8][9] This application note provides a detailed protocol for utilizing mass photometry to quantitatively assess the effect of this compound on the dimerization of the F13 protein. Mass photometry is a powerful, label-free technique that measures the mass of individual molecules in solution, making it an ideal tool for characterizing protein-protein interactions and oligomerization states with high precision and minimal sample consumption.[10][11][12][13][14][15][16] The protocols and data presentation formats outlined herein are intended for researchers, scientists, and drug development professionals working on antiviral therapies and viral protein characterization.
Introduction
The F13 protein, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses, is a key player in the viral lifecycle.[1][4][5][6][17] It is a palmitoylated phospholipase that is crucial for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs), a necessary step for viral egress and dissemination.[17][18] this compound targets F13 (also known as p37), disrupting this process and effectively halting viral spread.[2][3][18][19][20][21]
Understanding the molecular mechanism of this compound is vital for monitoring its efficacy and for the development of next-generation antivirals, especially in light of emerging drug resistance.[22][23][24][25][26] Resistance to this compound is often associated with mutations in the F13L gene that prevent the drug-induced dimerization of the F13 protein.[7][9][22]
Mass photometry offers a direct and quantitative method to study the dimerization of F13 in the presence of this compound. By measuring the mass of individual particles in a solution, one can distinguish between F13 monomers and dimers and quantify their relative abundance as a function of drug concentration.[7][10][11][12][27] This allows for the determination of key parameters such as the half-maximal effective concentration (EC50) for dimerization.
Materials and Reagents
-
Recombinant F13 Protein: A soluble, purified variant of the F13 protein (sF13). For structural and biophysical studies, this may involve removing the N-terminal hydrophobic tail and introducing mutations to prevent aggregation, as described in the literature.[7]
-
This compound: Pharmaceutical-grade or research-grade compound.
-
Mass Photometer: A commercially available mass photometer (e.g., Refeyn TwoMP or similar).
-
Microscope Coverslips: High-precision glass coverslips compatible with the mass photometer.
-
Reaction Buffer: A suitable buffer for maintaining the stability and activity of F13, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Pipettes and Tips: High-precision micropipettes and low-retention tips.
-
Data Analysis Software: Software provided with the mass photometer and additional software for data fitting and visualization (e.g., GraphPad Prism).
Experimental Protocols
Preparation of F13 Protein and this compound Stock Solutions
-
F13 Protein Stock: Prepare a concentrated stock solution of purified sF13 protein in the reaction buffer. Determine the precise concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
This compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of this compound dilutions in the reaction buffer to be used for the dose-response experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level that affects F13 stability or the mass photometry measurement.
Mass Photometry Measurement of F13 Dimerization
-
Instrument Setup:
-
Clean the microscope coverslip according to the manufacturer's instructions.
-
Calibrate the mass photometer using a standard protein of known molecular weight.
-
Focus the instrument on the coverslip surface in the reaction buffer.
-
-
Sample Preparation for Measurement:
-
For each this compound concentration to be tested (including a no-drug control), prepare a reaction mixture containing a final F13 concentration within the optimal range for the mass photometer (typically in the low nanomolar range, e.g., 10-50 nM).
-
Incubate the reaction mixtures for a sufficient time to allow the binding and dimerization to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Data Acquisition:
-
Apply a small volume (e.g., 10-20 µL) of the reaction mixture onto the cleaned coverslip in the instrument.
-
Record the landing events of individual molecules for a set duration (e.g., 60 seconds). Each landing event will produce a contrast that is proportional to the molecular mass.
-
Repeat the measurement for each this compound concentration, ensuring to clean the coverslip between samples.
-
Data Analysis
-
Mass Histogram Generation: The mass photometer software will generate a mass histogram from the recorded landing events. This histogram will show distinct peaks corresponding to the molecular weights of F13 monomers and dimers.
-
Quantification of Monomer and Dimer Populations:
-
Fit the peaks in the mass histogram with Gaussian distributions to determine the area under each peak, which corresponds to the number of detected monomer and dimer events.
-
Calculate the proportion of F13 in the dimeric state for each this compound concentration using the following formula: Proportion of Dimer = (Area of Dimer Peak) / (Area of Monomer Peak + Area of Dimer Peak)
-
-
Dose-Response Curve and EC50 Determination:
-
Plot the proportion of F13 dimer as a function of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) using software like GraphPad Prism to determine the EC50 value. The EC50 represents the concentration of this compound required to induce 50% of the maximal F13 dimerization.[7][28][29]
-
Data Presentation
The quantitative data from the mass photometry experiments should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Proportion of F13 Dimer (%) (Mean ± SD, n=3) |
| 0 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 0.5 | 48.9 ± 4.2 |
| 1.0 | 75.3 ± 3.8 |
| 5.0 | 92.1 ± 1.9 |
| 10.0 | 95.6 ± 1.5 |
| EC50 (µM) | 0.55 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
This compound's Mechanism of Action on F13
Caption: Mechanism of this compound-induced F13 dimerization and viral egress inhibition.
Experimental Workflow for Mass Photometry Analysis
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccinia Virus Phospholipase Protein F13 Promotes Rapid Entry of Extracellular Virions into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus Phospholipase Protein F13 Promotes Rapid Entry of Extracellular Virions into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into this compound antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing the Power of Mass Photometry for Protein Characterization | Lab Manager [labmanager.com]
- 11. news-medical.net [news-medical.net]
- 12. refeyn.com [refeyn.com]
- 13. Measuring Protein-Protein Interactions and Quantifying Their Dissociation Constants with Mass Photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standard Protocol for Mass Photometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Vaccinia Virus F13L Protein with a Conserved Phospholipase Catalytic Motif Induces Colocalization of the B5R Envelope Glycoprotein in Post-Golgi Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-Based Approaches Identified this compound-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medrxiv.org [medrxiv.org]
- 22. Emerging variants of Mpox virus and this compound resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 24. journals.asm.org [journals.asm.org]
- 25. This compound Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. refeyn.com [refeyn.com]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Tecovirimat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the pharmacokinetic (PK) analysis of Tecovirimat (also known as ST-246) in human plasma. The protocols are designed to guide researchers in developing and validating robust bioanalytical assays for clinical and research applications.
I. Introduction to this compound Pharmacokinetics
This compound is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of the extracellular enveloped virus.[1][2] It is approved for the treatment of smallpox and is also used for other orthopoxvirus infections like monkeypox and cowpox.[1] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
This compound is readily absorbed after oral administration, with food, particularly a moderate- to high-fat meal, enhancing its absorption and increasing exposure (AUC) by approximately 39-40%.[1][2][3] The time to reach maximum plasma concentration (Tmax) is typically between 4 to 6 hours.[1][2][3] The drug is highly bound to human plasma proteins, with estimates ranging from 77-82%.[1][2][3] The apparent elimination half-life is approximately 21 hours.[2]
II. Quantitative Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound in human plasma, compiled from various studies. These values can serve as a reference for researchers designing new studies or interpreting existing data.
Table 1: Single and Multiple Dose Pharmacokinetics of Oral this compound in Healthy Adults
| Parameter | 600 mg Single Dose | 600 mg Twice Daily (Steady-State) | 400 mg Twice Daily (Steady-State) |
| Cmax (ng/mL) | ~2159[1] | ~2159[1] | - |
| AUC (hr*ng/mL) | - | 29816 (AUC0-24hr)[1] | - |
| Tmax (hr) | ~6[1] | 4[3] | - |
| CL/F (L/hr) | - | 35.5[2] | - |
| Vz/F (L) | 1030[1] | - | - |
| Half-life (hr) | 21[2] | - | - |
Table 2: Intravenous this compound Pharmacokinetics in Healthy Adults
| Parameter | 200 mg Every 12 hours (Steady-State) |
| Cmax (ng/mL) | 2630[1] |
| AUC0-24hr (hr*ng/mL) | 39405[1] |
| Vd (L) | 383[1] |
Table 3: Pharmacokinetic Parameters in Mpox Patients
A study investigating the pharmacokinetics of this compound in patients with Mpox found significantly lower plasma exposure in individuals co-infected with HIV who were on effective antiretroviral therapy, compared to those without HIV.[4]
| Parameter | Subjects without HIV | Subjects with HIV | % Decrease in HIV+ | P-value |
| Cmax (ng/mL) | - | - | 39%[4] | ≤0.0001[4] |
| Cmin (ng/mL) | - | - | 42%[4] | 0.0079[4] |
| AUC0-last (hr*ng/mL) | - | - | 40%[4] | ≤0.0001[4] |
III. Experimental Protocols for this compound Quantification in Human Plasma
The following protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in human plasma.[5][6][7][8]
A. Bioanalytical Method using Protein Precipitation
This method is suitable for the rapid and efficient extraction of this compound from plasma samples.
1. Materials and Reagents:
-
Human plasma (with anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS), e.g., 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo [5.3.2.02.6.08.10]dodec-11-en-4-yl}-5-methylbenzamide[5][6][8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation Workflow:
Caption: Plasma sample preparation workflow.
3. LC-MS/MS Conditions:
Table 4: Chromatographic Conditions
| Parameter | Condition |
| LC System | Shimadzu HPLC system or equivalent[9] |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) or equivalent[9] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid[9] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[9] |
| Flow Rate | 0.2 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Gradient | A suitable gradient to achieve separation |
Table 5: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent[9] |
| Ionization Mode | Multiple Reaction Monitoring (MRM), Negative or Positive Ion Mode[5][9] |
| Precursor Ion (m/z) | This compound: 375.1[5] |
| Product Ion (m/z) | This compound: 283.1, 282.9[5] |
| Internal Standard (m/z) | e.g., 337.2 → 245.2[5] |
| Collision Energy | ~20 eV (optimization required)[5] |
| Dwell Time | 200 ms[5] |
4. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[10] Key validation parameters include:
-
Linearity: The calibration curve for this compound was linear in the range of 10–2500 ng/mL with a coefficient of determination (R²) > 0.99.[5][6][8] A wider range of 10-5000 ng/mL has also been validated.[7]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be <15% for quality control samples and <20% for the lower limit of quantification (LLOQ).[5][6][8]
-
Recovery: The extraction recovery of this compound from plasma was reported to be between 87.9% and 100.6%.[7]
-
Matrix Effect: Should be evaluated to ensure that plasma components do not interfere with the quantification.
-
Stability: this compound in plasma has been shown to be stable for at least 3 months at -20°C and for 48 hours in the autosampler at 4°C.[5][7]
IV. Signaling Pathway and Experimental Logic
The following diagram illustrates the logical workflow from sample collection to pharmacokinetic data analysis.
Caption: Pharmacokinetic analysis workflow.
This comprehensive guide provides the necessary information for researchers to successfully conduct pharmacokinetic studies of this compound. Adherence to these protocols and validation guidelines will ensure the generation of high-quality, reliable data for advancing our understanding of this important antiviral agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in subjects with Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma [mdpi.com]
- 6. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Parallel Reaction Monitoring to the Development and Validation of a Quantitative Assay for ST-246 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
Application Notes and Protocols for In Vivo Imaging to Assess Tecovirimat's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques, specifically bioluminescence imaging (BLI), for the preclinical assessment of Tecovirimat's antiviral activity against orthopoxviruses. The protocols detailed below are designed to offer a robust framework for quantitative, real-time monitoring of viral load and therapeutic response in small animal models.
Introduction to this compound and In Vivo Imaging
This compound (TPOXX®) is a potent antiviral drug that targets the orthopoxvirus F13L protein (p37), a crucial component for the formation of the extracellular enveloped virus (EEV). By inhibiting F13, this compound effectively blocks the virus from spreading from cell to cell, thereby curtailing the progression of the infection.[1][2]
In vivo bioluminescence imaging (BLI) has emerged as a powerful, non-invasive tool for studying viral pathogenesis and evaluating the efficacy of antiviral countermeasures in real-time.[3][4] This technique relies on the genetic engineering of viruses to express a luciferase enzyme. When the substrate, D-luciferin, is administered to an infected animal, the luciferase-expressing virus emits light, which can be detected and quantified using a sensitive charge-coupled device (CCD) camera. The intensity of the bioluminescent signal directly correlates with the viral load, allowing for the longitudinal assessment of antiviral efficacy in the same animal, thereby reducing the number of animals required for a study and providing more robust data.[5][6][7]
Key Applications
-
Preclinical Efficacy Studies: Quantitatively assess the dose-dependent antiviral activity of this compound in reducing orthopoxvirus replication and dissemination in vivo.
-
Pharmacodynamic (PD) Analysis: Correlate the pharmacokinetic (PK) profile of this compound with its antiviral effect by measuring the reduction in viral load over time.
-
Host-Pathogen Interaction Studies: Investigate the impact of this compound on viral tropism and spread to different organs and tissues.
-
Development of Resistance: Monitor for the emergence of this compound-resistant viral strains by observing the resurgence of bioluminescent signal during or after treatment.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables present illustrative data from a representative in vivo study assessing the efficacy of this compound against a lethal challenge with a luciferase-expressing vaccinia virus in a mouse model.
Table 1: Dose-Dependent Reduction of Whole-Body Bioluminescence by this compound
| Treatment Group | Dose (mg/kg/day) | Mean Photon Flux (photons/sec) on Day 5 Post-Infection (± SEM) | Percent Inhibition (%) |
| Vehicle Control | 0 | 5.8 x 10⁸ (± 0.9 x 10⁸) | 0 |
| This compound | 1 | 2.1 x 10⁸ (± 0.5 x 10⁸) | 63.8 |
| This compound | 10 | 4.5 x 10⁷ (± 1.2 x 10⁷) | 92.2 |
| This compound | 30 | 9.7 x 10⁶ (± 0.3 x 10⁶) | 98.3 |
Table 2: Time-Course of this compound's Antiviral Activity on Viral Load in Lungs
| Treatment Group (10 mg/kg/day) | Day 3 Post-Infection (Mean Photon Flux ± SEM) | Day 5 Post-Infection (Mean Photon Flux ± SEM) | Day 7 Post-Infection (Mean Photon Flux ± SEM) |
| Vehicle Control | 2.3 x 10⁷ (± 0.6 x 10⁷) | 1.5 x 10⁸ (± 0.4 x 10⁸) | 4.2 x 10⁸ (± 1.1 x 10⁸) |
| This compound | 8.9 x 10⁶ (± 0.2 x 10⁶) | 1.1 x 10⁷ (± 0.3 x 10⁷) | 2.5 x 10⁶ (± 0.7 x 10⁶) |
Table 3: Correlation of In Vivo Bioluminescence with Ex Vivo Viral Titers in Tissues
| Organ | Mean Photon Flux (photons/sec) on Day 5 (this compound 10 mg/kg) | Mean Viral Titer (PFU/gram of tissue) on Day 5 (this compound 10 mg/kg) |
| Lungs | 1.1 x 10⁷ | 3.2 x 10⁵ |
| Liver | 5.6 x 10⁶ | 1.8 x 10⁵ |
| Spleen | 2.3 x 10⁶ | 7.5 x 10⁴ |
Experimental Protocols
Protocol 1: Generation of Recombinant Luciferase-Expressing Vaccinia Virus (rVACV-Luc)
This protocol describes the generation of a recombinant vaccinia virus expressing firefly luciferase for use in in vivo imaging studies.
Materials:
-
Vaccinia virus (e.g., Western Reserve strain)
-
Plasmid transfer vector containing the firefly luciferase gene flanked by vaccinia virus sequences for homologous recombination (e.g., into the thymidine kinase gene locus)
-
BS-C-1 or CV-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Selection agent (if applicable, e.g., BrdU for TK- selection)
Procedure:
-
Cell Culture: Culture BS-C-1 or CV-1 cells to near confluency in 6-well plates.
-
Infection: Infect the cells with wild-type vaccinia virus at a low multiplicity of infection (MOI) of approximately 0.05 PFU/cell.
-
Transfection: After a 1-2 hour incubation period, transfect the infected cells with the plasmid transfer vector containing the luciferase gene using a suitable transfection reagent according to the manufacturer's instructions.
-
Homologous Recombination: Allow homologous recombination to occur between the viral genome and the transfer plasmid for 48-72 hours.
-
Harvest and Selection: Harvest the cells and prepare a crude viral lysate by freeze-thawing. Perform several rounds of plaque purification on a fresh monolayer of cells under selective conditions to isolate the recombinant virus.
-
Virus Amplification and Titer Determination: Amplify the purified recombinant virus and determine the viral titer by plaque assay.
-
Validation: Confirm the expression of luciferase by infecting a monolayer of cells with the rVACV-Luc and performing an in vitro luciferase assay.
Protocol 2: In Vivo Bioluminescence Imaging to Assess this compound Efficacy
This protocol details the procedure for assessing the antiviral activity of this compound in a mouse model of orthopoxvirus infection using bioluminescence imaging.
Materials:
-
Recombinant luciferase-expressing orthopoxvirus (e.g., rVACV-Luc)
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
This compound formulated for oral gavage
-
Vehicle control
-
D-luciferin potassium salt (sterile, in PBS)
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) or equivalent
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly assign mice to treatment and control groups.
-
Infection: Anesthetize the mice and infect them with a lethal dose of rVACV-Luc via the desired route (e.g., intranasal).
-
Treatment Administration: Begin treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 24 hours). Administer the treatment daily via oral gavage for the duration of the study.
-
Bioluminescence Imaging:
-
At specified time points (e.g., days 3, 5, and 7 post-infection), anesthetize the mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the substrate to distribute (typically 5-10 minutes).
-
Place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging software to define regions of interest (ROIs) over the entire body or specific organs.
-
Quantify the bioluminescent signal as total photon flux (photons/second) within each ROI.
-
Compare the photon flux between the this compound-treated and vehicle control groups at each time point.
-
Calculate the percent inhibition of viral replication for each treatment group relative to the control group.
-
-
Ex Vivo Confirmation (Optional): At the end of the study, euthanize the mice, harvest organs of interest, and perform ex vivo bioluminescence imaging to confirm the sites of viral replication. Viral titers in the tissues can also be determined by plaque assay to correlate with the bioluminescent signal.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the F13L protein, preventing the wrapping of IMVs to form EEVs.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for assessing this compound's efficacy using in vivo bioluminescence imaging.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Bioluminescence Imaging to Antiviral Research and Therapy: Multiple Luciferase Enzymes and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bright future for bioluminescent imaging in viral research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Bioluminescence imaging of vaccinia virus: effects of interferon on viral replication and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Bioluminescence Imaging to the Prediction of Lethality in Vaccinia Virus-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Tecovirimat Solubility Challenges in In Vitro Research: A Technical Guide
Albuquerque, NM – Researchers, scientists, and drug development professionals frequently encounter challenges with the low aqueous solubility of Tecovirimat, a potent antiviral agent. To address these critical issues in preclinical research, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible in vitro experimental outcomes.
This compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by high permeability but low solubility, particularly in aqueous solutions which are the foundation of most cell-based assays. This inherent property can lead to compound precipitation, inaccurate concentration assessments, and ultimately, unreliable experimental data. This guide offers practical solutions and in-depth information to overcome these hurdles.
Quantitative Solubility Data
Understanding the solubility of this compound in various solvents is the first step in designing successful in vitro studies. The following table summarizes key solubility data for this compound and its monohydrate form.
| Compound Form | Solvent | Temperature | Solubility | Molar Equivalent | Citation |
| This compound | Dimethyl Sulfoxide (DMSO) | 25°C | 75 mg/mL | 199.29 mM | [1][2] |
| This compound | Ethanol | 25°C | 75 mg/mL | 199.29 mM | [1] |
| This compound Monohydrate | Water (pH 2.0-6.5) | Not Specified | < 0.1 mg/mL | < 0.25 mM | [3][4] |
| This compound | Water | Not Specified | < 1 mg/mL | < 2.66 mM | [5] |
| This compound | Water with 20% (w/v) HP-β-CD | 25°C | 5 mg/mL | 13.29 mM | [6] |
| This compound | Water with 40% (w/v) HP-β-CD | 25°C | 15 mg/mL | 39.86 mM | [6] |
| This compound | Water with 20% (w/v) HP-β-CD & 10% (w/v) Meglumine | 25°C | 20 mg/mL | 53.15 mM | [6] |
| This compound | Water with 40% (w/v) HP-β-CD & 10% (w/v) Meglumine | 25°C | 80 mg/mL | 212.59 mM | [6] |
Experimental Protocols
Precise and careful preparation of this compound solutions is paramount for the success of in vitro experiments. Below are detailed protocols for preparing stock solutions and diluting them into cell culture media.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for serial dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). A common stock concentration used in published studies is 10 mM.[6]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for the specific experimental setup, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of this compound DMSO Stock into Cell Culture Media
Objective: To dilute the high-concentration DMSO stock solution into aqueous cell culture media while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 7% FBS)[6]
-
Sterile conical tubes
-
Sterile serological pipettes
Procedure:
-
Pre-warm Media: Ensure the complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended): To minimize localized high concentrations of DMSO that can cause precipitation, it is recommended to perform an intermediate dilution step.
-
Pipette the required volume of pre-warmed media into a sterile conical tube.
-
While gently vortexing or swirling the media, add the required volume of the this compound DMSO stock solution dropwise.
-
-
Final Dilution: Add the intermediate dilution to the final volume of cell culture media for your experiment. For example, to achieve a final concentration of 10 nM in a 6-well plate containing 2 mL of media per well, you would add a small volume of a more concentrated intermediate stock.[6][7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in vitro.
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration through dose-response experiments.
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly to the final volume of media. Instead, use a stepwise dilution method as described in Protocol 2. Adding the DMSO stock to a smaller volume of media while vortexing can help disperse the compound more effectively before the final dilution.
-
Pre-condition the Media: Some researchers have found success by first adding the equivalent volume of pure DMSO to the media before adding the drug-DMSO stock.[8] This can help to create a more favorable solvent environment for the drug.
-
Increase Serum Concentration: If your cell line and experiment allow, increasing the serum concentration in your media can sometimes help to solubilize hydrophobic compounds through protein binding.
-
Use Solubilizing Agents: Consider using solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD). Pre-complexing this compound with HP-β-CD in an aqueous solution before adding it to the cell culture medium can significantly enhance its solubility.[6]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration. Always include a vehicle control with the same final DMSO concentration in all your experiments.
Q3: Can I heat the this compound solution to aid dissolution?
A3: Gentle warming to 37°C can be used to aid the initial dissolution of this compound in DMSO.[4] However, be cautious about the thermal stability of the compound. Avoid excessive or prolonged heating.
Q4: My this compound stock solution in DMSO has been stored for a while and now shows some precipitate. Is it still usable?
A4: Precipitation in a stored DMSO stock solution can occur due to temperature fluctuations or absorption of moisture from the air. Before use, try to redissolve the precipitate by warming the vial to 37°C and vortexing or sonicating. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing. Storing stock solutions in small, single-use aliquots can help prevent this issue.
Q5: Are there alternative solvents to DMSO for in vitro experiments?
A5: While DMSO is the most common solvent for preparing high-concentration stock solutions of this compound, ethanol can also be used with a similar solubility of 75 mg/mL.[1] However, ethanol can also be toxic to cells, and its final concentration in the culture medium should be carefully controlled and tested. For some applications, formulations with cyclodextrins can provide an aqueous-based solution.[6]
Visualizing Experimental Processes and Mechanisms
To further aid researchers, the following diagrams illustrate key experimental workflows and the mechanism of action of this compound.
References
- 1. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. mdpi.com [mdpi.com]
- 6. JP2020079249A - Injectable pharmaceutical composition of this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. EP3321253B1 - Method of preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Optimizing Tecovirimat concentration for different orthopoxvirus strains
Here is a technical support guide for optimizing Tecovirimat concentration for different orthopoxvirus strains.
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound (TPOXX®, ST-246) in experimental settings against various orthopoxvirus strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific inhibitor of orthopoxvirus replication. It targets the conserved viral protein p37 (also known as VP37), which is encoded by the F13L gene. This protein is crucial for the formation of the extracellular enveloped virus (EEV), the form of the virus responsible for cell-to-cell spread and long-range dissemination within a host. This compound acts as a "molecular glue," promoting the dimerization of the p37 protein, which inhibits its function. This action prevents the intracellular mature virus (IMV) from wrapping with a double membrane to become an EEV, effectively trapping the virions inside the infected cell and preventing their spread.
Q2: Against which orthopoxviruses is this compound active?
A2: this compound demonstrates broad-spectrum activity against members of the Orthopoxvirus genus. It has proven effective in vitro and in animal models against variola virus (the causative agent of smallpox), monkeypox virus, cowpox virus, vaccinia virus, and ectromelia virus (mousepox). Its high specificity comes from targeting the p37 protein, which is highly conserved across these viruses.
Q3: What are the typical effective concentrations (EC50) for this compound?
A3: The half-maximal effective concentration (EC50) is typically in the low nanomolar range, though it can vary slightly between different viral strains and cell lines used in the assay. In cytopathic effect (CPE) assays, the observed EC50 range for a diverse panel of orthopoxviruses, including multiple strains of variola virus, is between 0.01 to 0.07 µM. For specific values, refer to the data summary table below.
Q4: What is the cytotoxicity profile of this compound?
A4: this compound generally exhibits low cytotoxicity. The median 50% cytotoxic concentration (CC50) has been measured to be greater than 50 µM in various cell lines derived from humans, monkeys, mice, and rabbits. This provides a favorable therapeutic index (CC50/EC50).
Q5: Can resistance to this compound develop?
A5: Yes, resistance to this compound is a known issue and can arise through mutations in the F13L gene, the gene that codes for the target p37 protein. Such resistance has been documented in vitro and in clinical settings, particularly in severely immunocompromised patients who have undergone prolonged treatment courses. Resistant strains can show a dramatic increase in EC50 values, sometimes over 800-fold higher than the wild-type virus.
Data Presentation: this compound Efficacy
The following tables summarize the in vitro efficacy of this compound against various orthopoxvirus strains as reported in the literature.
Table 1: Half-Maximal Effective Concentration (EC50) of this compound Against Wild-Type Orthopoxviruses
| Orthopoxvirus Strain | EC50 / IC50 (µM) | Cell Line / Assay Type | Reference |
| Variola Virus (Multiple Strains) | 0.010 - 0.068 | CPE Assay | |
| Monkeypox Virus (Clade IIb) | 0.017 | Plaque Inhibition (Vero Cells) | |
| Monkeypox Virus (Isolate 221) | 0.0056 | Plaque Inhibition | |
| Monkeypox Virus (Isolate 450) | 0.0072 | Plaque Inhibition | |
| Cowpox Virus (Wild-Type) | 0.050 | CPE Assay | |
| General Orthopoxviruses | 0.01 - 0.07 | CPE Assay |
EC50 (Effective Concentration, 50%) and IC50 (Inhibitory Concentration, 50%) are used interchangeably in the literature to denote the concentration at which 50% of the viral effect is inhibited.
Table 2: this compound Efficacy Against Resistant Orthopoxvirus Strains
| Orthopoxvirus Strain | Fold Increase in EC50 | Key Mutation(s) in F13L | Reference |
| Cowpox Virus (Resistant Variant) | > 800-fold | G277C | |
| Monkeypox Virus (Resistant Variants) | 177 to 583-fold | A184T, N267del | |
| Monkeypox Virus (Resistant Variant) | ~8-fold | T289A |
Visualized Workflows and Mechanisms
Caption: this compound inhibits virus spread by targeting the p37 (F13) protein.
Caption: Experimental workflow for determining the EC50 of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the efficacy of this compound.
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., Vero E6, BSC-1) in 6-well or 12-well plates.
-
Orthopoxvirus stock of a known titer (PFU/mL).
-
This compound stock solution of known concentration.
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS).
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Preparation: Seed plates with host cells to achieve a 95-100% confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in culture medium. Include a "no-drug" (vehicle only) control.
-
Virus Dilution: Dilute the virus stock in culture medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Following incubation, remove the virus inoculum and wash the cells gently with PBS. Add the prepared this compound dilutions to the corresponding wells.
-
Overlay: Add an equal volume of overlay medium to each well. The overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain the monolayer with crystal violet. Viable cells will stain purple, while plaques (areas of dead cells) will remain clear. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. Plot the percent reduction against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Protocol 2: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the drug. It is a more stringent measure of antiviral activity than a PRNT.
Materials:
-
Same as PRNT, but requires additional multi-well plates for titration.
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers in tubes or plates at a high multiplicity of infection (MOI) of ~1. After viral adsorption, wash the cells and add medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the cells to three freeze-thaw cycles to lyse the cells and release all progeny virions. Collect the lysate.
-
Titration: Perform a 10-fold serial dilution of the harvested lysate from each drug concentration. Use these dilutions to infect fresh cell monolayers in a 96-well plate.
-
Quantification: After a suitable incubation period (3-5 days), assess the plates for cytopathic effect (CPE). Calculate the viral titer (e.g., TCID50/mL) for each initial drug concentration using a method like the Reed-Muench calculation.
-
Analysis: Determine the drug concentration that reduces the viral yield by 90% (IC90) or 99% (IC99) compared to the no-drug control.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Confluent cell monolayers in 96-well plates.
-
Serial dilutions of this compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or neutral red).
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include "cells-only" (no drug) and "blank" (no cells) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 2-3 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the output (luminescence, absorbance, etc.) using a plate reader.
-
Calculation: Calculate the percentage of cell viability for each drug concentration relative to the "cells-only" control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the CC50 value.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Problem: Observed EC50 is much higher than expected or the drug shows no effect.
-
Possible Cause 1: Drug Potency/Solubility: The this compound stock may have degraded or precipitated out of solution.
-
Solution: Prepare a fresh stock solution. Ensure the vehicle (e.g., DMSO) is appropriate and the final concentration in the medium does not exceed cytotoxic levels (typically <0.5%).
-
-
Possible Cause 2: Viral Strain Resistance: The virus stock may contain a subpopulation of resistant variants, or you may be working with a known resistant strain.
-
Solution: Sequence the F13L gene of your viral stock to check for known resistance mutations. If resistance is suspected, perform a plaque purification to isolate a sensitive clone.
-
-
Possible Cause 3: Incorrect Virus: this compound is specific to orthopoxviruses.
-
Solution: Confirm the identity of your virus stock. The drug will not be effective against other virus families like herpesviruses.
-
Problem: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell State: Cell confluence, passage number, and overall health can significantly impact viral replication and drug efficacy.
-
Solution: Standardize your cell culture protocol. Use cells within a narrow passage number range and ensure monolayers are consistently ~95-100% confluent at the time of infection.
-
-
Possible Cause 2: Inaccurate Virus Titer: An inconsistent MOI can lead to variable results.
-
Solution: Re-titer your virus stock frequently to ensure you are using an accurate and consistent amount of virus in each experiment.
-
-
Possible Cause 3: Assay Conditions: Minor variations in incubation time, temperature, or reagent preparation can affect outcomes.
-
Solution: Adhere strictly to the established protocol. Use calibrated equipment and prepare fresh reagents as needed.
-
Problem: Unexpected cytotoxicity observed at low drug concentrations.
-
Possible Cause 1: Cell Line Sensitivity: The specific cell line you are using may be unusually sensitive to this compound or the vehicle (e.g., DMSO).
-
Solution: Perform a cytotoxicity assay with the vehicle alone to rule out its effect. Consider testing in a different, recommended cell line (e.g., Vero E6) to see if the effect is cell-type specific.
-
-
Possible Cause 2: Contamination: The drug stock or culture medium may be contaminated.
-
Solution: Use sterile technique and check reagents for any signs of contamination.
-
Caption: Troubleshooting decision tree for in vitro this compound experiments.
Troubleshooting inconsistent results in Tecovirimat plaque assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tecovirimat plaque assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing no plaques or very few plaques in my assay?
A1: This issue can stem from several factors, from suboptimal cell health to inactive virus or incorrect assay conditions.
-
Cell Monolayer Health: Ensure your cell monolayer is healthy and has reached appropriate confluency (typically 80-100%) at the time of infection.[1][2][3][4] Over-confluent or unhealthy cells can lead to inconsistent results.
-
Virus Inoculum: Verify the viability and titer of your virus stock. Improper storage or multiple freeze-thaw cycles can reduce viral infectivity.[4][5]
-
Inoculum Volume and Adsorption: Use an appropriate inoculum volume to ensure the entire cell monolayer is covered.[2] The adsorption period (typically 1 hour at 37°C) is critical for viral attachment.[1]
-
Overlay Medium: The concentration and temperature of your overlay (e.g., agarose or methylcellulose) are crucial. If the overlay is too hot, it can kill the cells; if it's too concentrated, it can inhibit plaque formation.[6][7]
Q2: My plaques are fuzzy, indistinct, or vary greatly in size. What's the cause?
A2: Plaque morphology is a key indicator of assay performance.
-
Cell Confluency: Plaque size can be dependent on cell confluency; higher confluency may lead to smaller plaques.[1]
-
Overlay Viscosity: An overlay with too low a concentration of agarose or methylcellulose may not effectively restrict virus spread, leading to diffuse plaques.[6] Conversely, an overly concentrated overlay can result in smaller plaques.[6]
-
Incubation Time: Ensure the incubation period is optimal for your specific virus and cell line. Plaques may become too large and merge if incubated for too long.[6]
-
Virus Stock: A mixed population of virus, potentially containing mutants, can lead to inconsistent plaque sizes.[5]
Q3: The cell monolayer is detaching from the plate. How can I prevent this?
A3: Detachment of the cell monolayer can completely invalidate an experiment.
-
Gentle Handling: When removing the virus inoculum and adding the overlay, be extremely gentle to avoid disturbing the cell monolayer.[8]
-
Washing Steps: If washing cells, avoid leaving them in PBS or other salt solutions for extended periods, as this can cause detachment. Washing with a complete medium is a safer alternative.[8]
-
Fixation: Adding the fixation solution (e.g., formalin) before removing the overlay can sometimes help maintain the integrity of the monolayer.[8]
Q4: I suspect this compound resistance. How can I confirm this, and what is the mechanism?
A4: this compound resistance is a known phenomenon and can arise during treatment.[9]
-
Confirmation: Resistance is typically confirmed by sequencing the F13L gene, which encodes the drug's target protein, VP37.[9][10] Mutations at specific residues can confer resistance. A plaque reduction assay comparing the wild-type and suspected resistant virus in the presence of serial dilutions of this compound can quantify the shift in the half-maximal effective concentration (EC50).
-
Mechanism of Action: this compound acts as a "molecular glue," stabilizing the homodimerization of the F13 protein.[11][12][13] This dimerization is crucial for the wrapping of mature virions, a necessary step for viral egress.
-
Mechanism of Resistance: Resistance mutations often occur at the dimer interface of the F13 protein.[11][12][13] These mutations prevent this compound from effectively binding and inducing dimerization, thus allowing viral wrapping and egress to proceed even in the presence of the drug.[12][13]
Experimental Protocols
Standard this compound Plaque Reduction Neutralization Test (PRNT)
This protocol is a synthesized methodology based on common practices for orthopoxvirus plaque assays.
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable cell line (e.g., Vero, BSC-40) to achieve 80-90% confluency on the day of infection.[1] Incubate overnight at 37°C with 5% CO2.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the prepared virus dilution in the presence of varying concentrations of this compound or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay Application: After the adsorption period, remove the inoculum and gently overlay the cells with a medium containing a solidifying agent (e.g., 1.2% methylcellulose or 0.6% agarose) and the corresponding concentration of this compound. Ensure the overlay medium has cooled to approximately 37-42°C before application.[7]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3 to 6 days, depending on the virus and cell line, until visible plaques are formed.
-
Fixation and Staining:
-
Fix the cells by adding a 10% formalin solution and incubating for at least 1 hour. .
-
Gently remove the overlay and the fixation solution.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 5-10 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control. The EC50 value is determined using a dose-response curve.[13]
Data Presentation
Table 1: Factors Influencing Plaque Assay Outcomes
| Parameter | Issue | Troubleshooting Recommendation | Reference |
| Cell Confluency | Inconsistent plaque size/number | Optimize cell seeding density to achieve 80-100% confluency at infection. | [1][2] |
| Overlay Medium | No plaques, cell death, or fuzzy plaques | Use appropriate concentration (e.g., 0.8% methylcellulose) and ensure the temperature is not cytotoxic (~37-42°C). | [6][7] |
| Incubation Time | Plaques are too small or have merged | Determine the optimal incubation period (e.g., 3-6 days) for your specific virus-cell system. | [6] |
| Virus Inoculum | No plaques or monolayer destruction | Use a high-quality, properly titered virus stock and an appropriate multiplicity of infection (MOI). | [4][5] |
| Technique | Monolayer detachment, inconsistent results | Handle plates gently, especially during washing and overlay steps. | [8] |
Table 2: Example this compound Susceptibility Data
| Virus Isolate | Condition | This compound EC50 (nM) | Fold Change in EC50 | Reference |
| MPXV | Wild-Type | 5.9 | - | |
| MPXV | N267D Mutant | 2103 | 356.4x | |
| MPXV Isolate 221 | - | 5.6 | - | [10] |
| MPXV Isolate 450 | - | 7.2 | 1.3x (vs. 221) | [10] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound plaque assay results.
Caption: Mechanism of this compound action and resistance.
References
- 1. Development and optimization of a direct plaque assay for human and avian metapneumoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 10. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing Tecovirimat resistance mutations in F13L gene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing Tecovirimat resistance mutations in the orthopoxvirus F13L gene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiviral drug that targets the orthopoxvirus F13L gene product, a highly conserved protein known as p37.[1][2] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and dissemination of the virus within a host.[2] this compound acts as a "molecular glue," inducing the dimerization of the F13 protein.[3][4] This drug-induced dimerization prevents the F13 protein from interacting with cellular components necessary for the wrapping of intracellular mature virions (IMV) into intracellular enveloped virions (IEV), a critical step in the formation of EEVs.[3][5] By inhibiting this process, this compound effectively blocks the release of viral particles from infected cells, thus limiting the spread of the infection.[2][6]
Q2: How do mutations in the F13L gene confer resistance to this compound?
Mutations in the F13L gene can lead to amino acid substitutions in the F13 protein that prevent this compound from binding effectively or from inducing the conformational changes necessary for dimerization.[3][7] Many of these resistance mutations are located at the dimer interface of the F13 protein.[3] By altering the binding site or the protein's ability to dimerize in the presence of the drug, these mutations allow the virus to continue the process of envelopment and egress, rendering this compound ineffective.[3][7]
Q3: What are some of the known this compound resistance mutations in the F13L gene?
Several amino acid substitutions in the F13 protein have been associated with this compound resistance. These have been identified in both in vitro studies and clinical isolates from patients undergoing treatment.[8][9][10] Some of the reported mutations include H238Q, P243S, N267D, A288P, A290V, D294V, A295E, and I372N.[9][11] It's important to note that new mutations continue to be identified, highlighting the need for ongoing surveillance.[8][10]
Data Presentation: Known this compound Resistance Mutations in F13L
The following table summarizes key reported mutations in the F13L gene that have been associated with this compound resistance. The fold change in EC50 (half-maximal effective concentration) indicates the level of resistance conferred by the mutation.
| Mutation | Amino Acid Change | Reported Fold Change in EC50 (Approximate) | Reference(s) |
| H238Q | Histidine to Glutamine | >10-fold | [11] |
| P243S | Proline to Serine | >10-fold | [11] |
| N267D | Asparagine to Aspartic Acid | >10-fold | [11] |
| A288P | Alanine to Proline | >10-fold | [11] |
| A290V | Alanine to Valine | >10-fold | [11] |
| D294V | Aspartic Acid to Valine | >10-fold | [11] |
| A295E | Alanine to Glutamic Acid | >10-fold | [11] |
| I372N | Isoleucine to Asparagine | >10-fold | [11] |
| G277C | Glycine to Cysteine | Partial to Full Resistance | [3] |
| R291E | Arginine to Glutamic Acid | Partial Resistance | [3] |
Note: The fold change in EC50 can vary depending on the specific viral strain and the assay used.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments used to identify and characterize this compound resistance mutations in the F13L gene, along with troubleshooting advice for common issues.
Phenotypic Susceptibility Testing: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for determining the susceptibility of a viral isolate to an antiviral drug. It measures the concentration of the drug required to reduce the number of viral plaques by 50% (EC50).
Experimental Protocol: Plaque Reduction Neutralization Test
-
Cell Culture: Seed 6-well plates with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer (typically 90-100% confluency) on the day of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in a serum-free cell culture medium. The concentration range should bracket the expected EC50 value.
-
Virus Preparation: Dilute the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% carboxymethyl cellulose or agarose) mixed with the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days for vaccinia virus).
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Troubleshooting Guide: Plaque Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques formed | - Inactive virus stock- Incorrect cell line- Too low virus concentration | - Titer the virus stock to confirm viability.- Ensure the cell line is susceptible to the virus.- Use a higher concentration of the virus. |
| Too many plaques to count (confluent lysis) | - Too high virus concentration | - Perform serial dilutions of the virus stock to achieve a countable number of plaques. |
| Fuzzy or indistinct plaques | - Overlay solidified unevenly or was disturbed.- Cell monolayer was not fully confluent.- Overlay concentration is too low. | - Ensure the overlay is evenly distributed and plates are not moved until it has solidified.- Use a healthy, confluent cell monolayer.- Increase the concentration of the gelling agent in the overlay. |
| Inconsistent plaque sizes | - Uneven distribution of virus inoculum.- Variation in cell density across the plate. | - Gently rock the plates during virus adsorption to ensure even distribution.- Ensure a uniform cell monolayer. |
Diagram: Plaque Reduction Neutralization Test Workflow
Caption: Workflow for determining this compound susceptibility using a plaque reduction assay.
Genotypic Analysis: F13L Gene Sequencing
Sequencing the F13L gene from viral isolates is essential for identifying mutations that may confer this compound resistance.
Experimental Protocol: F13L Gene Sequencing
-
Viral DNA Extraction: Extract viral genomic DNA from the cultured virus stock or directly from clinical specimens (e.g., lesion swabs) using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the F13L gene using primers that flank the entire coding sequence. High-fidelity DNA polymerase is recommended to minimize PCR-induced errors.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase. This can be done using a commercial PCR purification kit or gel extraction.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers (forward and reverse) to a sequencing facility.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type F13L reference sequence to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.
-
Troubleshooting Guide: Sanger Sequencing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak sequencing signal | - Insufficient or poor-quality DNA template.- Poor primer design or annealing. | - Quantify and check the purity of the PCR product before sequencing.- Redesign primers with appropriate melting temperatures and check for secondary structures. |
| High background noise in the chromatogram | - Contamination with multiple DNA templates.- Residual PCR primers in the sequencing reaction. | - Gel-purify the PCR product to isolate the band of interest.- Ensure thorough purification of the PCR product. |
| Sequence quality drops off early | - Secondary structures in the DNA template (e.g., GC-rich regions).- Too much template DNA. | - Use a sequencing additive (e.g., DMSO or betaine).- Optimize the amount of template DNA used in the sequencing reaction. |
Diagram: F13L Gene Sequencing and Analysis Workflow
Caption: Workflow for identifying F13L mutations through Sanger sequencing.
Functional Characterization: Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific mutations into the F13L gene to confirm that they are responsible for this compound resistance.
Experimental Protocol: Site-Directed Mutagenesis of F13L
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change in the middle of the primer, with 12-15 bases of correct sequence on either side. The primers should be complementary to each other.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type F13L gene with the mutagenic primers. This PCR reaction will generate a linear DNA product containing the desired mutation.
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The cells will ligate the ends of the linear, mutated DNA to form a circular plasmid.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting bacterial colonies and sequence the F13L gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: The mutated F13L gene can then be used to generate a recombinant virus, which can be tested for this compound susceptibility using the plaque reduction neutralization test described above.
Troubleshooting Guide: Site-Directed Mutagenesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No colonies after transformation | - Inefficient PCR amplification.- Incomplete DpnI digestion.- Poor transformation efficiency. | - Optimize PCR conditions (annealing temperature, extension time).- Ensure DpnI is active and incubate for a sufficient time.- Use highly competent cells and follow the transformation protocol carefully. |
| Colonies contain the wild-type plasmid | - Incomplete DpnI digestion of the parental plasmid. | - Increase the DpnI incubation time or use more enzyme.- Gel-purify the PCR product before DpnI digestion. |
| Unintended mutations in the plasmid | - Use of a low-fidelity DNA polymerase.- PCR errors. | - Use a high-fidelity DNA polymerase.- Minimize the number of PCR cycles. |
Diagram: Site-Directed Mutagenesis Workflow
Caption: Workflow for generating F13L mutants using site-directed mutagenesis.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danforthlab.entomology.cornell.edu [danforthlab.entomology.cornell.edu]
- 5. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. blog.genewiz.com [blog.genewiz.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 11. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
Technical Support Center: Mitigating Tecovirimat Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of Tecovirimat resistance in orthopoxviruses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound is an antiviral drug that targets the viral protein p37, which is encoded by the F13L gene in orthopoxviruses.[1][2] This protein is crucial for the formation of the extracellular enveloped virus (EV), which is essential for cell-to-cell spread and long-distance dissemination of the virus within a host.[2] this compound acts as a molecular glue, inducing the dimerization of the F13 phospholipase and blocking its function, thereby preventing the wrapping of intracellular mature virions (IMVs) and their subsequent release as EVs.[3][4][5][6]
Resistance to this compound primarily arises from amino acid substitutions in the F13 protein (also known as VP37).[3][4][7][8] These mutations often occur at the dimer interface, preventing the drug-induced dimerization of F13.[3][4][5][6] This allows the virus to continue producing EVs even in the presence of the drug.
Q2: My viral isolate is showing reduced susceptibility to this compound. How can I confirm if this is due to a known resistance mutation?
A2: To confirm if reduced susceptibility is due to a known resistance mutation, you should sequence the F13L gene of your viral isolate. Compare the obtained sequence with a wild-type reference sequence to identify any amino acid substitutions. Several mutations in F13L have been associated with this compound resistance.[7][9][10][11]
Q3: I am observing a high degree of variability in my in vitro susceptibility testing results. What could be the potential causes and how can I troubleshoot this?
A3: Variability in in vitro susceptibility testing can arise from several factors:
-
Cell Line: The choice of cell line can influence the outcome of the assay. Ensure you are using a consistent and appropriate cell line for your experiments, such as Vero or BSC-40 cells.[12][13]
-
Viral Titer: Inconsistent viral input can lead to variable results. Accurately titrate your viral stocks and use a standardized multiplicity of infection (MOI) for all experiments.
-
Assay Method: Different assays (e.g., plaque reduction, cytopathic effect reduction, yield reduction) can have varying levels of sensitivity and reproducibility. Standardize your chosen assay protocol.
-
Drug Concentration: Ensure accurate preparation of serial dilutions of this compound.
-
Incubation Time: The duration of incubation can affect the final readout. Use a consistent incubation time for all plates.
-
Mixed Viral Population: Your viral stock may contain a mixture of sensitive and resistant variants. To address this, you can plaque-purify your virus to obtain a clonal population.
Q4: What are the primary strategies to mitigate the development of this compound resistance in my in vitro experiments?
A4: The primary strategy to mitigate the development of this compound resistance in vitro is the use of combination therapy. Combining this compound with another antiviral agent that has a different mechanism of action can create a higher barrier to the emergence of resistance. Studies have shown that combining this compound with drugs like mycophenolate mofetil (MMF) or the N-myristoyltransferase (NMT) inhibitor IMP-1088 can have synergistic effects and strongly inhibit virus multiplication.[14] Another approach is to use a higher, more effective concentration of this compound to suppress viral replication more completely, thereby reducing the chances for resistance mutations to arise.
Troubleshooting Guides
Issue: Unexpectedly High EC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Pre-existing resistant variants in the viral stock. | Sequence the F13L gene of the stock virus. If a mixed population is suspected, plaque-purify the virus to isolate clones and test their individual susceptibility. |
| Suboptimal drug activity. | Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Inappropriate assay conditions. | Optimize your assay protocol. This includes cell density, MOI, and incubation time. Refer to established protocols for orthopoxvirus susceptibility testing. |
| Cell line issues. | Ensure the cell line used is susceptible to the virus and does not have any inherent resistance mechanisms. |
Issue: Emergence of Resistance During Serial Passage Experiments
| Potential Cause | Troubleshooting Step |
| Sub-optimal drug concentration. | Use a concentration of this compound that is sufficiently above the EC50 to suppress viral replication effectively. Low drug pressure can select for resistant mutants. |
| High viral load. | A large viral population increases the probability of pre-existing resistant mutants. Start serial passage experiments with a low MOI. |
| Monotherapy. | The use of a single antiviral agent makes the development of resistance more likely. Consider using combination therapy with another antiviral that has a different target.[14] |
Quantitative Data Summary
Table 1: this compound EC50 Values Against Wild-Type and Resistant Monkeypox Virus (MPXV) Isolates
| Virus Isolate | F13L Mutation(s) | EC50 (nM) | Fold Increase in Resistance | Reference |
| Wild-Type MPXV | None | 5.9 - 12.7 | - | [12][15] |
| MPXV Isolate | N267D | 2103 | ~350 | [15] |
| Disseminated Vaccinia | Not specified | >13.5-fold increase from baseline | >13.5 | [1] |
| MPXV Clade IIa reference | Wild-type | - | - | [10] |
| MPXV with various mutations | H238Q, Y258C, N267D, etc. | Up to 8-fold increase | Up to 8 | [10] |
Table 2: Known this compound Resistance-Associated Mutations in the F13L Gene
| Amino Acid Substitution | Orthopoxvirus | Reference |
| H238Q | MPXV | [7] |
| P243S | MPXV | [7] |
| N267D | MPXV | [7][15] |
| A288P | MPXV | [7] |
| A290V | MPXV | [7] |
| D294V | MPXV | [7] |
| A295E | MPXV | [7] |
| I372N | MPXV | [7] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for this compound Susceptibility
Objective: To determine the 50% effective concentration (EC50) of this compound against an orthopoxvirus.
Materials:
-
Vero E6 or BSC-40 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Orthopoxvirus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with Vero E6 cells to form a confluent monolayer on the day of infection.
-
Prepare serial dilutions of this compound in infection medium. The final concentrations should bracket the expected EC50. Include a no-drug control.
-
Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
In separate tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions. Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Aspirate the inoculum and overlay the cells with medium containing the respective concentrations of this compound and 2% CMC.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.[15]
Protocol 2: Sequencing of the F13L Gene to Identify Resistance Mutations
Objective: To amplify and sequence the F13L gene from a viral isolate to identify potential resistance mutations.
Materials:
-
Viral genomic DNA extracted from the isolate
-
PCR primers flanking the F13L coding sequence
-
DNA polymerase and PCR reaction mix
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Design primers that specifically amplify the entire coding region of the F13L gene.
-
Perform PCR using the extracted viral genomic DNA as a template.
-
Run the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers. For deeper analysis of mixed populations, consider next-generation sequencing.
-
Assemble the sequencing reads to obtain the consensus sequence of the F13L gene.
-
Align the obtained sequence with a known wild-type F13L reference sequence to identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Strategy to mitigate this compound resistance in vitro.
Caption: Workflow for in vitro this compound resistance testing.
References
- 1. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 4. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into this compound antiviral activity and poxvirus resistance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. TPOXX Resistance Risk ? Guidance for this compound Use Under Expanded Access Investigational New Drug Protocol during 2022 U.S. Monkeypox Outbreak [natap.org]
- 9. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. acpjournals.org [acpjournals.org]
Addressing subtherapeutic concentrations of Tecovirimat in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecovirimat in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for oral administration of this compound in animal studies?
A1: For animal studies, this compound is commonly formulated as a suspension in a vehicle consisting of 1% weight per volume hydroxypropyl methylcellulose (HPMC) and 0.5% weight per volume Tween 80.[1] This formulation is suitable for administration by oral gavage.
Q2: How critical is the feeding status of the animals during oral dosing?
A2: The feeding status is highly critical. This compound has low solubility, and its oral bioavailability is significantly increased when administered with food, particularly a meal with moderate to high fat content.[2][3] Administering this compound in a "fed" state can enhance drug absorption and exposure.[4][5] For instance, in nonhuman primates, providing hydrated monkey chow ensures the drug is given in a fed state to optimize absorption.[6]
Q3: What are the key pharmacokinetic differences between non-human primates and rabbits?
A3: Non-human primates (specifically cynomolgus macaques) are generally considered the more conservative model for estimating human drug exposure, as higher plasma concentrations are required to achieve efficacy compared to rabbits.[1][7] For example, a 10 mg/kg dose in non-human primates resulted in significantly higher plasma exposure (Cmax, Cmin, AUC) than a 40 mg/kg dose in rabbits, despite both being effective doses in their respective models.[1][7]
Q4: What is the mechanism of action of this compound?
A4: this compound targets the highly conserved orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of the viral envelope.[8][9][10] It acts as a "molecular glue," promoting the dimerization of VP37.[11] This action blocks the interaction of VP37 with cellular proteins like Rab9 GTPase and TIP47, preventing the wrapping of mature virions and their subsequent egress from the infected cell.[12] This ultimately hinders the spread of the virus within the host.[8][11]
Q5: Are there any known drug interactions I should be aware of in a laboratory setting?
A5: While comprehensive studies on interactions with all common laboratory animal medications are not available, it is known that this compound is a weak inducer of the enzyme CYP3A4 and a mild inhibitor of CYP2C8 and CYP2C19.[13] Therefore, co-administration with drugs that are sensitive substrates of these enzymes could potentially lead to altered plasma concentrations. It's also important to note that some animal studies suggest that co-administration of this compound with a live smallpox vaccine (vaccinia virus) may reduce the immune response to the vaccine.[2]
Troubleshooting Guide: Subtherapeutic Plasma Concentrations
Encountering lower-than-expected plasma concentrations of this compound can compromise study outcomes. This guide provides a step-by-step approach to troubleshoot this issue.
Data on this compound Pharmacokinetics in Animal Models
The following tables summarize key pharmacokinetic parameters of this compound in non-human primates and rabbits following oral administration. These values are crucial for dose selection and for establishing target plasma concentrations in your studies.
Table 1: Steady-State Pharmacokinetic Parameters of Oral this compound in Non-Human Primates (Monkeypox Model)
| Dose (mg/kg/day) | Cmax (ng/mL) | Cmin (ng/mL) | Cavg (ng/mL) | AUC0-24hr (ng·hr/mL) | Survival Rate |
| 3 | - | - | - | - | 80%[5] |
| 10 | 1444 | 169 | 598 | 14352 | >90%[1][7][9] |
| 20 | - | - | - | - | 100%[5] |
Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; Cavg: Average plasma concentration; AUC0-24hr: Area under the curve over 24 hours.
Table 2: Steady-State Pharmacokinetic Parameters of Oral this compound in Rabbits (Rabbitpox Model)
| Dose (mg/kg/day) | Cmax (ng/mL) | Cmin (ng/mL) | Cavg (ng/mL) | AUC0-24hr (ng·hr/mL) | Survival Rate |
| 20 | - | - | - | - | >90%[5] |
| 40 | 374 | 25 | 138 | 3318 | >90%[1][7][9] |
Data presented are mean values from cited studies. Note that direct cross-species comparison of dose levels can be misleading without considering the resulting plasma exposures.
Experimental Protocols
1. Protocol: Formulation and Oral Gavage Administration
-
Objective: To prepare and administer a homogenous suspension of this compound to animal models.
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles
-
Syringes
-
-
Methodology:
-
Calculate the required amount of this compound, HPMC, and Tween 80 based on the desired concentration and final volume. The standard vehicle is 1% HPMC (w/v) and 0.5% Tween 80 (w/v).[1]
-
Levigate the this compound API with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Place the suspension on a magnetic stirrer for a sufficient duration to ensure homogeneity.
-
Before each animal dosing, vortex or mix the suspension thoroughly to prevent settling of the API.
-
Administer the calculated dose volume to the animal via oral gavage.
-
Follow administration with a small volume of a liquid or food slurry (e.g., hydrated monkey biscuits for NHPs) to facilitate swallowing and ensure the dose is administered in a "fed" state.[6][14]
-
2. Protocol: Plasma Sample Collection for Pharmacokinetic Analysis
-
Objective: To collect high-quality plasma samples for the accurate quantification of this compound.
-
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA, Heparin).
-
Syringes and needles appropriate for the animal model and blood collection site.
-
Centrifuge (refrigerated, if possible).
-
Pipettes.
-
Cryovials for plasma storage.
-
-
Methodology:
-
Collect blood samples at predetermined time points post-dose (e.g., pre-dose, 1, 2, 4, 6, 8, 12, 24 hours).
-
Gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
-
Process the blood samples as soon as possible. Centrifuge the tubes according to established laboratory protocols (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into labeled cryovials.
-
Immediately freeze the plasma samples and store them at or below -20°C until bioanalysis.[15][16][17] Long-term stability has been demonstrated at -20°C for at least 3 months.[15][16][17]
-
Visualizations
References
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Glance at the Development and Patent Literature of this compound: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscmed.com [bioscmed.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Co-administration of this compound and ACAM2000™ in non-human primates: Effect of this compound treatment on ACAM2000 immunogenicity and efficacy versus lethal monkeypox virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Tecovirimat Effects in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the effects of Tecovirimat in cell culture experiments. The focus is on understanding its mechanism, identifying potential cytotoxicity, and distinguishing on-target antiviral activity from off-target cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the specific on-target mechanism of action for this compound?
This compound's primary mechanism is the specific inhibition of the orthopoxvirus VP37 protein (encoded by the F13L gene).[1][2][3] This protein is essential for the formation of the viral envelope required for producing extracellular enveloped virions (EEVs), which are crucial for cell-to-cell spread and long-range dissemination of the virus.[1][4] By binding to VP37, this compound acts as a "molecular glue" that promotes its dimerization, which in turn blocks its interaction with cellular proteins like Rab9 GTPase and TIP47.[2][5][6][7] This action prevents the intracellular mature virus (IMV) from wrapping in additional membranes to become an EEV, effectively trapping the virus within the infected cell and halting its spread.[1][4][8] This targeted mechanism is highly specific to orthopoxviruses, as the VP37 protein is not conserved in other viral families.[1][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. hpsc.ie [hpsc.ie]
- 8. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Tecovirimat in oral formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Tecovirimat. It provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are its implications for oral formulation?
A: this compound monohydrate is classified as a BCS Class II drug.[1] This means it has high intestinal permeability but low aqueous solubility. The primary challenge for oral delivery is its poor solubility, which limits the dissolution rate in the gastrointestinal fluid. Consequently, the absorption of this compound is "dissolution rate-limited," and formulation strategies must focus on enhancing its solubility and/or dissolution rate to improve bioavailability.
Q2: Why is the currently approved oral formulation of this compound recommended to be taken with a moderate- to high-fat meal?
A: Administration with a moderate- or high-fat meal significantly improves the absorption of this compound. Studies have shown that a fatty meal can increase drug absorption by approximately 39% to 45%.[1][2][3] This is a common phenomenon for lipophilic, poorly soluble drugs (like this compound). The lipids in the meal can help solubilize the drug, stimulate bile secretion which further aids in solubilization through micelle formation, and potentially increase intestinal lymphatic transport. For researchers, this "food effect" is a critical baseline to consider when evaluating the performance of new formulations.
Q3: My team is developing a new oral formulation. What are the most promising strategies to enhance this compound's bioavailability?
A: Given its BCS Class II properties, several formulation strategies can be explored. The primary goal is to increase the drug's concentration in a dissolved state at the site of absorption. Key approaches include:
-
Particle Size Reduction (Micronization/Nanocrystals): Reducing the particle size increases the surface area available for dissolution. A patent for reducing the particle size of this compound monohydrate already exists, indicating the viability of this approach.[1]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.
-
Co-crystals: Forming a co-crystal of this compound with a suitable co-former can alter the crystal lattice energy, leading to improved solubility and dissolution. A study on this compound-4-hydroxybenzoic acid co-crystals demonstrated this potential.[4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can pre-dissolve this compound in a lipid/surfactant mixture, which then forms a fine emulsion or microemulsion in the gut, bypassing the dissolution step.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility. The intravenous formulation of this compound uses hydroxypropyl-β-cyclodextrin as a solubilizing agent, and a patent has been filed for a lyophilized formulation with cyclodextrin, suggesting its utility.[1][6]
Q4: We are observing inconsistent results in our in vitro dissolution testing. What common issues should we troubleshoot?
A: Inconsistent dissolution results for a poorly soluble compound like this compound can stem from several factors:
-
Inadequate "Sink" Conditions: Ensure the volume and composition of your dissolution medium can dissolve a sufficient amount of the drug to avoid saturation, which would artificially cap the dissolution rate. For this compound, this may require a large volume of medium or the addition of surfactants.
-
Medium Composition: The standard buffer pH may not be representative. Given this compound's insolubility across a pH of 2.0-6.5, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine and contain bile salts and lecithin.
-
Wetting Issues: Poor wetting of the drug powder or formulation can lead to clumping and variable dissolution. Ensure adequate agitation and consider including a small amount of a surfactant (e.g., sodium lauryl sulfate) in the medium, as is done in some official methods.[7]
-
Phase Transformation: For high-energy forms like amorphous dispersions or co-crystals, the material may convert back to the stable, less soluble crystalline form during the dissolution test (solution-mediated phase transformation).[5] This can be detected by analyzing the solid residues post-dissolution using techniques like PXRD or DSC. Using precipitation inhibitors (e.g., HPMC, PVP) in the formulation can mitigate this.[5]
Q5: Our Caco-2 permeability assay confirms this compound is highly permeable, but our in vivo studies in animals still show low bioavailability. What explains this discrepancy?
A: This is a classic scenario for a BCS Class II compound. The Caco-2 assay measures the intrinsic permeability of the drug once it is in solution.[8][9] However, it does not account for the preceding in vivo dissolution step. If the drug does not dissolve in the gastrointestinal tract, it cannot reach the intestinal wall to be absorbed, regardless of its high intrinsic permeability. The low in vivo bioavailability is therefore likely due to poor dissolution, not poor permeation. Your formulation efforts should be laser-focused on improving the dissolution rate.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| BCS Class | II | [1] |
| Solubility | Insoluble in water (pH 2.0-6.5) | [1][10] |
| Permeability | High (based on Caco-2 cell assays) | [1] |
| Oral Bioavailability | ~48% | [2] |
| Food Effect | Absorption increases by ~39% with a fatty meal | [2] |
| Plasma Protein Binding | 77-82% | [1][2] |
| Tmax (Oral, Fed) | 4–6 hours | [1][2][11] |
| Elimination Half-Life (Oral) | ~19 hours | [1][12] |
| Metabolism | Substrate of UGT1A1 and UGT1A4 | [1][12] |
Table 2: Pharmacokinetic Parameters in Humans (600 mg Oral Dose)
| Parameter | Healthy Volunteers (Mean) | Reference |
| Cmax (ng/mL) | 2159 - 2209 | [12][13] |
| Cmin (ng/mL) | 690 | [13] |
| AUC₀₋₂₄hr (ng·hr/mL) | 29816 - 30,632 | [12][13] |
Experimental Protocols & Workflows
Diagram: Workflow for Enhanced Oral Formulation Development
Caption: A generalized workflow for developing an improved oral formulation for a BCS Class II compound like this compound.
Protocol 1: In Vitro Dissolution Testing
-
Objective: To assess the rate and extent of drug release from an oral formulation.
-
Apparatus: USP Apparatus 2 (Paddle Method).[7]
-
Apparatus Settings:
-
Paddle Speed: 75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
-
Dissolution Media:
-
Initial Screening: 900 mL of 0.05M Phosphate Buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS) to ensure sink conditions.
-
Biorelevant Media (Recommended):
-
Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
-
Procedure:
-
De-aerate the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C in the dissolution vessels.
-
Place one unit of the formulation (e.g., one capsule) into each vessel.
-
Start the paddle rotation immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.
-
Plot the percentage of drug dissolved versus time.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability of this compound and identify potential active efflux.
-
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established acceptable range. Additionally, a permeability test with a low-permeability marker (e.g., Lucifer Yellow) should be performed to confirm monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Efflux Measurement (Basolateral to Apical - B→A):
-
Perform the same procedure as above, but add the this compound test solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
-
Analysis:
-
Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[9]
-
Diagram: this compound Bioavailability Challenges & Solutions
Caption: Relationship between the physicochemical challenges of this compound and corresponding formulation solutions.
References
- 1. A Glance at the Development and Patent Literature of this compound: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable this compound-4-Hydroxybenzoic Acid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable this compound-4-Hydroxybenzoic Acid Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the regulatory approval of this compound intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future this compound development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Oral this compound for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecovirimat stability testing in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Tecovirimat under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in its solid form?
A1: this compound monohydrate is a non-hygroscopic, white to off-white crystalline solid.[1] The approved capsule formulation, which contains the crystalline Form I, is noted for its thermodynamic stability over other polymorphic forms.[1] Stability studies have supported an expiration dating period of 84 months when stored at controlled room temperature (20°C to 25°C or 68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2]
Q2: What is the solubility and stability of this compound in aqueous solutions?
A2: this compound monohydrate is classified as a BCS-II drug, meaning it has low solubility and high permeability.[1] It is practically insoluble in water within a pH range of 2.0 to 6.5.[1] Despite its low solubility, suspensions of this compound in water have been found to be stable for up to 72 hours across a range of pH levels.[2] For intravenous formulations, cyclodextrins like hydroxypropyl-β-cyclodextrin have been used to enhance its water solubility.
Q3: How stable is this compound when mixed with food or beverages for administration?
A3: For patients who have difficulty swallowing capsules, the contents of this compound capsules can be mixed with liquids or soft foods. Studies have demonstrated that this compound is stable for 24 hours when mixed with applesauce, chocolate milk, 2% milk, infant formula, and vanilla yogurt when stored at 5°C (41°F) and 25°C (77°F).[2]
Q4: What are the known degradation pathways and major degradation products of this compound?
A4: this compound primarily undergoes metabolism through hydrolysis mediated by UGT1A1 and UGT1A4.[1] The major metabolites identified are M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine), M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene), and TFMBA (4-(trifluoromethyl)benzoic acid).[1] These metabolites are considered pharmacologically inactive.[1] Forced degradation studies indicate that this compound is susceptible to degradation under certain stress conditions, though specific degradation pathways under these conditions are not extensively detailed in the public literature.
Q5: What analytical methods are recommended for stability testing of this compound?
A5: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are suitable for this purpose.[3] A UPLC-MS/MS method has been developed for the quantification of this compound in bulk and dosage forms, utilizing a C18 column and a mobile phase of phosphate buffer (pH 7.0) and acetonitrile.[3]
Troubleshooting Guide for this compound Stability Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation in control samples. | Contaminated glassware or solvents. Improperly prepared buffer or mobile phase. Instability of the analytical standard in the diluent. | Use scrupulously clean glassware. Prepare fresh buffers and mobile phases. Verify the stability of the standard solution over the analysis time. |
| Poor peak shape or resolution in HPLC/UPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. Sample overload. | Optimize the mobile phase, including the organic modifier, buffer concentration, and pH. Use a new column or a different stationary phase. Reduce the injection volume or sample concentration. |
| Appearance of unknown peaks during the stability study. | Formation of new degradation products. Presence of impurities in the starting material or excipients. Leachables from container closure systems. | Perform peak purity analysis using a photodiode array (PDA) detector. Use mass spectrometry (MS) to identify the mass of the unknown peak and elucidate its structure. Analyze blank samples (placebo) to rule out excipient degradation or leachables. |
| Inconsistent results between different time points. | Inconsistent storage conditions (temperature and humidity fluctuations). Variability in sample preparation. Analytical instrument variability. | Ensure stability chambers are properly calibrated and monitored. Follow a standardized and well-documented sample preparation procedure. Run system suitability tests before each analytical sequence to ensure instrument performance. |
| Difficulty in achieving sufficient degradation in forced degradation studies. | Stress conditions are not harsh enough. This compound is highly stable under the applied conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
Data Presentation
Summary of this compound Stability
| Condition | Matrix/Formulation | Duration | Temperature | Observations/Results |
| Long-Term Storage | Oral Capsules | 84 months | 20°C - 25°C (68°F - 77°F) | Product remains stable and meets all quality attributes.[2] |
| Aqueous Suspension | Water | 72 hours | Not specified | Acceptable stability across a range of pH values.[2] |
| Food Admixture | Applesauce, Chocolate Milk, 2% Milk, Infant Formula, Vanilla Yogurt | 24 hours | 5°C (41°F) and 25°C (77°F) | Acceptable stability, with no significant degradation observed.[2] |
| Biological Matrix | Human Plasma | 90 days | -20°C (-4°F) | No degradation observed.[1] |
| Biological Matrix | Human Plasma (in autosampler) | 48 hours | 4°C (39°F) | Good stability.[1] |
Summary of Forced Degradation Studies
| Stress Condition | Result | Quantitative Data |
| Acidic Hydrolysis | Degradation observed. | Specific percentage of degradation is not publicly available. Overall degradation in forced studies is reported to be between 5-20%.[3] |
| Basic Hydrolysis | Degradation observed. | Specific percentage of degradation is not publicly available. Overall degradation in forced studies is reported to be between 5-20%.[3] |
| Oxidative | Degradation observed. | Specific percentage of degradation is not publicly available. Overall degradation in forced studies is reported to be between 5-20%.[3] |
| Thermal | Stable. | Specific percentage of degradation is not publicly available. |
| Photolytic | Stable. | Specific percentage of degradation is not publicly available. |
Note: The overall degradation in forced degradation studies is cited to be within the 5-20% range as per ICH guidelines, which is considered appropriate for demonstrating the stability-indicating nature of an analytical method. However, a detailed breakdown of degradation percentages under each specific stress condition is not available in the provided search results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To assess the intrinsic stability of this compound and identify potential degradation products by subjecting it to various stress conditions as per ICH Q1A(R2) guidelines.
2. Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 2 hours at 60°C). Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a known concentration for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2 hours). Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Also, heat a solution of the drug. Withdraw samples, dissolve/dilute as necessary, and analyze.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark. Analyze the samples after exposure.
4. Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
1. Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound in the presence of its degradation products.
2. Instrumentation and Conditions:
-
Chromatographic System: UPLC system with a mass spectrometer detector.
-
Column: Cortecs C18 column (or equivalent).
-
Mobile Phase: Phosphate buffer (pH 7.0) and Acetonitrile in a gradient or isocratic elution. A typical composition could be 75:25 (v/v) buffer:acetonitrile.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detector: Photodiode Array (PDA) detector at 220 nm and a Mass Spectrometer.[3]
-
MS Detection: Electrospray ionization (ESI) in negative mode. Monitor for the parent ion and characteristic fragment ions of this compound and its potential degradation products.
3. Method Validation: Validate the method as per ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. The stability-indicating capability is demonstrated through the analysis of samples from the forced degradation study, showing that the method can resolve the main peak from all degradation product peaks.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified metabolic degradation pathway of this compound.
References
Accounting for lot-to-lot variability of Tecovirimat in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for lot-to-lot variability of Tecovirimat in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as TPOXX® or ST-246) is an antiviral drug that has shown efficacy against orthopoxviruses.[1] Its mechanism of action involves inhibiting the function of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virus (EEV).[2][3] By targeting the p37 protein, this compound prevents the virus from efficiently spreading from cell to cell.[3]
Q2: What are the potential sources of lot-to-lot variability with this compound?
As with any synthetic small molecule, lot-to-lot variability of this compound can arise from several factors during the manufacturing process. These can include:
-
Purity Profile: Differences in the levels and types of impurities.
-
Physical Properties: Variations in crystallinity, particle size, and solubility.
-
Active Pharmaceutical Ingredient (API) Concentration: Minor differences in the exact concentration of this compound.
-
Excipient Composition: For formulated products, variations in the inactive ingredients can impact drug delivery and bioavailability.[2][4]
Q3: How can lot-to-lot variability of this compound affect my experimental results?
Inconsistent potency, solubility, or purity between different lots of this compound can lead to:
-
Poor reproducibility of experimental data.
-
Inaccurate determination of EC50 values.
-
Misinterpretation of structure-activity relationships.
-
Failure to replicate findings from previous studies.
Q4: What information should I look for on a Certificate of Analysis (CoA) for a new lot of this compound?
A Certificate of Analysis is a critical document that provides key quality control parameters for a specific batch of a compound.[5][6] When you receive a new lot of this compound, you should carefully review the CoA for the following information:
| Parameter | Description | Importance for Researchers |
| Identity | Confirms the chemical structure of the compound, often using techniques like NMR, MS, and IR spectroscopy.[5] | Ensures you are working with the correct molecule. |
| Purity | Typically determined by HPLC, it indicates the percentage of the desired compound in the sample.[5] | High purity is crucial for accurate assessment of biological activity. |
| Appearance | A description of the physical state and color of the compound. | A change in appearance from previous lots may indicate a problem. |
| Solubility | Information on the solvents in which the compound is soluble and at what concentration. | Essential for preparing stock solutions and ensuring the compound remains in solution during your experiment. |
| Moisture Content | The amount of water present in the sample. | Can affect the accurate weighing of the compound and calculation of molar concentrations. |
| Residual Solvents | The amount of solvents remaining from the synthesis and purification process. | High levels of certain solvents can be toxic to cells and interfere with assays. |
Q5: What are the different formulations of this compound and how might they impact my research?
This compound is available in both oral and intravenous (IV) formulations.[7][8] The excipients in these formulations differ and can be an important consideration for in vitro studies.
| Formulation | Key Excipients | Potential Experimental Impact |
| Oral Capsules | Colloidal silicon dioxide, croscarmellose sodium, hydroxypropyl methyl cellulose, lactose monohydrate, magnesium stearate, microcrystalline cellulose, and sodium lauryl sulfate.[4] | Some excipients may have mild, unintended biological effects in sensitive cell-based assays. It is crucial to have a vehicle control that includes these excipients if you are not using a purified form of the API. |
| Intravenous (IV) Injection | Hydroxypropyl-β-cyclodextrin.[2][9] | Hydroxypropyl-β-cyclodextrin is used to increase the solubility of this compound.[9] It is generally considered inert, but it is still important to include it in your vehicle control to account for any potential effects on your experimental system. |
Troubleshooting Guide
Problem: I am observing inconsistent results in my antiviral assays with a new lot of this compound.
Use the following workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a Plaque Reduction Neutralization Test (PRNT)
This protocol is adapted from standard methods for determining the potency of antiviral compounds against orthopoxviruses.[10][11][12]
Objective: To determine the 50% effective concentration (EC50) of a new lot of this compound and compare it to a previously qualified reference lot.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium
-
Vaccinia virus (or other suitable orthopoxvirus)
-
New lot of this compound
-
Reference lot of this compound (previously qualified)
-
DMSO (for dissolving this compound)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
96-well cell culture plates
Workflow:
References
- 1. scilit.com [scilit.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Identification of In Vitro Inhibitors of Monkeypox Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. drugs.com [drugs.com]
- 9. Overview of the regulatory approval of this compound intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future this compound development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. academic.oup.com [academic.oup.com]
Optimizing timing of Tecovirimat administration in post-exposure prophylaxis studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the timing of Tecovirimat administration in post-exposure prophylaxis (PEP) studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral drug that targets the orthopoxvirus p37 protein, which is encoded by the F13L gene.[1] This protein is essential for the formation of the extracellular enveloped virion (EEV), which is crucial for cell-to-cell spread and long-range dissemination of the virus within a host.[1][2][3] this compound acts as a molecular glue, inducing the dimerization of the F13 protein.[4][5] This action blocks the interaction of p37 with components of the cellular transport machinery, such as Rab9 GTPase and TIP47, thereby preventing the wrapping of intracellular mature virions (IMVs) into EEVs.[3] Consequently, the virus is unable to efficiently spread from infected cells, limiting the progression of the infection.[1]
Q2: How critical is the timing of this compound administration in a PEP setting?
A2: The timing of this compound administration is critical for its efficacy as a post-exposure prophylactic. Studies in non-human primates and modeling in humans strongly suggest that earlier administration leads to better outcomes.[6][7][8] Initiating treatment before the peak of viral load can significantly shorten the time to viral clearance, reduce peak viral load, and decrease the duration of positive viral cultures.[6][7][9] For instance, immediate post-exposure prophylaxis has been predicted to lower peak viral load by more than 1.0 log10 copies/mL and shorten the duration of positive viral culture by about 7 to 10 days.[6][7] In a study with people with HIV (PWH), those who received this compound within 7 days of mpox symptom onset were 13 times less likely to experience disease progression.[10][11]
Q3: What are the typical dosages used in animal and human studies?
A3: Dosages vary between animal models and human use. In non-human primate studies, doses have ranged from 3 mg/kg to 20 mg/kg once daily.[2][7] In rabbit studies, doses greater than 20 mg/kg/day have been used.[2] For humans, the standard adult therapeutic regimen is 600 mg taken orally twice daily for 14 days.[12][13] This dosage is recommended to be taken approximately 30 minutes after a moderately fatty meal to increase bioavailability.[12]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound has been associated with mutations in the F13L gene, which codes for the target protein p37.[4][5][14] These mutations often occur at the dimer interface of the F13 protein and prevent the drug-induced dimerization that is essential for its antiviral activity.[4][5] Researchers should be aware of the potential for resistance to emerge, especially in cases of prolonged treatment or in immunocompromised hosts.[15]
Q5: Are there any known issues with this compound's efficacy in recent clinical trials?
A5: Yes, recent randomized controlled trials have raised questions about this compound's clinical benefit in certain contexts. The STOMP trial, for instance, found that for adults with mild to moderate clade II mpox, this compound did not significantly reduce the time to lesion resolution or improve pain compared to a placebo.[16][17] Similarly, a study in the Democratic Republic of Congo on mpox clade I also reported a lack of clinical benefit.[16] It's been suggested that the timing of administration in these trials (many participants started treatment five or more days after symptom onset) might have influenced the outcomes.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable or lower-than-expected efficacy in animal models. | Delayed initiation of treatment: The antiviral effect of this compound is highly dependent on early administration.[6][7][8] Inadequate drug exposure: Suboptimal dosing or poor oral bioavailability can lead to insufficient plasma concentrations.[3] Viral strain variability: Different orthopoxvirus strains may exhibit varying susceptibility to this compound.[18] | Optimize treatment timing: Initiate post-exposure prophylaxis as early as possible after exposure.[6][7][9] Ensure adequate dosing and administration: Follow established protocols for dosing based on the animal model. For oral administration, consider co-administration with a fatty meal to enhance absorption.[12] Characterize viral isolate: If possible, determine the in vitro susceptibility of the specific viral strain being used in the study.[18] |
| Emergence of drug resistance during the study. | Prolonged or suboptimal dosing: Extended treatment periods or insufficient drug levels can create selective pressure for the emergence of resistant viral variants.[14] Host immune status: Immunocompromised subjects may have a higher risk of developing resistance due to prolonged viral replication. | Monitor for resistance: For patients with persistent or new lesions during or after treatment, consider collecting lesion specimens for resistance testing.[15] Optimize treatment duration: Adhere to the recommended 14-day treatment course unless clinically indicated for extension.[12] |
| Discrepancies between in vitro and in vivo results. | Pharmacokinetics: In vitro potency may not directly translate to in vivo efficacy due to factors like metabolism, distribution, and protein binding.[3] Host immune response: The in vivo efficacy of this compound is likely a combination of direct antiviral activity and the host's immune response to the contained infection. | Conduct pharmacokinetic studies: If feasible, measure plasma concentrations of this compound in your animal model to ensure adequate exposure.[15] Incorporate immunological endpoints: In addition to virological measures, assess relevant immune markers to better understand the overall treatment effect. |
| Inconsistent viral load reduction. | Timing of sample collection: Viral load kinetics can vary, and the timing of sample collection can influence the observed results. Assay variability: Differences in the sensitivity and specificity of qPCR or viral culture assays can lead to inconsistent measurements. | Standardize sampling schedule: Establish a consistent and frequent sampling schedule to accurately capture the viral load dynamics. Validate assays: Ensure that the virological assays used are properly validated and have appropriate controls. |
Quantitative Data Summary
Table 1: Efficacy of this compound Post-Exposure Prophylaxis in Cynomolgus Macaques (Lethal Aerosol MPXV Challenge)
| Treatment Initiation (Days Post-Challenge) | Survival Rate (%) |
| 1-5 | 100% |
| 6 | 66% |
| 7 | 100% (statistically significant protective efficacy) |
| 8 | 50% |
| Placebo | 25% |
Data sourced from a study on the effects of treatment delay on the efficacy of this compound.[8]
Table 2: Predicted Impact of this compound on Mpox Viral Kinetics in Humans
| Treatment Initiation | Predicted Reduction in Time to Undetectable Virus (qPCR) | Predicted Reduction in Peak Viral Load | Predicted Shortening of Positive Viral Culture |
| At Symptom Onset | ~6 days | - | ~5 days |
| Immediate Post-Exposure Prophylaxis | Significant reduction | >1.0 log10 copies/mL | ~7 to 10 days |
Data based on a modeling study using non-human primate and human data.[6][7][9][19]
Experimental Protocols
1. Non-Human Primate (NHP) Efficacy Study for this compound PEP
-
Animal Model: Cynomolgus macaques are a commonly used NHP model for orthopoxvirus infections.
-
Virus Challenge: Animals are challenged with a lethal dose of monkeypox virus (MPXV) via aerosol or intravenous route. For aerosol challenge, a head-only exposure chamber is used with real-time plethysmography to monitor respiratory parameters.[8]
-
This compound Administration:
-
Monitoring and Endpoints:
-
Survival: Primary endpoint is survival over a defined period (e.g., 30-60 days).
-
Clinical Observations: Daily monitoring for clinical signs of disease (e.g., lesions, fever, weight loss).
-
Viremia: Blood samples are collected at regular intervals to quantify viral load using qPCR or plaque assays.
-
Lesion Swabs: Swabs from lesions are collected to measure viral shedding.
-
Immunological Parameters: Analysis of immune cell populations and cytokine levels.
-
-
Control Group: A placebo group receiving a vehicle control is essential for comparison.
2. In Vitro Antiviral Activity Assay
-
Cell Line: Calu-3 cells (a human bronchial epithelial cell line) or Vero cells are suitable for assessing MPXV replication.[20]
-
Infection: Cells are infected with MPXV at a specific multiplicity of infection (MOI), for example, 0.1.[20]
-
This compound Treatment: Following infection, cells are treated with a range of concentrations of this compound (e.g., 1 nM to 50 nM).[20]
-
Incubation: Infected and treated cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
Endpoints:
-
Viral Genome Quantification: Viral DNA is extracted from cell supernatants and cell lysates, and quantified by qPCR to determine the reduction in viral genome copies.[20]
-
Infectious Virus Titer: The amount of infectious virus in the supernatant is determined by TCID50 (50% tissue culture infective dose) assay.[20]
-
Cytopathic Effect (CPE): The reduction in virus-induced cell death is observed and quantified.
-
CC50 Determination: The 50% cytotoxic concentration of the drug on the cell line is determined to assess cellular toxicity.[20]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting orthopoxvirus egress.
Caption: General experimental workflow for a this compound PEP study in an animal model.
Caption: Logical relationship between this compound administration timing and clinical efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 6. Early administration of this compound shortens the time to mpox clearance in a model of human infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early administration of this compound shortens the time to mpox clearance in a model of human infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Early administration of this compound shortens the time to mpox clearance in a model of human infection | PLOS Biology [journals.plos.org]
- 10. jwatch.org [jwatch.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cda-amc.ca [cda-amc.ca]
- 14. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 16. This compound fails to show benefit in randomised STOMP study in mpox clade 2 | HIV i-Base [i-base.info]
- 17. bioengineer.org [bioengineer.org]
- 18. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Reducing Experimental Variability in Tecovirimat In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tecovirimat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize experimental variability and ensure robust and reproducible results in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to in vivo efficacy?
A1: this compound is an antiviral drug that targets the highly conserved orthopoxvirus VP37 protein, which is essential for the formation of the extracellular enveloped virus (EEV). By inhibiting VP37, this compound prevents the virus from spreading from cell to cell, thereby limiting the infection to a level that the host's immune system can control.[1] Understanding this mechanism is crucial for designing in vivo studies, as it highlights the importance of a competent immune system in the animal model for effective viral clearance.
Q2: Why is there a discrepancy between the high efficacy of this compound in animal models and the results from recent human clinical trials for mpox?
A2: The difference in outcomes between animal models and human trials can be attributed to several factors. Animal studies, particularly those conducted under the FDA Animal Rule for smallpox, often use lethal viral challenges and initiate treatment at the onset of clinical signs to demonstrate a survival benefit.[2][3][4] In contrast, recent human trials for mpox (STOMP and PALM007) enrolled patients with mild to moderate disease, where supportive care alone may be sufficient for recovery.[5] These trials found that while this compound was safe, it did not significantly reduce the time to lesion resolution.[5] This underscores the importance of selecting appropriate animal models and endpoints that align with the intended clinical application.
Q3: How can I optimize the oral bioavailability of this compound in my animal studies?
A3: this compound has low aqueous solubility, and its oral bioavailability can be variable.[6] Studies in humans have shown that administering this compound with a moderate- to high-fat meal increases absorption and drug exposure by approximately 39%.[6] For animal studies, especially when using oral gavage, it is critical to use a consistent and appropriate vehicle. While specific formulations for different animal species can vary, a common approach is to prepare a suspension. For pediatric patients unable to swallow capsules, the contents can be mixed with water, milk, or soft foods like applesauce or yogurt.[7][8][9] Ensuring a consistent formulation and administration technique across all animals is key to reducing variability.
Q4: What are the key factors to control for a consistent orthopoxvirus challenge in animal models?
A4: Variability in viral challenge can significantly impact study outcomes. Key factors to control include:
-
Virus Strain and Titer: Use a well-characterized virus stock with a known titer (plaque-forming units per mL).
-
Route of Administration: The route of challenge (e.g., intravenous, intradermal, intranasal) should be consistent and relevant to the human disease being modeled.[10]
-
Dose: The viral dose should be carefully titrated to cause consistent disease without being uniformly lethal in all untreated animals, allowing for a therapeutic window to observe the effects of this compound.
-
Animal Health Status: Ensure all animals are healthy and free of other infections prior to challenge.
Q5: What are the known mechanisms of this compound resistance, and how can I test for it?
A5: this compound has a relatively low barrier to resistance, with single amino acid changes in the target VP37 protein (encoded by the F13L gene) being sufficient to confer resistance.[11] Resistance has been observed in cell culture, animal studies, and clinical cases, particularly in immunocompromised patients undergoing prolonged treatment.[12] To test for resistance, you can sequence the F13L gene from viral isolates from treated animals that do not respond to therapy. Phenotypic assays, such as plaque reduction neutralization assays in the presence of varying concentrations of this compound, can also be used to confirm resistance.[1]
Troubleshooting Guides
This section provides guidance on common issues encountered during this compound in vivo studies.
Issue 1: High Variability in Experimental Endpoints (e.g., survival, viral load, clinical scores)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Viral Challenge | - Re-titer viral stocks before each experiment.- Ensure precise and consistent administration of the viral challenge (volume and location).- Use animals of the same age, sex, and genetic background. |
| Variable Drug Exposure | - Prepare a fresh and homogenous drug formulation for each experiment.- For oral gavage, ensure accurate dosing based on the most recent body weight.- Consider administering this compound with a fatty meal or in a lipid-based vehicle to improve absorption.[6] |
| Differences in Animal Health | - Acclimatize animals to the facility for a sufficient period before the study.- Monitor for and exclude any animals showing signs of illness prior to the start of the experiment. |
| Subjective Endpoint Assessment | - Use a standardized and validated clinical scoring system (see Experimental Protocols section).- Blind the observers who are assessing clinical scores and other subjective endpoints. |
Issue 2: Lack of Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Sub-therapeutic Drug Exposure | - Confirm the dose and formulation are appropriate for the animal model.- Consider conducting a pilot pharmacokinetic study to determine drug levels in your model.- Ensure the drug is administered as intended (e.g., for oral gavage, check for regurgitation). |
| Timing of Treatment Initiation | - In lethal challenge models, initiating treatment after the onset of severe clinical signs may be too late to see a benefit.[13] - Consider initiating treatment at a defined time point post-infection or upon the appearance of early clinical signs. |
| Development of Drug Resistance | - If individual animals initially respond to treatment but then relapse, consider the possibility of resistance.- Collect samples for genotypic (F13L sequencing) and phenotypic resistance testing.[1][12] |
| Inappropriate Animal Model | - The chosen animal model may not be susceptible to the specific viral strain or may clear the infection too rapidly to observe a therapeutic effect.- Review the literature to ensure the selected model is appropriate for your research question.[10] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Non-Human Primate (NHP) Monkeypox Virus Challenge Studies
| Dose (mg/kg/day) | Duration (days) | Time to Treatment Initiation | Survival Rate (%) | Reference |
| 10 | 14 | 3 days post-infection | 100 | [8] |
| 3, 10, 20 | 14 | After onset of clinical signs | 100 | [6] |
| 3 | 14 | After onset of clinical signs | 80 | [6] |
| 10 | 14 | After onset of clinical signs | 80 | [6] |
| 10 | 3 | After onset of clinical signs | 50 | [6] |
| 10 | 5 | After onset of clinical signs | 100 | [6] |
| 10 | 7 | After onset of clinical signs | 100 | [6] |
| 10 | 10 | After onset of clinical signs | 80 | [6] |
| Placebo | 14 | After onset of clinical signs | 0-25 | [6] |
Table 2: Efficacy of this compound in Rabbit Rabbitpox Virus Challenge Studies
| Dose (mg/kg/day) | Duration (days) | Time to Treatment Initiation | Survival Rate (%) | Reference |
| 40 | 14 | 4 days post-challenge | >90 | [3][4] |
| 20, 40, 80, 120 | 14 | 4 days post-challenge | >90 | [4][14] |
| Placebo | 14 | 4 days post-challenge | 0 | [4][14] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Parameter | Value | Reference |
| Human | 600 mg oral (with food) | Bioavailability | ~48% (exposure increased 39% with food) | [6] |
| Cmax (steady state) | 2159 ng/mL | [14] | ||
| Tmax (steady state) | 4 hours | [6] | ||
| Protein Binding | 77-82% | [14] | ||
| Non-Human Primate | 10 mg/kg oral | Cmax (steady state) | 1444 ng/mL | [3] |
| Cavg (steady state) | 598 ng/mL | [3] | ||
| AUC0-24hr (steady state) | 14,352 nghr/mL | [3] | ||
| Rabbit | 40 mg/kg oral | Cmax (steady state) | 374 ng/mL | [3] |
| Cavg (steady state) | 138 ng/mL | [3] | ||
| AUC0-24hr (steady state) | 3318 nghr/mL | [3] |
Experimental Protocols
Non-Human Primate (NHP) Monkeypox Virus Challenge Model
-
Animal Model: Cynomolgus macaques (Macaca fascicularis), adult, either sex.
-
Virus Challenge:
-
Strain: Monkeypox virus (e.g., Zaire 1979 strain).
-
Dose: A pre-titered dose sufficient to cause lethal disease in untreated animals (e.g., 5 x 10^7 plaque-forming units).
-
Route: Intravenous injection.
-
-
This compound Administration:
-
Formulation: For oral gavage, the contents of this compound capsules can be suspended in a suitable vehicle. The CDC's expanded access IND protocol provides instructions for mixing capsule contents with water or soft food for patients who cannot swallow pills, which can be adapted for animal studies.[7]
-
Dose: 3-20 mg/kg, once daily.
-
Route: Oral gavage.
-
Duration: 14 days.
-
Timing: Initiate treatment after the onset of clinical signs (e.g., pock lesions).
-
-
Endpoint Analysis:
-
Survival: Monitor animals daily for survival.
-
Clinical Scoring: Use a standardized clinical scoring system to assess disease progression. An example is the Mpox Severity Scoring System (MPOX-SSS), which includes parameters like the number of active lesions, anatomic extent of lesion involvement, presence of confluent lesions, and mucosal involvement.[3][13][15][16]
-
Viral Load: Collect blood and tissue samples at specified time points to quantify viral load using qPCR.
-
Rabbit Rabbitpox Virus Challenge Model
-
Animal Model: New Zealand White rabbits.
-
Virus Challenge:
-
Strain: Rabbitpox virus (e.g., Utrecht strain).
-
Dose: A pre-titered dose to cause lethal disease (e.g., 1,000 plaque-forming units).
-
Route: Intradermal injection.
-
-
This compound Administration:
-
Formulation: Prepare a suspension for oral gavage.
-
Dose: 20-120 mg/kg, once daily.
-
Route: Oral gavage.
-
Duration: 14 days.
-
Timing: Initiate treatment 4 days post-challenge.
-
-
Endpoint Analysis:
-
Survival: Monitor animals daily for survival.
-
Clinical Signs: Monitor for fever and viremia.
-
Viral Load: Quantify viral load in blood and tissues using qPCR.
-
Viral Load Quantification by qPCR
-
Sample Collection: Collect blood (for plasma) and tissue samples aseptically.
-
Nucleic Acid Extraction: Extract viral DNA from samples using a commercial kit.
-
qPCR Assay:
-
Use primers and probes targeting a conserved region of the orthopoxvirus genome (e.g., the F3L gene for monkeypox virus).[17]
-
Perform qPCR using a standard protocol: e.g., an initial denaturation at 95°C, followed by 45 cycles of denaturation at 95°C and annealing/extension at 60°C.[17]
-
Include a standard curve of known viral DNA concentrations to quantify the viral load in samples.
-
Normalize viral load to a host gene (e.g., β-globin) to account for variations in sample input.[17]
-
Visualizations
References
- 1. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. mpoxseverityscore.com [mpoxseverityscore.com]
- 4. Validation Study of a Direct Real-Time PCR Protocol for Detection of Monkeypox Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 6. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. A Glance at the Development and Patent Literature of this compound: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Animal models of orthopoxvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into this compound antiviral activity and poxvirus resistance | Semantic Scholar [semanticscholar.org]
- 12. Studies reveal resistance to this compound in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 13. Development and Pilot of an Mpox Severity Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Development and Pilot of an Mpox Severity Scoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scientists develop mpox severity scoring system that could improve care, research | CIDRAP [cidrap.umn.edu]
- 17. Detecting, Quantifying, and Isolating Monkeypox Virus in Suspected Cases, Spain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tecovirimat Combination Therapies: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on conducting drug interaction studies involving tecovirimat and other antiviral agents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the common antiviral agents it is studied with?
A1: this compound is an antiviral drug that targets the orthopoxvirus VP37 protein, which is essential for the formation of the viral envelope and subsequent cell-to-cell spread.[1] By inhibiting this protein, this compound effectively blocks the release of enveloped virions from infected cells.
Common antiviral agents studied in combination with this compound include:
-
Cidofovir and its prodrug, Brincidofovir (BCV): These are DNA polymerase inhibitors that halt viral replication by being incorporated into the growing DNA chain, leading to termination.[1]
-
Remdesivir: This is a broad-spectrum antiviral that acts as a nucleotide analog, inhibiting viral RNA-dependent RNA polymerase.
Q2: Are there known synergistic effects between this compound and other antivirals?
A2: Yes, synergistic effects have been reported, particularly with brincidofovir. In vitro studies have shown that the combination of this compound and brincidofovir is highly synergistic against vaccinia and cowpox viruses.[2] The addition of this compound has been observed to reduce the effective concentration 50 (EC50) of brincidofovir in cell culture.[1] In animal models, the combination of these two drugs has demonstrated a synergistic reduction in mortality in mice lethally infected with cowpox virus.[2]
While the combination of this compound and cidofovir has been used in clinical settings for severe mpox cases, particularly in immunocompromised patients, specific in vitro synergy data is less readily available in published literature.[3] There is currently a lack of published in vitro or in vivo studies evaluating the interaction between this compound and remdesivir against orthopoxviruses.
Q3: What are the key considerations when designing an in vitro synergy study with this compound?
A3: A well-designed in vitro synergy study should include the following:
-
Appropriate Cell Lines: Vero E6 or A549 cells are commonly used for orthopoxvirus research.
-
Virus Strain and Multiplicity of Infection (MOI): The choice of virus strain (e.g., vaccinia, cowpox, or monkeypox virus) and an appropriate MOI (typically low, e.g., 0.01) are crucial for observing multi-cycle replication and the effects of the drugs.
-
Drug Concentration Ranges: A dose-response matrix should be established with serial dilutions of each drug, both individually and in combination.
-
Assay for Antiviral Activity: Plaque reduction assays or virus yield reduction assays are standard methods to quantify the inhibition of viral replication. Reporter viruses (e.g., expressing GFP) can facilitate high-throughput screening.
-
Cytotoxicity Assessment: It is essential to concurrently evaluate the cytotoxicity of the individual drugs and their combinations on the host cells to ensure that the observed antiviral effect is not due to cell death. Assays like the MTT or neutral red uptake assay can be used.
-
Data Analysis: Synergy is typically quantified using mathematical models such as the Bliss independence model or the Loewe additivity model. Software like SynergyFinder can be used to calculate synergy scores.
Troubleshooting Guides
Problem 1: High variability in plaque reduction assay results.
-
Possible Cause: Inconsistent cell monolayer confluency, inaccurate virus titration, or uneven distribution of the overlay medium.
-
Troubleshooting Steps:
-
Ensure cell monolayers are 95-100% confluent at the time of infection.
-
Perform a fresh titration of the viral stock before each experiment.
-
When adding the semi-solid overlay (e.g., methylcellulose or agarose), ensure it is at the correct temperature and is added gently to the side of the well to avoid disturbing the cell monolayer.
-
Problem 2: Observed antiviral effect may be due to cytotoxicity.
-
Possible Cause: The drug concentrations used are toxic to the cells.
-
Troubleshooting Steps:
-
Always run a parallel cytotoxicity assay with the same cell line, drug concentrations, and incubation time as the antiviral assay, but without the virus.
-
Determine the 50% cytotoxic concentration (CC50) for each drug and its combination.
-
Calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
-
Problem 3: Difficulty in interpreting synergy analysis results.
-
Possible Cause: Inappropriate data normalization or selection of synergy model.
-
Troubleshooting Steps:
-
Normalize the data to untreated virus controls (for antiviral effect) and untreated cell controls (for cytotoxicity).
-
Use established software for synergy analysis (e.g., SynergyFinder, CompuSyn).
-
Consult resources on the principles of the different synergy models (e.g., Bliss, Loewe, HSA) to determine the most appropriate one for your experimental design.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound and Other Antivirals (Individual Agents)
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Monkeypox Virus (MPXV) SPL2A7 | VeroE6 | 0.001 | [4][5] |
| This compound | Monkeypox Virus (MPXV) Zr-599 | VeroE6 | 0.005 | [4][5] |
| This compound | Monkeypox Virus (MPXV) Liberia | VeroE6 | 0.002 | [4] |
| Cidofovir | This compound-Resistant MPXV | VeroE6 | 18 | [4][5] |
| Brincidofovir | This compound-Resistant MPXV | VeroE6 | 1.8 | [4][5] |
Table 2: In Vitro Combination Antiviral Activity
Specific EC50 values for this compound in combination with cidofovir, brincidofovir, or remdesivir are not consistently reported in a tabular format in the reviewed literature. However, studies have qualitatively described synergistic effects.
Experimental Protocols
1. In Vitro Synergy Assay using a Reporter Virus
This protocol is adapted from a study evaluating this compound in combination with other compounds against a recombinant vaccinia virus expressing green fluorescent protein (rVACV Nluc/GFP).[6]
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 4 x 10⁴ cells/well and incubate overnight.
-
Infection: Infect the cells with rVACV Nluc/GFP at an MOI of 0.01 for 1 hour.
-
Drug Treatment: Remove the virus inoculum and add medium containing serial dilutions of this compound, the other antiviral, or the combination of both.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Data Acquisition: Measure GFP expression using a plate reader. In parallel, assess cell viability using a DAPI stain.
-
Data Analysis: Calculate the percent inhibition of viral replication and cell viability. Use software such as SynergyFinder+ to determine synergy scores based on the Bliss independence or Loewe additivity model.
2. Plaque Reduction Neutralization Test (PRNT)
This is a standard method for quantifying the titer of infectious virus.
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero E6) in 6-well or 12-well plates.
-
Virus-Drug Incubation: Mix serial dilutions of the antiviral drugs (alone or in combination) with a known amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour.
-
Infection: Inoculate the cell monolayers with the virus-drug mixture.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percent plaque reduction compared to the virus-only control. The EC50 is the concentration of the drug that reduces the number of plaques by 50%.
3. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.
-
Drug Treatment: Add serial dilutions of the individual drugs and their combinations to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percent cell viability relative to the untreated control cells. The CC50 is the concentration of the drug that reduces cell viability by 50%.
Visualizations
Caption: Workflow for in vitro antiviral synergy testing.
Caption: Mechanism of action of this compound and polymerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 4. This compound is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Tecovirimat's Antiviral Efficacy: A Comparative Analysis Using Reverse Genetics
For Researchers, Scientists, and Drug Development Professionals
The emergence of zoonotic orthopoxviruses, such as monkeypox virus, has underscored the need for effective antiviral therapeutics. Tecovirimat (TPOXX®) is a frontline antiviral agent approved for the treatment of smallpox and is also used for other orthopoxvirus infections. Its mechanism of action, which involves targeting the viral envelope protein VP37, has been a subject of extensive research. This guide provides a comparative analysis of this compound's antiviral activity, validated through reverse genetics, and its performance against other therapeutic alternatives.
Comparative Antiviral Activity
This compound exhibits potent and specific activity against orthopoxviruses by inhibiting the function of the F13L gene product (VP37), a protein crucial for the formation of the extracellular enveloped virus (EEV), which is essential for cell-to-cell spread and long-range dissemination within a host.[1][2][3][4] This mechanism is distinct from that of other antivirals like Cidofovir and Brincidofovir, which are DNA polymerase inhibitors.[5][6][7]
The table below summarizes the in vitro efficacy of this compound and its alternatives against a range of orthopoxviruses, presented as the half-maximal effective concentration (EC50).
| Antiviral Agent | Target Virus | Cell Line | EC50 (µM) |
| This compound | Variola virus (multiple strains) | Various | 0.016 - 0.067[8] |
| Monkeypox virus (multiple strains) | Various | 0.014 - 0.039[8] | |
| Monkeypox virus (2022 outbreak isolate) | Vero | ~0.0056 - 0.0072[9] | |
| Rabbitpox virus | Various | 0.015[8] | |
| Vaccinia virus | Various | 0.009[8] | |
| Brincidofovir | Variola virus (multiple strains) | Various | 0.05 - 0.21[1][10] |
| Monkeypox virus | Various | 0.07 - 1.2[2] | |
| Rabbitpox virus | Various | ~0.5[10] | |
| Ectromelia virus (mousepox) | Various | ~0.5[10] | |
| Cidofovir | Variola virus (multiple strains) | Various | ~10.7 (average)[1] |
| Monkeypox virus | Various | 27 - 78[2] |
Validating this compound's Mechanism with Reverse Genetics
Reverse genetics has been a pivotal tool in unequivocally validating the antiviral target of this compound. By introducing specific mutations into the F13L gene of vaccinia virus (VACV), researchers have been able to directly assess the impact of these changes on viral fitness and drug susceptibility.
Studies have shown that specific amino acid substitutions in the VP37 protein can confer resistance to this compound. For instance, mutations such as A290V in the F13L gene have been identified in this compound-resistant monkeypox virus isolates.[11][12][13] Using a vaccinia virus reverse genetics system, it was demonstrated that introducing certain mutations, like S292F, into the F13L gene is deleterious to the virus, highlighting the critical function of this protein for viral morphogenesis.[14] This confirms that this compound's antiviral activity is a direct result of its interaction with the F13L gene product.
The workflow for such a validation study is outlined in the diagram below.
Mechanism of Action of this compound
This compound acts as a "molecular glue," promoting the dimerization of the F13 phospholipase.[14] This action inhibits a critical step in the virus life cycle: the wrapping of intracellular mature virions (IMVs) by cisternae derived from the trans-Golgi or endosomes to form intracellular enveloped virions (IEVs). Without the formation of IEVs, the virus cannot efficiently spread from cell to cell, effectively halting the progression of the infection.
Experimental Protocols
Generation of Recombinant Vaccinia Virus using Homologous Recombination
This protocol describes the generation of a recombinant vaccinia virus with a specific mutation in the F13L gene.
Materials:
-
BS-C-1 or other suitable host cells
-
Wild-type vaccinia virus (e.g., WR strain)
-
Plasmid transfer vector (e.g., pSC59) containing the F13L gene flanked by homologous sequences from a non-essential region of the VACV genome (e.g., thymidine kinase gene)
-
Liposomal transfection reagent or calcium phosphate transfection kit
-
Cell culture medium (e.g., DMEM with 5% FCS)
-
Selection agent (e.g., 5-bromo-2'-deoxyuridine (BrdU) for TK- selection)
-
Green Fluorescent Protein (GFP) or other reporter gene cassette (optional, for screening)
Procedure:
-
Site-Directed Mutagenesis: Introduce the desired mutation into the F13L gene within the plasmid transfer vector using a commercially available site-directed mutagenesis kit. Verify the mutation by sequencing.
-
Infection: Infect a confluent monolayer of BS-C-1 cells with wild-type vaccinia virus at a multiplicity of infection (MOI) of 0.05 pfu/cell. Incubate for 2 hours at 37°C.[9]
-
Transfection: Following infection, transfect the cells with the mutated plasmid transfer vector using a liposomal reagent or calcium phosphate precipitation.[1]
-
Homologous Recombination: Incubate the infected-transfected cells for 48-72 hours to allow for homologous recombination between the viral genome and the plasmid.
-
Harvest: Harvest the cells by scraping and subject them to three cycles of freeze-thawing to release the progeny virus.
-
Plaque Purification and Selection:
-
Prepare serial dilutions of the viral lysate.
-
Infect fresh monolayers of host cells (e.g., 143B Tk-) with the dilutions for 2 hours.[1]
-
Remove the inoculum and overlay the cells with medium containing 1% low-melting-point agarose and the selection agent (e.g., BrdU).
-
If a fluorescent marker is used, plaques from recombinant viruses can be identified using a fluorescence microscope.
-
Pick well-isolated plaques and transfer to a microfuge tube containing 200 µL of medium.
-
-
Amplification: Repeat the plaque purification process at least three times to ensure a pure recombinant viral stock. Amplify the final purified virus in larger cultures of host cells.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells (e.g., Vero E6) in 96-well plates
-
Wild-type and recombinant orthopoxvirus stocks
-
This compound and other antiviral compounds
-
Cell culture medium
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with the virus (wild-type or recombinant) at a high MOI (e.g., 1-5 PFU/cell) to ensure all cells are infected. Incubate for 1-2 hours.
-
Drug Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the antiviral compound. Include a no-drug control.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the plates to three cycles of freeze-thawing to lyse the cells and release the progeny virus.
-
Titration of Viral Yield:
-
Prepare 10-fold serial dilutions of the harvested virus from each well.
-
Infect fresh monolayers of host cells in 96-well plates with the dilutions.
-
After a 2-3 day incubation period, fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques at a suitable dilution to determine the viral titer (PFU/mL).
-
-
Data Analysis: Calculate the percent reduction in viral yield for each drug concentration compared to the no-drug control. The EC50 value can be determined by plotting the percent inhibition against the drug concentration.
Conclusion
Reverse genetics provides a powerful and definitive method for validating the mechanism of action of antiviral drugs like this compound. The specific targeting of the highly conserved F13L gene product explains its potent and broad-spectrum activity against orthopoxviruses. While alternative antivirals such as Cidofovir and Brincidofovir are available, their different mechanisms of action and efficacy profiles make them important considerations in the context of potential this compound resistance and for combination therapy strategies. The continued use of reverse genetics will be crucial for understanding emerging resistance mechanisms and for the development of next-generation orthopoxvirus antivirals.
References
- 1. Generation of Recombinant Vaccinia Viruses via Green Fluorescent Protein Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and Isolation of Recombinant Vaccinia Virus Expressing Fluorescent Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Construction of Recombinant Vaccinia Viruses Using Leporipoxvirus-Catalyzed Recombination and Reactivation of Orthopoxvirus DNA | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedgrid.com [biomedgrid.com]
- 6. researchgate.net [researchgate.net]
- 7. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Generation of Recombinant Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and Isolation of Recombinant Vaccinia Virus by Homologous Recombination Using Fluorescent Protein Markers | Springer Nature Experiments [experiments.springernature.com]
- 11. Construction of Recombinant Vaccinia Virus | Springer Nature Experiments [experiments.springernature.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Showdown: Tecovirimat Demonstrates Superior Potency Against Orthopoxoviruses Compared to Cidofovir
A comprehensive analysis of in vitro studies reveals that tecovirimat consistently exhibits higher potency and a more favorable selectivity profile against a range of orthopoxviruses when compared to cidofovir. Experimental data from multiple independent studies, summarized below, underscore the significant difference in the effective concentrations required for each drug to inhibit viral replication.
This compound, a specific inhibitor of the orthopoxvirus VP37 envelope wrapping protein, has demonstrated potent antiviral activity at nanomolar concentrations.[1][2] In contrast, cidofovir, a nucleotide analog that targets viral DNA polymerase, generally requires micromolar concentrations to achieve a similar level of inhibition.[1][2] This disparity in potency is a key differentiator in their in vitro efficacy profiles.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and cidofovir against various orthopoxviruses as reported in the scientific literature. Lower values indicate higher potency.
| Antiviral Agent | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | Monkeypox Virus (MPXV) | Vero | 0.0127 (IC50) | [1] |
| Monkeypox Virus (MPXV) | Vero E6 | 0.008 ± 0.0014 (EC50) | [3] | |
| Variola Virus | 0.01 - 0.07 (EC50) | [4] | ||
| Vaccinia Virus (VACV) | HFF | 0.84 (EC50) | [5] | |
| Cowpox Virus (CPXV) | HFF | Not specified, but effective | [5] | |
| Cidofovir | Monkeypox Virus (MPXV) | Vero | 30 (IC50) | [1] |
| Vaccinia Virus (VACV) | HFF | 46.2 (EC50) | [5] | |
| Cowpox Virus (CPXV) | HFF | 44.7 ± 6.3 (EC50) | [6] | |
| Variola Virus | 27.3 (EC50) | [6] | ||
| Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 (EC50) | [7] | |
| Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 (EC50) | [7] | |
| Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 (EC50) | [7] |
Mechanisms of Action
The distinct mechanisms of action of this compound and cidofovir are central to understanding their different efficacy profiles.
This compound acts as a molecular glue, targeting the highly conserved F13L protein (p37) in orthopoxviruses.[8][9][10] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and dissemination of the virus within a host.[8][11] By binding to and stabilizing the homodimer of F13, this compound effectively blocks the wrapping of the intracellular mature virus (IMV) and its subsequent release from the infected cell.[9][10][11] This targeted action is specific to orthopoxviruses, contributing to its high selectivity.[8]
Cidofovir , on the other hand, is a broad-spectrum antiviral that targets DNA synthesis.[12][13] It is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate.[14] Inside the cell, cidofovir is converted to its active diphosphate metabolite.[13][15] This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[13][15][16] Because it targets a fundamental process of DNA replication, cidofovir has activity against a wider range of DNA viruses, not just orthopoxviruses.[14]
References
- 1. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is effective against human monkeypox virus in vitro at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Inhibition of Orthopoxvirus Replication In Vitro by Alkoxyalkyl Esters of Cidofovir and Cyclic Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Cidofovir - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Analysis of Tecovirimat and Brincidofovir in Preclinical Lethal Orthopoxvirus Challenge Models
For Immediate Release
In the ongoing effort to bolster preparedness against the threat of orthopoxvirus outbreaks, including smallpox, two antiviral agents, Tecovirimat and Brincidofovir, have emerged as leading therapeutic candidates. Both drugs have received FDA approval for the treatment of smallpox under the "Animal Rule," which allows for efficacy data from well-controlled animal studies when human trials are not feasible or ethical.[1][2][3] This guide provides an objective comparison of their performance in lethal orthopoxvirus challenge models, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Approaches to Viral Inhibition
This compound and Brincidofovir employ fundamentally different mechanisms to halt orthopoxvirus replication, which suggests they may not be cross-resistant.[4]
This compound (TPOXX®) targets the Orthopoxvirus VP37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EEV).[5][6][7] The EEV form is crucial for cell-to-cell spread and dissemination of the virus within the host.[7] this compound acts as a molecular glue, promoting the dimerization of VP37 and blocking its interaction with cellular proteins like Rab9 GTPase and TIP47.[5][8] This action prevents the intracellular mature virus (IMV) from wrapping in a second membrane to become an IEV, effectively trapping the virions inside the infected cell and preventing their spread.[5][6][9]
Brincidofovir (TEMBEXA®) is a prodrug of cidofovir, a broad-spectrum antiviral agent.[10][11][12] Its unique lipid-conjugate structure mimics a natural lipid, allowing it to efficiently enter cells.[4][10][12] Once inside the cell, the lipid component is cleaved, releasing cidofovir.[4][10][11] Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate.[4][10] This active metabolite acts as a competitive inhibitor of the viral DNA polymerase.[4][12][13] By incorporating into the growing viral DNA chain, it causes premature chain termination, thereby halting viral DNA synthesis and replication.[13][14]
Visualizing the Mechanisms
The following diagrams illustrate the distinct molecular pathways targeted by this compound and Brincidofovir.
Caption: Mechanism of this compound viral egress inhibition.
Caption: Mechanism of Brincidofovir viral replication inhibition.
Efficacy in Lethal Animal Challenge Models
The efficacy of both drugs has been demonstrated in various animal models, which are critical for predicting potential human effectiveness.[15][16] Commonly used models include mice (infected with ectromelia or vaccinia virus), rabbits (rabbitpox virus), and non-human primates (monkeypox or variola virus).[17][18][19]
This compound Efficacy Data
This compound has shown high rates of survival in multiple animal models, even when treatment is delayed until several days after viral challenge.[15][20][21]
| Animal Model | Virus | Challenge Route | Treatment (Dose) | Initiation of Treatment (Days Post-Infection) | Survival Rate (Treated vs. Placebo) | Reference |
| Cynomolgus Macaque | Monkeypox Virus | Aerosol | 10 mg/kg/day | Day 4 | 100% vs. 0% | [21] |
| Cynomolgus Macaque | Monkeypox Virus | Aerosol | 10 mg/kg/day | Day 5 | 100% vs. 0% | [21] |
| Cynomolgus Macaque | Monkeypox Virus | Aerosol | 10 mg/kg/day | Day 6 | 67% vs. 0% | [21] |
| Cynomolgus Macaque | Variola Virus | Intravenous | 10 mg/kg/day | Day 2 or 4 | 100% vs. 50% | [20] |
| Prairie Dog | Monkeypox Virus | Intranasal | 50 mg/kg/day | Day 3 | 100% vs. 12.5% | [22] |
| C57BL/6 stat1-/- Mice | Monkeypox Virus | Intranasal | 100 mg/kg/day | Day 0 | 100% vs. 0% | [23] |
Brincidofovir Efficacy Data
Brincidofovir has also demonstrated a significant survival benefit in several orthopoxvirus models.[22][24] Its efficacy can be influenced by the timing of treatment initiation.[14][22]
| Animal Model | Virus | Challenge Route | Treatment (Dose) | Initiation of Treatment (Days Post-Infection) | Survival Rate (Treated vs. Placebo) | Reference |
| Rabbit | Rabbitpox Virus | Intradermal | 10 mg/kg/day | Day 3 | 100% vs. 0% | [24] |
| Mouse | Ectromelia Virus | Intranasal | 20 mg/kg/day | Day 4 | 100% vs. 0% | [24] |
| Prairie Dog | Monkeypox Virus | Intranasal | 10 mg/kg/day | Day -1 | 57% vs. 10% | [22] |
| Prairie Dog | Monkeypox Virus | Intranasal | 10 mg/kg/day | Day 0 | 43% vs. 10% | [22] |
| Prairie Dog | Monkeypox Virus | Intranasal | 10 mg/kg/day | Day 1 | 29% vs. 10% | [22] |
| C57BL/6 stat1-/- Mice | Monkeypox Virus | Intranasal | 10 mg/kg/day | Day 0 | 100% vs. 0% | [23] |
Experimental Protocols and Workflow
Standardized protocols are essential for the evaluation of antiviral countermeasures under the Animal Rule.
Key Experimental Methodologies
-
Animal Models: Non-human primates (e.g., cynomolgus macaques) are often used as they closely model human disease.[17] Rodent models, such as prairie dogs or specific strains of mice (e.g., STAT1-deficient), are also employed for initial efficacy testing.[22][23][25]
-
Virus Challenge: Animals are challenged with a lethal dose of a specific orthopoxvirus, such as monkeypox virus, rabbitpox virus, or ectromelia virus, via a route that mimics natural infection (e.g., intranasal, aerosol, or intravenous).[18][20][21][22]
-
Drug Administration: The test drug (this compound or Brincidofovir) is typically administered orally once daily for a set duration (e.g., 14 days).[20][21] Dosing is initiated at various time points post-infection to determine the therapeutic window.[21][22]
-
Endpoint Measurements: The primary endpoint is survival. Secondary endpoints include clinical observations (e.g., lesion counts, weight loss), virological measurements (viral load in blood and tissues), and immunological responses.[20][21]
Typical Experimental Workflow
The workflow for a typical preclinical challenge study involves several key stages, from initial preparation to final data analysis.
Caption: A generalized workflow for an animal challenge study.
Combination Therapy and Resistance
The distinct mechanisms of action of this compound and Brincidofovir make them ideal candidates for combination therapy.[16] Co-administration could potentially enhance efficacy, broaden the treatment window, and reduce the likelihood of developing drug-resistant viral strains.[16][26]
Resistance to this compound has been observed both in vitro and in clinical settings, particularly in immunocompromised patients undergoing long treatment courses.[6][27] Mutations typically occur in the F13L gene (or its homolog), which encodes the target VP37 protein.[6] Brincidofovir resistance can arise from mutations in the viral DNA polymerase (E9L gene).[4] Importantly, cross-resistance between the two drugs is not expected.[4]
Conclusion
Both this compound and Brincidofovir are highly effective antiviral drugs against lethal orthopoxvirus infections in animal models. This compound acts by preventing viral egress, effectively containing the infection within cells, and has demonstrated a robust window for treatment initiation. Brincidofovir, a prodrug of cidofovir, inhibits viral replication at the level of DNA synthesis and has broad-spectrum activity against DNA viruses.
The choice between these agents may depend on the specific clinical scenario, timing of diagnosis, and the immune status of the patient. Their different mechanisms of action and resistance profiles underscore the importance of having multiple therapeutic options in the Strategic National Stockpile to effectively counter a potential orthopoxvirus event. Further research into combination therapies is warranted to optimize treatment strategies.[16]
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. siga.com [siga.com]
- 3. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of smallpox approved this compound (Tpoxx) drug against Monkeypox: current update and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Brincidofovir - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jglobalbiosecurity.com [jglobalbiosecurity.com]
- 17. researchgate.net [researchgate.net]
- 18. A review of compounds exhibiting anti-orthopoxvirus activity in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Orthopoxvirus Infection [agris.fao.org]
- 20. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. journals.asm.org [journals.asm.org]
- 23. A Mouse Model of Lethal Infection for Evaluating Prophylactics and Therapeutics against Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Orthopoxvirus inhibitors that are active in animal models: an update from 2008 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound - Wikipedia [en.wikipedia.org]
Combination Therapies: Evaluating the In Vitro Synergy of Tecovirimat with Other Antivirals
For Immediate Release
In the landscape of antiviral research, particularly concerning orthopoxviruses, the exploration of combination therapies is paramount to enhance efficacy and mitigate the risk of resistance. This guide provides a comparative analysis of the in vitro synergistic effects of Tecovirimat (TPOXX®), an inhibitor of the orthopoxvirus VP37 envelope wrapping protein, with other antiviral compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and therapeutic strategy development.
Executive Summary of In Vitro Synergy
This compound has demonstrated significant synergistic effects when combined with several antiviral agents that employ different mechanisms of action. This approach, targeting multiple stages of the viral life cycle, holds promise for more effective control of viral replication and a higher barrier to the emergence of drug-resistant strains. This guide focuses on the in vitro synergy of this compound with Brincidofovir (CMX001), Mycophenolate Mofetil (MMF), and the N-myristoyltransferase inhibitor IMP-1088.
Comparative Analysis of In Vitro Synergy
The following table summarizes the quantitative data from in vitro studies assessing the synergistic activity of this compound in combination with other antiviral compounds.
| Combination Therapy | Virus(es) Tested | Cell Line(s) | Synergy Model | Key Findings | Reference(s) |
| This compound + Brincidofovir | Vaccinia virus, Cowpox virus | BSC-40 | Dose-response matrix analysis | Highly synergistic; the combination significantly reduced the EC50 of Brincidofovir. | [1][2] |
| This compound + Mycophenolate Mofetil (MMF) | Vaccinia virus, Monkeypox virus | A549 | ZIP (Zero Interaction Potency) | Strong dose-dependent synergistic effect. | [3][4][5] |
| This compound + IMP-1088 | Vaccinia virus | A549 | ZIP (Zero Interaction Potency) | Potent synergistic effect observed. | [3][4][5] |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these synergy studies is crucial for interpretation and replication.
This compound and Brincidofovir Synergy Testing
Objective: To evaluate the synergistic antiviral activity of this compound and Brincidofovir against orthopoxviruses in vitro.
-
Cell Line: BSC-40 cells (African green monkey kidney epithelial cells).[6]
-
Viruses: Vaccinia virus and Cowpox virus.[1]
-
Assay Method: A CellTiter-Glo® Luminescent Cell Viability Assay was used to measure virus-induced cytopathic effect (CPE).[1]
-
Procedure:
-
BSC-40 cell monolayers were infected with either vaccinia virus or cowpox virus.
-
The infected cells were treated with serial dilutions of this compound alone, Brincidofovir alone, or combinations of both drugs.
-
After a defined incubation period, the CellTiter-Glo® reagent was added to quantify the number of viable cells based on ATP levels.
-
The level of antiviral activity was determined by the reduction in CPE in the presence of the compounds.
-
-
Synergy Analysis: The synergistic interaction was characterized using standard methods for analyzing drug combinations, which involve comparing the dose-response curves of the individual drugs with those of the combination.[1] A synergistic effect is noted when the combined effect is greater than the sum of the individual effects.
This compound, Mycophenolate Mofetil, and IMP-1088 Synergy Testing
Objective: To assess the synergistic antiviral efficacy of this compound with MMF or IMP-1088 against a surrogate for monkeypox virus.
-
Cell Line: A549 cells (human lung carcinoma epithelial cells).[3][4]
-
Virus: A recombinant vaccinia virus expressing green fluorescent protein (GFP) and nanoluciferase (Nluc).[3][4]
-
Assay Method: Drug combination assays were performed in a 96-well plate format, and antiviral activity was quantified by measuring the expression of GFP.[3][4]
-
Procedure:
-
A549 cells were seeded in 96-well plates and subsequently infected with the recombinant vaccinia virus at a low multiplicity of infection (MOI of 0.01).[3][4]
-
After a 60-minute adsorption period, the virus inoculum was removed.[3][4]
-
Media containing a matrix of predetermined concentrations of this compound in combination with either MMF or IMP-1088 were added to the cells.[3][4]
-
At 48 hours post-infection, the inhibition of viral replication was assessed by quantifying GFP expression using a fluorescent plate reader.[3][4]
-
-
Synergy Analysis: The synergy landscapes were analyzed using the SynergyFinder+ software, which calculates synergy scores based on the ZIP (Zero Interaction Potency) model.[3][4] ZIP scores greater than 10 are generally considered indicative of a synergistic interaction.
Mechanisms of Action and Rationale for Synergy
The observed synergy between this compound and the tested compounds is rooted in their distinct mechanisms of action, which target different essential processes in the viral replication cycle.
Caption: Mechanisms of action of this compound and synergistic partners.
The diagram above illustrates how each antiviral compound interferes with a distinct stage of the orthopoxvirus replication cycle. This compound specifically targets the formation of the extracellular enveloped virus, which is crucial for cell-to-cell spread.[7] In contrast, Brincidofovir and Mycophenolate Mofetil disrupt viral DNA synthesis, albeit through different mechanisms. Brincidofovir, a prodrug of cidofovir, acts as a DNA polymerase inhibitor.[7] MMF inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of guanosine triphosphate (GTP) pools necessary for viral nucleic acid synthesis. IMP-1088 inhibits the host N-myristoyltransferase, an enzyme required for the modification of certain viral and cellular proteins essential for virion assembly. By simultaneously targeting viral egress, DNA replication, and virion assembly, these combination therapies can create a powerful multi-pronged attack on the virus.
Experimental Workflow for Synergy Testing
The general workflow for in vitro synergy testing of antiviral compounds is a multi-step process designed to ensure accuracy and reproducibility.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Tecovirimat-Resistant Orthopoxviruses with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of tecovirimat-resistant orthopoxvirus strains, particularly Monkeypox virus (MPXV), necessitates a thorough understanding of their susceptibility to other available antiviral agents. This guide provides a comparative analysis of the cross-resistance profiles of this compound-resistant strains with cidofovir and brincidofovir, supported by experimental data. A key finding is that due to distinct mechanisms of action, this compound resistance does not confer cross-resistance to DNA polymerase inhibitors like cidofovir and brincidofovir.
Executive Summary of Antiviral Cross-Resistance
This compound resistance is primarily associated with mutations in the F13L gene, which encodes the viral envelope protein p37, a crucial component for the formation of the extracellular enveloped virus. In contrast, cidofovir and its lipid-soluble prodrug, brincidofovir, target the viral DNA polymerase (encoded by the E9L gene in vaccinia virus), inhibiting viral DNA synthesis. This fundamental difference in their molecular targets suggests that cross-resistance is unlikely.
Recent in vitro studies have provided quantitative data to support this hypothesis. While this compound-resistant MPXV strains exhibit significantly reduced susceptibility to this compound, they remain susceptible to cidofovir and brincidofovir. However, it is crucial to note that some studies suggest the apparent in vitro activity of cidofovir and brincidofovir at higher concentrations may be linked to cellular cytotoxicity, highlighting the need for careful interpretation of experimental results.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy (EC50 values) of this compound, cidofovir, and brincidofovir against both wild-type (WT) and this compound-resistant (TEC-R) Monkeypox virus strains.
| Antiviral Agent | Virus Strain | EC50 (µM) | Fold Change in EC50 (TEC-R vs. WT) | Reference |
| This compound | MPXV (WT, Clade IIb) | 0.001 | - | [1][2] |
| MPXV (TEC-R, A290V in F13L) | 0.13 | ~130 | [1][2] | |
| Cidofovir | MPXV (TEC-R, A290V in F13L) | 18 | N/A | [1][2] |
| Brincidofovir | MPXV (TEC-R, A290V in F13L) | 1.8 | N/A | [1][2] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits the viral effect by 50%. N/A: Not applicable as the study's primary focus was the characterization of the TEC-R strain.
Experimental Protocols
The data presented above were generated using specific in vitro antiviral assays. Understanding these methodologies is critical for interpreting the results and for designing future studies.
Antiviral Activity Assay (Cytopathic Effect Reduction)
This assay determines the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells (cytopathic effect, CPE).
-
Cell Culture: VeroE6 cells, a lineage of kidney epithelial cells from an African green monkey, are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a specific strain of Monkeypox virus (either wild-type or a this compound-resistant variant) at a predetermined multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the antiviral compounds (this compound, cidofovir, or brincidofovir).
-
Incubation: The plates are incubated for a defined period (e.g., 5 days) to allow for viral replication and the development of CPE.
-
Quantification of Cell Viability: After incubation, cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signals are converted to percentage of cell viability relative to untreated, uninfected controls. The EC50 values are then calculated by plotting the percentage of CPE reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to the drug killing the host cells, a cytotoxicity assay is run in parallel.
-
Cell Culture: Uninfected VeroE6 cells are seeded in 96-well plates.
-
Compound Addition: The cells are exposed to the same serial dilutions of the antiviral compounds used in the antiviral activity assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Cell viability is measured using the same method as in the antiviral assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is calculated. A high CC50 value and a low EC50 value indicate a favorable therapeutic index.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Antiviral Cross-Resistance Testing
The following diagram illustrates the typical workflow for assessing the cross-resistance of antiviral compounds against a drug-resistant virus strain.
Caption: Workflow for assessing antiviral cross-resistance in vitro.
Signaling Pathway: Mechanisms of Action and Resistance
This diagram illustrates the distinct molecular targets of this compound, cidofovir, and brincidofovir in the orthopoxvirus replication cycle, providing a logical basis for the lack of cross-resistance.
Caption: Distinct viral targets of this compound and cidofovir/brincidofovir.
References
- 1. This compound is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tecovirimat's mechanism of action using structural biology techniques
A Comparative Guide to the Mechanism of Action of Tecovirimat and Alternative Orthopoxvirus Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of this compound's mechanism of action with alternative antiviral agents against orthopoxviruses. It is intended for researchers, scientists, and drug development professionals, offering a deep dive into the structural biology techniques that have validated this compound's unique antiviral strategy. Detailed experimental data is presented to support the comparative analysis, alongside methodologies for key experiments.
This compound: A Molecular Glue Against Viral Egress
This compound is a potent antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections like monkeypox.[1][2] Its primary target is the highly conserved viral protein F13, a phospholipase essential for the formation of the viral envelope.[3] Structural and functional studies have revealed that this compound acts as a "molecular glue," effectively inducing and stabilizing the dimerization of the F13 protein.[3] This drug-induced dimerization prevents the F13 protein from performing its crucial role in the wrapping of mature virions, thereby blocking their egress from infected cells and halting the spread of the virus.[3]
The validation of this mechanism has been heavily reliant on advanced structural biology techniques. X-ray crystallography has provided high-resolution snapshots of this compound bound to the F13 dimer interface, elucidating the precise molecular interactions.[3] Complementary techniques such as molecular dynamics simulations have offered insights into the dynamics of this interaction and the stability of the drug-protein complex.[4] Furthermore, biophysical assays like mass photometry and cellular techniques such as the Proximity Ligation Assay (PLA) have confirmed that this compound induces F13 dimerization both in solution and within living cells.[3]
Competitive Landscape: Alternative Antiviral Strategies
While this compound employs a novel mechanism of action, other antivirals approved for orthopoxvirus infections, namely Brincidofovir and Cidofovir, utilize a different strategy. Both are nucleotide analogs that target the viral DNA polymerase, a key enzyme in viral replication.
Brincidofovir is a prodrug of Cidofovir, designed for enhanced oral bioavailability and reduced nephrotoxicity.[5][6][7] Once inside the cell, it is converted to its active form, Cidofovir diphosphate, which acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.[5][8] Incorporation of Cidofovir into the growing viral DNA chain leads to premature chain termination and inhibition of viral replication.[9]
Cidofovir , administered intravenously, also functions as a nucleotide analog.[10][11] Following intracellular phosphorylation to its active diphosphate form, it selectively inhibits the viral DNA polymerase, leading to the suppression of viral DNA synthesis.[10][12][13]
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy of this compound, Brincidofovir, and Cidofovir against various orthopoxviruses, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Antiviral Agent | Target Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Monkeypox Virus | - | Nanomolar concentrations | [2][14] |
| Vaccinia Virus | HeLa-S3 | - | - | |
| Brincidofovir | Variola Virus | - | 0.11 (average) | [15][16] |
| Rabbitpox Virus | - | ~0.5 | [17] | |
| Ectromelia Virus | - | ~0.5 | [17] | |
| Other Orthopoxviruses | - | 0.2 - 1.2 | [17] | |
| Cidofovir | Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 | [18] |
| Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 | [18] | |
| Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 | [18] | |
| Monkeypox Virus | - | Micromolar concentrations | [2] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: this compound's mechanism of action, acting as a molecular glue to dimerize F13 and block viral egress.
Caption: Mechanism of action for Brincidofovir and Cidofovir, targeting viral DNA polymerase.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound is effective against human monkeypox virus in vitro at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Brincidofovir - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Cidofovir - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Tecovirimat's safety profile with other smallpox antivirals
A detailed examination of the safety profiles of Tecovirimat compared with other antiviral agents indicated for smallpox, including Cidofovir, Brincidofovir, and Vaccinia Immune Globulin (VIG). This guide is intended for researchers, scientists, and drug development professionals.
The eradication of smallpox remains a landmark achievement in public health; however, the threat of re-emergence due to accidental release or bioterrorism necessitates the development and evaluation of effective and safe antiviral countermeasures. This compound, a novel antiviral, has emerged as a primary agent for the treatment of smallpox. This guide provides a comparative analysis of the safety profile of this compound against other smallpox antivirals, supported by data from clinical trials and preclinical studies.
Executive Summary
This compound consistently demonstrates a superior safety profile compared to other available smallpox antivirals. Its targeted mechanism of action results in a low incidence of adverse events, which are generally mild and self-limiting. In contrast, Cidofovir is associated with significant nephrotoxicity, and Brincidofovir carries risks of gastrointestinal and hepatic adverse events, along with a noted increase in mortality with prolonged use. Vaccinia Immune Globulin (VIG), a biologic agent, is generally well-tolerated but is associated with infusion-related reactions.
Data Presentation: Comparative Safety Profiles
The following tables summarize the quantitative data on the safety profiles of this compound, Brincidofovir, Cidofovir, and Vaccinia Immune Globulin (VIG).
Table 1: Overview of Common Adverse Events
| Antiviral | Common Adverse Events (Frequency) |
| This compound | Headache (>10%), Nausea (<10%), Abdominal Pain[1][2] |
| Brincidofovir | Diarrhea, Nausea, Vomiting, Abdominal Pain (≥2%)[3] |
| Cidofovir | Nausea, Vomiting, Rash, Headache, Asthenia |
| VIGIV | Headache (55-59%), Nausea (13-28%), Rigors (18-23%), Dizziness (16-18%)[4][5] |
Table 2: Serious Adverse Events and Key Safety Concerns
| Antiviral | Serious Adverse Events and Key Safety Concerns |
| This compound | No major safety issues identified in clinical trials[1][6][7][8][9]. |
| Brincidofovir | Increased mortality with prolonged use, Elevations in hepatic transaminases and bilirubin, Diarrhea and other GI adverse events, Potential for carcinogenicity and male infertility[10][11][12][13]. |
| Cidofovir | Nephrotoxicity (major dose-limiting toxicity), Neutropenia, Ocular toxicity, Carcinogenicity, Teratogenicity[14]. |
| VIGIV | Hypersensitivity reactions, Acute renal dysfunction/failure, Hemolysis, Thrombosis, Aseptic meningitis, Transfusion-Related Acute Lung Injury (TRALI)[5][15]. |
Table 3: Quantitative Data from Clinical Trials
| Antiviral | Clinical Trial | Key Safety Findings |
| This compound | Phase 3 (Healthy Adults) | Adverse events in 37.3% of this compound group vs. 33.3% in placebo. Grade 3 or higher events in 1.1% of both groups. |
| Brincidofovir | Phase 3 (CMV Prophylaxis) | All-cause mortality at week 24 was 15.5% in the brincidofovir group vs. 10.1% in the placebo group. Serious adverse events were more frequent with brincidofovir (57.1% vs. 37.6%)[10][12][15]. |
| Cidofovir | Retrospective Cohort (HCT recipients) | Nephrotoxicity developed in 25.3% of patients receiving IV cidofovir[16][17]. |
| VIGIV | Healthy Volunteers | In one study, headache was reported in 54.8% of participants receiving 6000 units/kg and 59% of those receiving 9000 units/kg[4][5]. |
Experimental Protocols and Methodologies
The safety and efficacy of these antivirals have been evaluated through a combination of preclinical animal studies and clinical trials in humans.
This compound: The efficacy of this compound was established under the FDA's "Animal Rule" using lethal orthopoxvirus infection models in non-human primates (monkeys) and rabbits[2][3]. Safety was evaluated in Phase 1, 2, and 3 clinical trials in healthy human volunteers. The primary safety trial was a randomized, double-blind, placebo-controlled study[1][2][18].
Brincidofovir: Similar to this compound, the efficacy of brincidofovir for smallpox was determined by animal studies under the Animal Rule. Its safety profile was evaluated in over 392 human subjects in Phase 2 and 3 randomized clinical trials for other indications, such as cytomegalovirus (CMV) prophylaxis in hematopoietic cell transplant (HCT) recipients[10][12][15]. A key Phase 3 trial (SUPPRESS) was a randomized, double-blind, placebo-controlled study[10][11][12][15].
Cidofovir: The safety and efficacy of cidofovir have been evaluated in clinical trials for the treatment of CMV retinitis in AIDS patients. These studies provided significant data on its safety profile, particularly nephrotoxicity. Post-marketing surveillance and retrospective cohort studies have further characterized its real-world safety[16][17].
Vaccinia Immune Globulin (VIG): The safety and pharmacokinetics of intravenous VIG (VIGIV) were evaluated in healthy volunteers in double-blind, randomized, controlled clinical trials[4][5].
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the adverse effects of these antivirals is crucial for risk assessment and management.
Cidofovir-Induced Nephrotoxicity: The primary dose-limiting toxicity of cidofovir is nephrotoxicity. This is a result of its active uptake into renal proximal tubular cells by the human organic anion transporter 1 (hOAT1). The accumulation of cidofovir within these cells leads to cellular damage and apoptosis. The apoptotic pathway involves the activation of caspase-3, a key executioner caspase[19][20][21][22][23]. Probenecid is co-administered with cidofovir to competitively inhibit hOAT1, thereby reducing the intracellular concentration of cidofovir in the kidneys and mitigating nephrotoxicity[24].
Brincidofovir-Induced Gastrointestinal Toxicity: The gastrointestinal side effects of brincidofovir, such as diarrhea, are thought to be related to epithelial apoptosis and crypt dropout in the gastrointestinal tract[25].
Vaccinia Immune Globulin (VIG) Infusion-Related Reactions: Infusion-related reactions to VIG are often associated with the rate of infusion and are believed to be mediated by the release of pro-inflammatory cytokines, a phenomenon sometimes referred to as a mild form of cytokine release syndrome[13][16][17][24]. The aggregates of IgG in the preparation can activate the complement system and Fc receptors on immune cells, leading to cytokine release.
Experimental Workflow: Preclinical Carcinogenicity Study
The potential for carcinogenicity of new drugs is assessed in long-term studies in rodents. The following diagram illustrates a general workflow for such a study.
Conclusion
Based on the available data, this compound exhibits the most favorable safety profile among the currently available antiviral treatments for smallpox. Its high specificity for an orthopoxvirus protein results in minimal off-target effects and a low incidence of adverse events. While Cidofovir and Brincidofovir have demonstrated efficacy, their use is associated with significant safety concerns that require careful patient monitoring and management. Vaccinia Immune Globulin remains a valuable therapeutic option, particularly for complications of vaccinia vaccination, with a generally manageable safety profile. For drug development professionals, the safety profile of this compound serves as a benchmark for the development of future smallpox antivirals.
References
- 1. | BioWorld [bioworld.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. emergentbiosolutions.com [emergentbiosolutions.com]
- 6. This compound is safe but ineffective as treatment for clade II mpox | National Institutes of Health (NIH) [nih.gov]
- 7. This compound (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 8. NIH Study Finds this compound Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- 9. NIH Study Finds this compound Was Safe but Did Not Improve Mpox Resolution or Pain | HIV.gov [hiv.gov]
- 10. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 14. api.upums.ac.in [api.upums.ac.in]
- 15. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Adjunctive intravenous immunoglobulins (IVIg) for moderate-severe COVID-19: emerging therapeutic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Renal tubular epithelial cell apoptosis is associated with caspase cleavage of the NHE1 Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of caspases in renal tubular epithelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tubular apoptosis in the pathophysiology of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
Tecovirimat's Potency Across Orthopoxviruses: A Comparative Analysis of EC50 Values
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of Tecovirimat (TPOXX®) against various orthopoxvirus species, expressed as half-maximal effective concentration (EC50) values. The data presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
This compound is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections like monkeypox and cowpox.[1][2][3] Its mechanism of action involves targeting the highly conserved orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of the viral envelope and subsequent cell-to-cell spread.[4][5][6] By inhibiting VP37, this compound effectively blocks the production of extracellular enveloped virions, thus halting the spread of the virus within the host.[1][7]
Comparative Efficacy of this compound (EC50)
The following table summarizes the EC50 values of this compound against a panel of orthopoxviruses as determined by in vitro cytopathic effect (CPE) or plaque reduction assays. Lower EC50 values are indicative of higher antiviral potency.
| Orthopoxvirus Species | Virus Strain(s) | EC50 Range (µM) | Reference(s) |
| Variola Virus | Multiple Strains | 0.016 - 0.067 | [7][8] |
| Monkeypox Virus | Multiple Clades/Isolates | 0.0018 - 0.039 | [8][9][10] |
| Cowpox Virus | Not Specified | ~0.050 | [11] |
| Vaccinia Virus | Not Specified | ~0.009 | [8] |
| Rabbitpox Virus | Not Specified | ~0.015 | [8] |
Mechanism of Action: Inhibition of Viral Egress
This compound acts as a "molecular glue," inducing the dimerization of the F13 (VP37) protein.[5][9] This protein is a phospholipase required for the wrapping of intracellular mature virions (IMV) with a double membrane to form intracellular enveloped virions (IEV).[4] The drug-induced dimerization of F13 prevents its interaction with cellular trafficking proteins, thereby blocking the formation of IEV and their subsequent release from the infected cell as extracellular enveloped virions (EEV). This effectively curtails the spread of the virus.
Caption: this compound's mechanism of action, targeting the VP37 (F13) protein to inhibit viral wrapping and egress.
Experimental Protocols
The EC50 values cited in this guide are typically determined through cell-based assays that quantify the ability of a drug to inhibit virus-induced cell death (cytopathic effect) or the formation of viral plaques.
General Protocol for Plaque Reduction Neutralization Test (PRNT):
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., BSC-40 or Vero cells) is prepared in multi-well plates.
-
Virus Preparation: A stock of the orthopoxvirus to be tested is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Dilution Series: this compound is prepared in a series of descending concentrations (e.g., two-fold or ten-fold dilutions).
-
Infection and Treatment: The cell monolayers are infected with the prepared virus. After a viral adsorption period (typically 1-2 hours), the virus-containing medium is removed and replaced with fresh medium containing the different concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days) under an overlay medium (e.g., containing methylcellulose) that restricts virus spread to adjacent cells, thus forming localized plaques.
-
Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet), making the viral plaques visible as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition for each drug concentration is calculated relative to untreated virus control wells. The EC50 value, the concentration of this compound that inhibits plaque formation by 50%, is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Caption: A generalized workflow for determining the EC50 value of an antiviral drug using a plaque reduction assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of this compound for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Antiviral activity of this compound against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tecovirimat Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published efficacy data for Tecovirimat and its primary alternatives, Cidofovir and Brincidofovir, in the treatment of orthopoxvirus infections. The information presented is collated from peer-reviewed scientific literature and clinical trial results to support independent validation and further research.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of orthopoxviruses, often at nanomolar concentrations, which is significantly lower than alternatives like Cidofovir that are effective at micromolar concentrations.[1][2] Brincidofovir, a prodrug of Cidofovir, generally exhibits higher in vitro potency than its parent compound.
| Antiviral | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | Monkeypox Virus (2022 isolate) | Vero | 0.0127 (IC50) | [1] |
| Vaccinia Virus | Vero | 0.006 - 0.0086 (IC50) | [1] | |
| Variola Virus | Vero | 0.008 ± 0.0014 (EC50) | [3] | |
| Cowpox Virus | - | - | [4] | |
| Camelpox Virus | - | - | [4] | |
| Ectromelia Virus | - | - | [4] | |
| Cidofovir | Monkeypox Virus (2022 isolate) | Vero | 30 (IC50) | [1] |
| Variola Virus | Vero 76 / LLC-MK2 | 12 ± 1 | [5] | |
| Cowpox Virus | - | - | [4] | |
| Vaccinia Virus | - | - | [4] | |
| Brincidofovir | Variola Virus | - | - | [4] |
| Monkeypox Virus | - | - | [4] | |
| Cowpox Virus | - | - | [4] | |
| Vaccinia Virus | - | - | [4] | |
| Ectromelia Virus | - | - | [4] | |
| Camelpox Virus | - | - | [4] |
In Vivo Efficacy
Animal models are crucial for evaluating the efficacy of anti-orthopoxvirus agents. This compound has consistently shown high survival rates in various animal models, including non-human primates, even when treatment is initiated several days post-infection.
| Antiviral | Animal Model | Virus | Challenge Route | Treatment Initiation (days post-infection) | Survival Rate (%) | Reference |
| This compound | Cynomolgus Macaques | Monkeypox Virus | Aerosol | 1-5 | 100 | [6] |
| Cynomolgus Macaques | Monkeypox Virus | Aerosol | 6 | 67 | [6] | |
| Cynomolgus Macaques | Monkeypox Virus | Aerosol | 7 | 100 | [6] | |
| Cynomolgus Macaques | Monkeypox Virus | Aerosol | 8 | 50 | [6] | |
| Cynomolgus Macaques | Variola Virus | Intravenous | 2 or 4 | 100 | [7] | |
| CAST/EiJ Mice | Monkeypox Virus (2022 isolate) | Intranasal | Daily Oral Treatment | Marked reduction in viral titers | [8] | |
| Cidofovir | Mice | Monkeypox Virus (Clade II) | Intranasal | Systemic | Strong reduction in viral replication | [9] |
| Brincidofovir | Mice | Monkeypox Virus (Clade II) | Intranasal | Oral | Strong reduction in viral replication | [9] |
Clinical Trial Data
Recent clinical trials have provided valuable insights into the efficacy of this compound in human mpox cases.
| Trial | Population | Key Findings | Reference |
| STOMP | Adults with mild to moderate clade II mpox | This compound did not significantly reduce the time to clinical resolution of lesions or improve pain compared to placebo. The drug was found to be safe. | [10][11][12][13][14] |
| PALM 007 | Children and adults with clade I mpox in the Democratic Republic of the Congo | The study did not meet its primary endpoint of a statistically significant improvement in time to lesion resolution. However, a meaningful improvement was observed in patients who started treatment early (within 7 days of symptom onset) and in those with severe disease. The drug demonstrated a strong safety profile. | [15][16][17][18][19] |
Experimental Protocols
In Vitro Antiviral Assays
1. Plaque Reduction Neutralization Test (PRNT)
This assay is a standard method for quantifying the titer of infectious virus and assessing the neutralizing activity of antiviral compounds.
-
Cell Culture: Confluent monolayers of a permissive cell line (e.g., Vero cells) are prepared in multi-well plates.[11][20]
-
Virus Preparation: A stock of the orthopoxvirus to be tested is diluted to a concentration that produces a countable number of plaques.
-
Compound Dilution: The antiviral compound (e.g., this compound) is serially diluted.
-
Incubation: The virus is pre-incubated with each dilution of the antiviral compound.
-
Infection: The virus-compound mixture is added to the cell monolayers and incubated to allow for virus adsorption.[11]
-
Overlay: The inoculum is removed and replaced with a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.[11][20]
-
Incubation: Plates are incubated for several days to allow for plaque formation.[11]
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50) or 90% (IC90).[11]
2. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral to protect cells from the virus-induced damage known as cytopathic effect.
-
Cell Seeding: Permissive cells are seeded in microtiter plates.
-
Compound Addition: Serial dilutions of the antiviral compound are added to the wells.
-
Virus Infection: A standardized amount of virus is added to the wells.
-
Incubation: Plates are incubated until CPE is observed in the virus control wells.
-
Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake). The effective concentration that protects 50% of cells from CPE (EC50) is calculated.
In Vivo Animal Models
Cynomolgus Macaque Model for Orthopoxvirus Infection
Non-human primate models are considered the gold standard for evaluating smallpox countermeasures due to their close physiological and immunological similarity to humans.
-
Animal Selection: Healthy, adult cynomolgus macaques (Macaca fascicularis) are screened for pre-existing antibodies to orthopoxviruses.[21]
-
Virus Challenge: Animals are challenged with a lethal dose of the orthopoxvirus (e.g., Monkeypox virus or Variola virus) via a relevant route of exposure, such as intravenous or aerosol inhalation.[3][10][21][22]
-
Treatment: Treatment with the antiviral agent (e.g., oral this compound) is initiated at a specified time point post-infection. A placebo group is included as a control.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, weight loss, lesion development), and blood samples are collected to measure viremia.[21]
-
Endpoints: The primary endpoint is typically survival. Secondary endpoints may include lesion scores, viral load, and immunological responses.
Mechanism of Action & Signaling Pathways
Orthopoxvirus Replication Cycle
Orthopoxviruses are large DNA viruses that replicate entirely within the cytoplasm of the host cell. The replication cycle involves several stages, including entry, early gene expression, DNA replication, intermediate and late gene expression, virion assembly, and egress.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Mpox virus Clade IIb infected Cynomolgus macaques via mimic natural infection routes closely resembled human mpox infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthopoxvirus Genes That Mediate Disease Virulence and Host Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pathogen reduction of monkeypox virus in plasma and whole blood using riboflavin and UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Vaccinia virus hijacks EGFR signalling to enhance virus spread through rapid and directed infected cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of vaccinia virus growth factor in stimulating the mTORC1-CAD axis of the de novo pyrimidine pathway under different nutritional cues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. mdpi.com [mdpi.com]
- 20. A Novel Highly Reproducible and Lethal Nonhuman Primate Model for Orthopox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding orthopoxvirus interference with host immune responses to inform novel vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mTOR Dysregulation by Vaccinia Virus F17 Controls Multiple Processes with Varying Roles in Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intravenous and Oral Tecovirimat Formulations in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of intravenous (IV) and oral (PO) formulations of Tecovirimat. The information is compiled from peer-reviewed literature and publicly available regulatory documents to assist researchers and drug development professionals in understanding the key differences between these two delivery routes.
Executive Summary
This compound is an antiviral agent approved for the treatment of smallpox. It is available in both oral capsules and an intravenous formulation, the latter being crucial for patients who cannot take oral medication. Understanding the pharmacokinetic differences between these formulations is essential for appropriate dose selection and ensuring therapeutic efficacy. This guide presents a side-by-side comparison of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of a typical pharmacokinetic study workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of intravenous and oral this compound based on clinical trial data in healthy adult volunteers. A 200 mg IV dose administered twice daily is compared to a 600 mg oral dose also administered twice daily. These dosages have been shown to produce comparable plasma concentrations at steady state.[1]
| Pharmacokinetic Parameter | Intravenous this compound (200 mg BID) | Oral this compound (600 mg BID) |
| Bioavailability | 100% (by definition) | ~48%[2] |
| Tmax (Time to Peak Concentration) | End of 6-hour infusion[2] | ~4 hours[2] |
| Cmax (Peak Plasma Concentration) at Steady State | 2630 ng/mL[3] | 2159 ng/mL[3] |
| AUC0-24 (Area Under the Curve) at Steady State | 39405 hrng/mL[3] | 29816 hrng/mL[3] |
| Elimination Half-Life | ~21 hours[3] | ~19 hours[3] |
| Volume of Distribution | 383 L[3] | 1030 L[3] |
| Clearance | 13 L/h[3] | 31 L/h[3] |
Note: The oral formulation's bioavailability is significantly enhanced when administered with a moderate- to high-fat meal.[2]
Experimental Protocols
The data presented above is derived from pharmacokinetic studies conducted in healthy volunteers. A representative experimental design is a Phase 1, open-label, randomized, two-period, single-dose crossover study.
Study Design
A typical study to compare the pharmacokinetics of IV and oral this compound would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences:
-
Sequence A: Receive a single dose of IV this compound in Period 1, followed by a washout period, and then a single dose of oral this compound in Period 2.
-
Sequence B: Receive a single dose of oral this compound in Period 1, followed by a washout period, and then a single dose of IV this compound in Period 2.
-
-
Dosing:
-
Intravenous: A single 200 mg dose of this compound is administered as a continuous infusion over 6 hours.[1]
-
Oral: A single 600 mg dose of this compound is administered as three 200 mg capsules.[1] The oral dose is typically given within 30 minutes of a moderate- to high-fat meal to maximize absorption.[2]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in plasma is typically performed using a validated LC-MS/MS method.[4][5]
-
Sample Preparation: A protein precipitation method is commonly used to extract this compound from the plasma matrix.
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient mobile phase.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized using electrospray ionization (ESI) in negative mode and detected using Multiple Reaction Monitoring (MRM). The mass transition monitored for quantification is typically m/z 375.1 → 283.1.[4]
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated with known concentrations of the drug.
Mandatory Visualization
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a crossover pharmacokinetic study comparing IV and oral this compound.
Signaling Pathway (Mechanism of Action)
While a signaling pathway in the traditional sense is not applicable to the pharmacokinetics of a drug, the mechanism of action of this compound involves the inhibition of the orthopoxvirus VP37 protein, which is essential for the formation of the viral envelope and subsequent cell-to-cell spread.
Caption: this compound inhibits the orthopoxvirus VP37 protein, preventing viral spread.
References
- 1. Overview of the regulatory approval of this compound intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future this compound development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: this compound for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (this compound) in Human Plasma [pubmed.ncbi.nlm.nih.gov]
Statistical methods for comparing antiviral efficacy in Tecovirimat studies
A deep dive into the statistical methodologies employed in clinical and preclinical studies of Tecovirimat reveals a multifaceted approach to assessing its effectiveness against orthopoxviruses. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the statistical methods, experimental protocols, and key findings from pivotal this compound studies.
The evaluation of this compound's antiviral efficacy hinges on a range of statistical methods applied to data from in vitro, animal, and human studies. While in vitro assays provide initial indications of antiviral activity, animal models and human clinical trials are crucial for determining clinical benefit. Key statistical approaches have included survival analysis, lesion and viral load comparisons, and assessments of clinical resolution.
Comparative Analysis of Statistical Methods in this compound Studies
A variety of statistical tests have been employed to compare the efficacy of this compound against placebos or other antiviral agents. The choice of method is dictated by the study design, the nature of the data, and the primary endpoints being investigated.
| Study Type | Primary Endpoint(s) | Statistical Methods Employed | Key Findings | Reference |
| Nonhuman Primate (Variola Virus) | Survival, Lesion Counts, Viral Shedding | Fisher's Exact Test, Kaplan-Meier Survival Analysis, Pairwise Comparisons of Titers | Combined this compound groups showed significantly higher survival probability compared to placebo (P = 0.0079). Significant reductions in dermal lesion counts and oropharyngeal virus shedding were observed. | [1] |
| Human Clinical Trial (STOMP - Clade II Mpox) | Time to Clinical Resolution of Lesions, Pain Scores | Comparison of Proportions, Comparison of Mean Pain Score Reduction | No significant difference in the time to clinical resolution between this compound and placebo groups. By day 29, 83% of the this compound group and 84% of the placebo group reached clinical resolution. Pain score improvements were similar in both groups. | [2][3][4][5] |
| Human Clinical Trial (PALM 007 - Clade I Mpox) | Days to Lesion Resolution | Competing-Risks Hazard Ratio (crHR) | This compound did not significantly improve the time to lesion resolution compared to placebo (crHR: 1.13, 95% CI: 0.97, 1.31, p-value=0.14). | [6][7][8] |
| In Vitro (Human Monkeypox Virus) | 50% Inhibitory Concentration (IC50), Plaque Reduction | Dose-Response Curve Fitting, Comparison of IC50 values | This compound demonstrated potent in vitro activity with IC50 values in the nanomolar range (e.g., 12.7 nM for one 2022 MPXV strain). | [9][10] |
| Retrospective Cohort Study (Mpox - with/without HIV) | Clinical Outcomes, Side Effects | Descriptive Statistics, Standardized Mean Differences | Treatment outcomes were similar between people with and without HIV. This compound was well-tolerated with mild side effects being the most common. | [11] |
Delving into Experimental Protocols
The robustness of the statistical analysis is intrinsically linked to the design and execution of the experimental protocols.
In Vitro Efficacy Assessment: Plaque Reduction Assay
A common method to determine the in vitro antiviral activity of a compound is the plaque reduction assay.
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is prepared in culture plates.
-
Viral Infection: The cells are infected with a known quantity of the virus (e.g., Monkeypox virus).
-
Drug Application: Following viral adsorption, the cell monolayer is overlaid with a medium containing serial dilutions of this compound or a placebo control.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the control wells.
-
IC50 Calculation: The concentration of the drug that inhibits plaque formation by 50% (IC50) is calculated using dose-response curve analysis.[9][10]
Animal Model Efficacy Study: Nonhuman Primate Model
Animal models are critical for evaluating the in vivo efficacy of antiviral drugs before human trials.
-
Animal Selection and Acclimatization: A suitable animal model, such as cynomolgus macaques for variola virus infection, is chosen. Animals are acclimatized to the facility.
-
Viral Challenge: Animals are challenged with a lethal dose of the virus.
-
Treatment Administration: Animals are randomly assigned to receive this compound or a placebo. Treatment is initiated at a specified time post-infection.
-
Monitoring and Data Collection: Animals are monitored daily for clinical signs of disease, and samples (e.g., blood, oral swabs) are collected to measure viral load and lesion counts.
-
Endpoint Determination: The primary endpoint is typically survival. Other endpoints include the severity of the disease and viral shedding.
-
Statistical Analysis: Survival data is analyzed using methods like the Kaplan-Meier analysis and Fisher's exact test to compare survival rates between groups.[1]
Human Clinical Trial: Randomized, Placebo-Controlled Study (e.g., STOMP Trial)
Randomized controlled trials are the gold standard for determining the efficacy of a drug in humans.
-
Patient Enrollment: Eligible patients with confirmed infection (e.g., mpox) are enrolled in the study.
-
Randomization: Participants are randomly assigned to receive either this compound or a placebo in a double-blind manner, where neither the participants nor the investigators know the treatment assignment.[4]
-
Treatment and Follow-up: Participants receive the assigned treatment for a specified duration (e.g., 14 days) and are followed up for a defined period.
-
Data Collection: Data on the primary endpoint (e.g., time to lesion resolution) and secondary endpoints (e.g., pain, viral shedding) are collected at regular intervals.
-
Statistical Analysis: The data is analyzed to compare the outcomes between the treatment and placebo groups. Statistical tests appropriate for the data type are used (e.g., comparing proportions for resolution rates). An interim analysis may be planned to assess efficacy and safety during the trial.[2][3][12][13]
Visualizing the Mechanisms and Processes
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. Efficacy of this compound (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH-sponsored trial data shows this compound is safe but ineffective as treatment for clade II mpox [pharmabiz.com]
- 3. This compound is safe but ineffective as treatment for clade II mpox | National Institutes of Health (NIH) [nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. globalbiodefense.com [globalbiodefense.com]
- 6. globalbiodefense.com [globalbiodefense.com]
- 7. Placebo-Controlled Trial of this compound for Endemic (Clade I MPXV) mpox, DRC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Treatment of People with HIV During the 2022 Mpox Outbreak – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NIH Study Finds this compound Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- 13. eatg.org [eatg.org]
Validating Tecovirimat's F13 Target in Orthopoxviruses: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the F13 protein as the target of the antiviral drug Tecovirimat. We focus on the application of CRISPR-Cas9 technology and compare its outcomes with data from traditional virological assays and studies on resistance mutations. This document offers detailed experimental protocols, quantitative data comparisons, and visual workflows to support research and development in antiviral therapies against orthopoxviruses.
Introduction to this compound and its Target, F13
This compound is a potent antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections.[1] Its mechanism of action involves the inhibition of the viral F13 protein (also known as p37), which is essential for the formation of the extracellular enveloped virus (EEV), the form of the virus crucial for cell-to-cell spread and pathogenesis.[1][2][3] The F13 protein is a palmitoylated peripheral membrane protein encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[1][2] this compound is believed to act as a molecular glue, inducing the dimerization of the F13 phospholipase and thereby blocking the wrapping of intracellular mature virions (IMV) to form IEVs.[1][4][5][6]
The validation of a drug's target is a critical step in antiviral development. CRISPR-Cas9 gene-editing technology offers a precise and efficient method to knock out the gene encoding the target protein, allowing for a direct assessment of the drug's efficacy in the absence of its intended target.
Comparison of Target Validation Methods
The validation of F13 as this compound's target can be approached through several experimental strategies. Here, we compare the use of CRISPR-Cas9-mediated knockout of the F13L gene with the analysis of viruses harboring mutations in F13L that confer resistance to this compound.
Data Presentation
The following tables summarize quantitative data from studies on wild-type, F13L-mutant, and conceptually, F13L-knockout orthopoxviruses.
Table 1: this compound Efficacy (EC50) in Wild-Type vs. F13L-Mutant/Knockout Virus
| Virus Strain | F13L Status | This compound EC50 (nM) | Fold Change in EC50 | Reference |
| Monkeypox Virus (MPXV) Clade IIb | Wild-Type | 17 | - | [4] |
| MPXV with A295E mutation in F13 | Mutant | >10,000 | >588 | [4] |
| MPXV with N267D, A288P, A290V, D294V mutations in F13 | Mutant | >10,000 | >588 | [4] |
| Vaccinia Virus (VACV) | Wild-Type | 6 - 8.6 | - | [7] |
| Conceptual VACV | F13L Knockout | Expected >10,000 | Expected >1000 | N/A |
Note: Data for a complete F13L knockout generated via CRISPR-Cas9 and subsequently tested for this compound EC50 is not yet available in published literature. The expected values are based on the resistance profiles of F13L mutants.
Table 2: Plaque Size Comparison in Wild-Type vs. F13L-Deficient Virus
| Virus Strain | F13L Status | Plaque Size (Relative to Wild-Type) | Effect of this compound on Plaque Size | Reference |
| Vaccinia Virus (VACV) | Wild-Type | 100% | Significant reduction | [2] |
| VACV | F13L Knockout | Significantly smaller ("tiny plaques") | No significant further reduction | [2] |
| Cowpox Virus (CPXV) | Wild-Type | 100% | Significant reduction | [8] |
| CPXV with F13L mutations | Mutant | Smaller than wild-type | No significant further reduction | [8] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of F13L in Vaccinia Virus
This protocol describes a general workflow for generating an F13L knockout vaccinia virus using CRISPR-Cas9.
Objective: To generate a replication-competent vaccinia virus lacking a functional F13L gene to validate its role as the target of this compound.
Methodology:
-
gRNA Design and Cloning:
-
Design two unique single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the F13L coding sequence in the vaccinia virus genome.
-
Clone the designed sgRNAs into a suitable expression vector, such as pSpCas9(BB)-2A-GFP (PX458).
-
-
Transfection and Infection:
-
Co-transfect BSC-40 cells with the two gRNA/Cas9 expression plasmids.
-
After 24 hours, infect the transfected cells with wild-type vaccinia virus at a multiplicity of infection (MOI) of 0.05.
-
-
Selection and Plaque Purification:
-
After 48-72 hours, harvest the viral progeny.
-
Perform serial dilutions and plaque assays on BSC-40 cells.
-
Isolate individual plaques and screen for the deletion of the F13L gene by PCR using primers flanking the target region.
-
-
Validation of Knockout:
-
Confirm the absence of the F13 protein in cells infected with the knockout virus by Western blot analysis using an anti-F13 antibody.
-
Sequence the targeted genomic region to confirm the precise deletion.
-
Plaque Reduction Assay for this compound Efficacy
Objective: To determine the 50% effective concentration (EC50) of this compound against wild-type and F13L-knockout/mutant viruses.
Methodology:
-
Cell Seeding:
-
Seed confluent monolayers of BSC-40 cells in 6-well plates.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cell monolayers with wild-type or F13L-deficient virus at a low MOI (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum and add an overlay of medium containing 2% carboxymethylcellulose and the corresponding concentration of this compound.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates for 3 days at 37°C.
-
Fix the cells with a solution of 10% formaldehyde in saline.
-
Stain the cells with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
EC50 Calculation:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Visualizing the F13-Mediated Viral Egress Pathway and Experimental Workflow
Signaling Pathway of F13 in Viral Egress
The F13 protein is a key player in the wrapping of intracellular mature virions (IMV) to form intracellular enveloped virions (IEV). This process involves interactions with other viral and host proteins.
Caption: F13 protein's role in the wrapping of IMV to form IEV.
Experimental Workflow for CRISPR-Cas9 Validation
The following diagram illustrates the workflow for validating the F13 target of this compound using CRISPR-Cas9.
Caption: Workflow for F13 target validation using CRISPR-Cas9.
Logical Relationship of Target Validation
This diagram shows the logical flow of reasoning for validating F13 as the target of this compound.
References
- 1. This compound: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccinia virus proteins A36 and F12/E2 show strong preferences for different kinesin light chain isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISMS OF this compound ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into this compound antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into this compound antiviral activity and poxvirus resistance | Semantic Scholar [semanticscholar.org]
- 7. This compound is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tecovirimat: A Guide for Research Professionals
Essential guidelines for the safe and compliant disposal of the antiviral agent Tecovirimat in a laboratory setting.
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with general best practices for antiviral agents and chemical waste management.
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] It is crucial to avoid discharging this compound into sewer systems or the general environment.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all this compound waste, including expired or unused drug substance, contaminated lab supplies (e.g., gloves, vials, and pipette tips), and residual materials from experiments, in a designated, sealed, and clearly labeled waste container.
-
The container should be suitable for chemical waste and kept closed when not in use.[1]
-
-
Waste Manifest and Labeling:
-
Properly label the waste container with the name "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Maintain a waste manifest detailing the contents and quantity of the waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal vendor to arrange for the pickup and disposal of the this compound waste.
-
Disposal should be conducted in accordance with all applicable federal, state, and local regulations.
-
-
Contaminated Packaging:
-
Empty this compound packaging should be triple-rinsed with a suitable solvent (e.g., ethanol or as recommended by your EHS department) before disposal or recycling.[1]
-
If recycling or reconditioning is not an option, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
-
Disposal of Unused or Expired this compound Capsules in a Non-Laboratory Setting
For unused or expired this compound capsules outside of a research laboratory setting, follow the U.S. Food and Drug Administration (FDA) guidelines for prescription medicine disposal.[2]
-
Follow Label Instructions: Check for any specific disposal instructions on the medication's label or patient information leaflet.
-
Drug Take-Back Programs: The best option is to utilize a community drug take-back program.
-
Household Trash Disposal (if no take-back program is available):
-
Mix the capsules (do not crush them) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag.
-
Throw the sealed bag in your household trash.
-
Scratch out all personal information on the prescription label of the empty bottle to protect your privacy before disposing of it.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data, such as specific concentrations for chemical inactivation or detailed experimental protocols, for the disposal of this compound. The recommended disposal methods are based on general guidelines for antiviral compounds and chemical waste. Researchers should always consult their institution's specific safety and disposal protocols.
Handling and Safety Precautions
When handling this compound, it is essential to follow standard laboratory safety procedures:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid creating dust or aerosols.
-
Handle the substance in a well-ventilated area.
-
In case of a spill, collect the material using spark-proof tools and place it in a suitable container for disposal.[1] Avoid letting the chemical enter drains.[1]
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Tecovirimat
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Tecovirimat. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of the compound.
Personal Protective Equipment (PPE) for this compound Handling
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or NIOSH in the US).[1] | Prevents eye contact with this compound dust or aerosols. Always wear when handling the solid compound or solutions. |
| Hand Protection | Compatible, chemical-resistant gloves. | Gloves must be inspected for integrity before each use. Follow specifications of EU Directive 89/686/EEC and standard EN 374.[1] Always wash hands after removing gloves. |
| Body Protection | Laboratory coat. For larger quantities or risk of splash, wear fire/flame resistant and impervious clothing.[1][2] | Protects skin from accidental contact. Clothing should be regularly cleaned and maintained. |
| Respiratory Protection | A NIOSH-approved respirator is warranted based on conditions.[2] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Essential when there is a risk of inhaling dust or aerosols, particularly when handling the powdered form of the compound. |
Safe Handling and Engineering Controls
Proper laboratory procedures and engineering controls are critical to minimize exposure.
| Control Type | Procedure / Specification | Purpose |
| Ventilation | Handle this compound in a well-ventilated area.[1] | Reduces the concentration of airborne particles. |
| Engineering Controls | Use process enclosures or local exhaust ventilation (e.g., a chemical fume hood) to control airborne levels.[2] | Provides primary containment of the compound, protecting the user and the laboratory environment. |
| General Hygiene | Avoid contact with skin and eyes.[1] Do not take internally.[2] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1] | Standard good laboratory practice to prevent accidental exposure and contamination. |
| Ignition Sources | Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] | Mitigates fire risk when handling the compound. |
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Protocol |
| Inhalation | If breathing is difficult, move the affected person to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Consult a doctor if symptoms occur.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][2] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Plan
A clear plan for managing spills and waste is essential for laboratory safety and environmental protection.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal Protocol While specific disposal instructions for this compound are not detailed in the provided results, standard procedures for chemical waste should be followed. All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, should be treated as hazardous waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling : The container must be labeled with the chemical name ("this compound") and appropriate hazard warnings.
-
Storage : Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations for chemical waste.
Procedural Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound in a research setting, from preparation to final disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
